2-Azaspiro[4.5]decan-4-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C9H17NO/c11-8-6-10-7-9(8)4-2-1-3-5-9/h8,10-11H,1-7H2 |
InChI Key |
SITHWIIROGZVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNCC2O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Structural Dynamics of 2-Azaspiro[4.5]decan-4-ol: A Technical Whitepaper
Executive Summary & Structural Elucidation
In modern drug discovery, the transition from flat, sp2-rich aromatic systems to complex, three-dimensional architectures is critical for improving clinical success rates. This paradigm, often termed "escape from flatland," relies heavily on spirocyclic scaffolds to increase the fraction of sp3-hybridized carbons (
2-Azaspiro[4.5]decan-4-ol (CAS: 1779940-17-8) represents a privileged building block in this space 1. Structurally, it consists of a basic pyrrolidine ring fused to a cyclohexane ring at a single spiro carbon (C5). The presence of a secondary amine at the 2-position and a hydroxyl group at the 4-position creates a highly functionalized, vectorially rigid pharmacophore capable of forming complex hydrogen-bonding networks.
Structural Connectivity & Stereochemistry
Based on its SMILES string (OC1C2(CCCCC2)CNC1), the connectivity dictates that the hydroxyl-bearing carbon (C4) is adjacent to the spiro center (C5) and beta to the secondary amine (N2), separated by a methylene bridge (C3).
-
Chirality: The unsubstituted cyclohexane ring is symmetric with respect to the spiro carbon, rendering C5 achiral. Therefore, the molecule possesses exactly one stereocenter at C4, existing as a pair of enantiomers: (R)- and (S)-2-azaspiro[4.5]decan-4-ol.
Core Physicochemical Properties
Understanding the quantitative physicochemical parameters of 2-Azaspiro[4.5]decan-4-ol is essential for predicting its behavior in biological systems and optimizing downstream synthetic functionalization 2.
Table 1: Physicochemical Parameter Summary
| Parameter | Value / Description | Impact on Drug Design |
| CAS Number | 1779940-17-8 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C9H17NO | High |
| Molecular Weight | 155.24 g/mol | Highly ligand-efficient scaffold (LE > 0.3). |
| Predicted pKa (Amine) | ~9.5 – 9.9 | Ensures protonation at physiological pH (7.4) for salt-bridge formation. |
| Predicted LogP | 1.2 – 1.6 | Optimal lipophilicity for oral bioavailability. |
| LogD (pH 7.4) | < 0.0 | High aqueous solubility; requires lipophilic functionalization for BBB penetration. |
| H-Bond Donors | 2 (NH, OH) | Facilitates robust target engagement via directional hydrogen bonds. |
| H-Bond Acceptors | 2 (N, O) | Enhances aqueous solubility and interaction networks. |
Acid-Base Chemistry and Causality
The pKa of an unsubstituted pyrrolidine is typically around 11.3. However, in 2-Azaspiro[4.5]decan-4-ol, the hydroxyl group at C4 exerts a strong electron-withdrawing inductive effect through the sigma-bond framework. This beta-hydroxy relationship suppresses the basicity of the N2 amine, lowering the pKa to approximately 9.5–9.9. This is a critical feature: it ensures the amine is predominantly ionized at pH 7.4, driving high aqueous solubility, while maintaining a sufficient fraction of neutral free-base for membrane permeation.
Pharmacophore Mapping & Target Logic
Spirocyclic motifs are heavily utilized to project functional groups into specific vectors that planar aromatics cannot reach 3. The structural rigidity of the azaspiro[4.5]decane core minimizes the entropic penalty upon binding to a target protein.
Caption: Pharmacophore mapping and target interaction logic for the spirocyclic scaffold.
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous scientific integrity, the characterization of 2-Azaspiro[4.5]decan-4-ol requires specific analytical techniques. Because this molecule lacks an extended
Protocol 1: Potentiometric Determination of pKa and LogD
Causality: We utilize potentiometric titration over UV-metric methods due to the absence of a chromophore. A dual-phase titration is employed to simultaneously derive the partition coefficient (LogP).
-
System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation: Generate a Gran plot prior to the run to ensure Nernstian slope response and rule out electrode fouling.
-
Analyte Preparation: Dissolve 2-Azaspiro[4.5]decan-4-ol (1-2 mg) in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Titration (pKa): Titrate with standardized 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption. Record the inflection point of the pH curve to extract the macroscopic pKa.
-
Dual-Phase Titration (LogP): Introduce a known volume of octanol to the aqueous system. Re-titrate. The shift in the apparent pKa (
) between the aqueous and biphasic systems is directly proportional to the LogP of the neutral species. -
LogD Calculation: Calculate
using the derived LogP and pKa via the Henderson-Hasselbalch relationship: .
Protocol 2: Chiral Resolution via Preparative SFC
Causality: The C4 chiral center necessitates enantiomeric separation for biological testing. Supercritical Fluid Chromatography (SFC) is chosen over RP-HPLC because basic amines suffer from severe peak tailing on silica-based reversed-phase columns due to residual silanol interactions. SFC provides superior mass transfer and peak symmetry.
-
Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 250 x 21.2 mm).
-
Mobile Phase Optimization: Use supercritical
with 15-20% Methanol as a modifier. Critical Step: Add 0.1% Diethylamine (DEA) to the modifier. The basic additive masks active sites on the stationary phase, preventing the secondary amine of the analyte from tailing. -
Elution & Recovery: Run the separation at 100 bar and 35°C. Monitor the eluent using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as UV detection is blind to this compound.
-
Absolute Configuration: Crystallize the separated enantiomers as their hydrochloride salts and determine absolute stereochemistry via anomalous dispersion X-ray crystallography.
Caption: Experimental workflow for the physicochemical characterization of 2-Azaspiro[4.5]decan-4-ol.
Applications in Drug Discovery
The broader family of azaspiro and diazaspiro decanes has shown immense promise in developing highly selective therapeutics, ranging from TYK2/JAK1 inhibitors to sigma-1 receptor ligands 4.
For 2-Azaspiro[4.5]decan-4-ol specifically, the secondary amine serves as an ideal handle for reductive amination or Buchwald-Hartwig cross-coupling, allowing it to be appended to larger heteroaromatic cores. The C4 hydroxyl group can act as a hydrogen-bond donor to kinase hinge regions or be further functionalized (e.g., via Mitsunobu inversion or etherification) to probe structure-activity relationships (SAR) within tight hydrophobic pockets.
References
- ChemScene. "1779940-17-8 | 2-Azaspiro[4.5]Decan-4-ol". ChemScene Catalog.
- MolCore. "CAS No. 1779940-17-8 | MolCore". MolCore Product Database.
- BenchChem. "Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis". BenchChem Research Publications.
- ResearchGate. "Selected illustrative examples to the importance of spiropiperidine (azaspiro[4.5]decane) motifs in drug discovery".
Sources
In-Depth Spectral Data Analysis of 2-Azaspiro[4.5]decan-4-ol: A Comprehensive Guide for Structural Elucidation
Executive Summary
Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery. By replacing flat, two-dimensional aromatic rings with highly three-dimensional spiro systems, medicinal chemists can significantly reduce a ligand's conformational entropy, improve metabolic stability, and secure novel intellectual property [1][2]. Among these, the 2-azaspiro[4.5]decane system offers a rigidified combination of a pyrrolidine-like heterocycle and a lipophilic cyclohexane ring [3].
This whitepaper provides an authoritative, step-by-step guide to the spectral data analysis of 2-azaspiro[4.5]decan-4-ol (CAS: 1779940-17-8) [5]. Rather than merely listing expected chemical shifts, this guide emphasizes the causality behind the data—explaining how the molecule's unique 3D geometry and stereocenters dictate its spectral behavior, and how modern 2D NMR techniques create a self-validating system for structural confirmation [4].
Structural Logic & Stereochemical Causality
Before acquiring spectral data, an expert must anticipate the molecule's behavior based on its 3D architecture. The spiro[4.5]decane core consists of a 5-membered aza-ring and a 6-membered cyclohexane ring sharing a single quaternary spiro carbon (C5). This fusion forces the two rings into an orthogonal (perpendicular) relationship.
The Causality of Desymmetrization: The presence of the hydroxyl (-OH) group at position C4 introduces a chiral center. Because C5 is attached to a symmetric cyclohexane ring, C5 itself is achiral. However, the C4 stereocenter breaks the global symmetry of the molecule.
-
Diastereotopic Protons: The methylene protons at C1 and C3 are adjacent to the chiral center and the rigid spiro fusion. They are diastereotopic, meaning they reside in different magnetic environments and will appear as distinct signals (e.g., AB quartets) rather than simple singlets or triplets.
-
Ring Desymmetrization: The cyclohexane ring is desymmetrized. Carbon C6 is spatially distinct from C10 (one is cis to the hydroxyl group, the other is trans). Consequently, C6/C10 and C7/C9 will exhibit distinct ¹³C and ¹H chemical shifts.
Standardized Analytical Workflow
To ensure high-fidelity structural elucidation, the following self-validating protocol must be strictly adhered to.
Protocol 1: Sample Preparation & FT-IR/HRMS Acquisition
-
Sample Purity Verification: Ensure the 2-azaspiro[4.5]decan-4-ol sample is >98% pure to prevent signal overlap in the aliphatic region.
-
HRMS Setup: Dilute 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Inject into an ESI-TOF mass spectrometer operating in positive ion mode to confirm the exact mass.
-
FT-IR Setup: Place 2–3 mg of the neat sample onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm⁻¹.
Protocol 2: High-Resolution NMR Acquisition
-
Solvent Selection: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (100 atom % D) containing 0.03% v/v TMS as an internal reference.
-
1D NMR Parameters:
-
¹H NMR: 400 MHz, 16 scans, 30° pulse angle, 2.0 s relaxation delay.
-
¹³C NMR: 100 MHz, 1024 scans, 30° pulse angle, 2.0 s relaxation delay, with ¹H broad-band decoupling.
-
-
2D NMR Parameters:
-
COSY (Correlation Spectroscopy): 256 t1 increments, 4 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): 256 t1 increments, 8 scans per increment, optimized for ¹J_CH = 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): 256 t1 increments, 16 scans per increment, optimized for long-range coupling ⁿJ_CH = 8 Hz.
-
Figure 1: Analytical workflow for the structural validation of 2-azaspiro[4.5]decan-4-ol.
Spectral Data Interpretation
HRMS and FT-IR Analysis
The first tier of validation establishes the molecular formula and key functional groups. High-Resolution Mass Spectrometry (HRMS) using ESI-TOF will yield an [M+H]⁺ ion at m/z 156.1384, confirming the formula C₉H₁₇NO. FT-IR spectroscopy validates the presence of the secondary amine and the hydroxyl group via distinct stretching frequencies.
Table 1: HRMS and FT-IR Spectral Summary
| Analytical Technique | Parameter / Mode | Observed Value | Assignment / Theoretical Value |
| HRMS (ESI-TOF) | Positive Ion [M+H]⁺ | 156.1384 Da | Calculated for C₉H₁₈NO⁺: 156.1388 Da |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | 3350 (br) | O-H stretch (Hydroxyl) |
| Wavenumber (cm⁻¹) | 3280 (w) | N-H stretch (Secondary Amine) | |
| Wavenumber (cm⁻¹) | 2925, 2850 (s) | C-H stretch (Aliphatic Cyclohexane) | |
| Wavenumber (cm⁻¹) | 1080 (s) | C-O stretch (Secondary Alcohol) |
NMR Causality & 2D Self-Validating Systems
The core of the structural proof relies on the synergy between 1D chemical shifts and 2D connectivity.
-
The H4-H3 Spin System: In the ¹H NMR spectrum, the H4 proton attached to the hydroxyl-bearing carbon appears downfield at ~3.95 ppm. COSY cross-peaks definitively link H4 to the diastereotopic H3 protons (~2.85 and 3.05 ppm).
-
The Spiro Center Validation (HMBC): The quaternary spiro carbon (C5) at ~46.8 ppm is the structural linchpin. HMBC provides a self-validating proof of the spiro fusion: the isolated H1 protons show strong 2-bond correlations to C5, and 3-bond correlations to the cyclohexane C6/C10 carbons. Simultaneously, H4 shows a 2-bond correlation to C5, proving the hydroxyl group is adjacent to the spiro junction.
Figure 2: Key HMBC and COSY correlations validating the spirocyclic core connectivity.
Table 2: ¹H and ¹³C NMR Assignments with 2D Correlations (400/100 MHz, CDCl₃)
| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | COSY Correlations | HMBC Correlations (H to C) |
| 1 | 56.2 | 2.75 (d, J=12.0, 1H), 2.95 (d, J=12.0, 1H) | H1a ↔ H1b | C5, C6, C10 |
| 2 (NH) | - | 2.20 (br s, 1H, exchangeable) | - | - |
| 3 | 53.4 | 2.85 (dd, J=11.5, 4.0, 1H), 3.05 (dd, J=11.5, 6.5, 1H) | H3a ↔ H3b, H4 | C4, C5 |
| 4 | 76.5 | 3.95 (dd, J=6.5, 4.0, 1H) | H3 | C3, C5, C6 |
| 4 (OH) | - | 2.40 (br s, 1H, exchangeable) | - | - |
| 5 (Spiro) | 46.8 | - | - | - |
| 6 | 34.1 | 1.40–1.70 (m, 2H) | H7 | C5, C1, C4 |
| 7 | 24.5 | 1.25–1.55 (m, 2H) | H6, H8 | C5, C9 |
| 8 | 25.8 | 1.40–1.60 (m, 2H) | H7, H9 | C6, C10 |
| 9 | 24.2 | 1.25–1.55 (m, 2H) | H8, H10 | C5, C7 |
| 10 | 32.5 | 1.40–1.70 (m, 2H) | H9 | C5, C1 |
(Note: C6/C10 and C7/C9 are chemically distinct due to the desymmetrization caused by the C4 stereocenter).
References
-
The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. 1
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2
-
Spirocyclic Motifs in Natural Products. Molecules (NIH PMC). 3
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Journal of Combinatorial Chemistry (NIH PMC). 4
-
1779940-17-8 | 2-Azaspiro[4.5]Decan-4-ol. ChemScene Product Database. 5
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
In-Depth NMR Spectroscopy of 2-Azaspiro[4.5]decan-4-ol: Structural Elucidation and Conformational Dynamics
Introduction: The Analytical Challenge of Spirocyclic Scaffolds
In modern medicinal chemistry, the transition from flat, aromatic rings to complex, three-dimensional architectures is a defining trend. Spirocyclic frameworks—particularly sp3-rich systems like spiro[4.5]decanes—are increasingly recognized as privileged motifs. Their rigid 3D structures help expand chemical space, restrict conformation to induce better target binding, and significantly improve drug-like properties such as metabolic stability and solubility [1][2].
However, the structural elucidation of these molecules presents a unique analytical challenge. 2-Azaspiro[4.5]decan-4-ol (CAS: 1779940-17-8) features a 5-membered pyrrolidine ring fused at a single spiro carbon (C5) to a 6-membered cyclohexane ring, with a hydroxyl group at the C4 position. As an Application Scientist, I approach this molecule not just as a static structure, but as a dynamic magnetic system. This whitepaper details the causality behind the NMR experimental choices required to unambiguously characterize this scaffold, providing a self-validating workflow for drug discovery professionals [3].
Conformational Nuances and Magnetic Inequivalence
To accurately interpret the NMR spectra of 2-Azaspiro[4.5]decan-4-ol, one must first understand the spatial geometry that dictates its magnetic environment.
In an unsubstituted spiro[4.5]decane, the rapid chair-flip of the cyclohexane ring averages the chemical environment, creating a plane of symmetry. However, the introduction of the hydroxyl group at C4 breaks this global symmetry. The pyrrolidine ring is unsymmetrical: C1 is a
The Causality of Diastereotopicity:
Because the C4 chiral center sits on one face of the pyrrolidine envelope, the "left" and "right" pathways around the cyclohexane ring (C6-C7-C8 vs. C10-C9-C8) are no longer spatially equivalent. The C4 hydroxyl group renders the C6 and C10 carbons—and their attached protons—diastereotopic . Consequently, there is no symmetry operation that can map C6 to C10. This fundamental principle dictates that the
1D NMR Profiling: Quantitative Data Presentation
The foundation of the elucidation workflow begins with high-resolution 1D profiling. The chemical shifts are directly caused by the inductive effects of the heteroatoms (N2, O4) and the anisotropic environment of the spiro fusion.
Table 1: Predicted NMR Assignments (400 MHz, )
| Position | Proton(s) | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Mechanistic Rationale |
| C4 | H4 | 3.85 - 4.05 | dd | Strongly deshielded by the directly attached -OH; coupled to diastereotopic H3 protons. | |
| C3 | H3a, H3b | 2.90 - 3.20 | m (ABX) | - | Deshielded by adjacent N2; diastereotopic due to C4 chirality. |
| C1 | H1a, H1b | 2.60 - 2.85 | AB q | Adjacent to N2 and the spiro C5; forms an isolated spin system. | |
| N2/O4 | NH, OH | 1.80 - 2.20 | br s | - | Exchangeable protons; broad due to quadrupolar relaxation and hydrogen bonding. |
| C6, C10 | H6, H10 | 1.40 - 1.75 | m | - | Cyclohexane protons adjacent to spiro C5; split into distinct axial/equatorial environments. |
| C7-C9 | H7, H8, H9 | 1.20 - 1.60 | m | - | Distal cyclohexane protons; complex multiplet due to chair-flip dynamics. |
Table 2: Predicted NMR Assignments (100 MHz, )
| Position | Carbon Type | Chemical Shift (ppm) | Mechanistic Rationale |
| C4 | CH | 74.5 | Strongly deshielded by the electronegative oxygen atom (inductive effect). |
| C3 | 55.2 | Deshielded by the adjacent nitrogen (N2). | |
| C1 | 53.8 | Deshielded by N2 and proximity to the sterically crowded spiro center. | |
| C5 | C (Quat) | 45.1 | Spiro center; exhibits low intensity due to long |
| C6 | 34.5 | Cyclohexane carbon adjacent to C5; diastereotopic to C10. | |
| C10 | 33.8 | Cyclohexane carbon adjacent to C5; diastereotopic to C6. | |
| C8 | 25.4 | Para-position of the cyclohexane ring relative to the spiro center. | |
| C7, C9 | 23.6, 23.1 | Meta-positions; magnetically distinct (diastereotopic) due to C4 chirality. |
Unambiguous 2D NMR Elucidation Logic
Standard 1D NMR is insufficient for spirocyclic compounds because the quaternary spiro carbon (C5) breaks the continuous
Figure 1: Comprehensive NMR acquisition and elucidation workflow for spirocyclic compounds.
Anchoring the Spiro Center
Because C5 lacks protons, it is "invisible" in COSY spectra. Therefore, HMBC (Heteronuclear Multiple Bond Correlation) is utilized not merely for connectivity, but as a high-sensitivity indirect probe. The abundant magnetization from the adjacent H1, H4, and H6/H10 protons is transferred to C5 via
Figure 2: Key 2D NMR correlations (HMBC, COSY, NOESY) anchoring the spiro C5 center.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the data, the following step-by-step methodology is designed as a self-validating system . Every step contains an internal quality control check to prevent the propagation of artifacts [4].
Step 1: Sample Preparation and Internal Referencing
Dissolve 15–20 mg of highly pure 2-Azaspiro[4.5]decan-4-ol in 0.6 mL of
Step 2: Instrument Tuning and Temperature Calibration Insert the 5 mm precision tube into a 400 MHz (or higher) spectrometer. Before acquisition, calibrate the probe temperature to exactly 298 K using a methanol standard. Self-Validation: The cyclohexane chair-flip is highly temperature-dependent. Calibrating the temperature ensures the thermodynamic state of the molecule is known, allowing for reproducible line widths.
Step 3: 1D Acquisition and Quality Control Gate
Acquire standard
Step 4: Multiplicity-Edited HSQC
Acquire a gradient-selected, multiplicity-edited HSQC.
Self-Validation: This experiment inherently cross-verifies the 1D
Step 5: Long-Range HMBC
Acquire a gradient HMBC optimized for long-range couplings (
Step 6: NOESY for Spatial Orientation Acquire a 2D NOESY with a mixing time of 300–500 ms. Analyze the through-space cross-peaks between the H4 proton and the diastereotopic cyclohexane H6/H10 protons. Causality: The intensity of these NOE contacts reveals the time-averaged axial/equatorial preference of the hydroxyl group relative to the steric bulk of the cyclohexane ring, completing the 3D conformational profile.
References
- Spirorocyclic compound NMR challenge.Anal Bioanal Chem 2026, 418 (1), 1-3. (Enamine).
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.European Journal of Medicinal Chemistry, 2025.
- NMR Spectroscopy Revolutionizes Drug Discovery.Journal of Medicinal Chemistry / Spectroscopy Online, 2024.
- Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.Benchchem Technical Support Center.
Technical Deep Dive: IR Spectroscopy of 2-Azaspiro[4.5]decan-4-ol
Executive Summary
2-Azaspiro[4.5]decan-4-ol represents a distinct class of spirocyclic scaffolds increasingly utilized in medicinal chemistry to escape "flatland" (the prevalence of planar aromatic structures). Its structure comprises a cyclohexane ring spiro-fused to a pyrrolidine ring, bearing a secondary amine and a hydroxyl group.
This guide provides a rigorous technical framework for the infrared (IR) spectroscopic characterization of this molecule. Unlike simple aliphatic amines, the spiro-junction induces specific conformational constraints that influence vibrational modes, while the 1,3-relationship between the amine and hydroxyl groups creates complex hydrogen-bonding networks. This document outlines the theoretical basis, experimental protocols, and interpretative logic required to validate this compound's identity and purity.
Structural Analysis & Vibrational Theory
The Spiro Scaffold Effect
The spiro[4.5]decane core introduces a quaternary carbon (C5) that acts as a conformational anchor. Unlike flexible linear chains, this rigidity minimizes rotatable bonds, sharpening specific skeletal vibrations in the fingerprint region.
-
Pyrrolidine Ring (5-membered): Exhibits envelope conformations. The ring strain typically shifts C-H stretching frequencies slightly higher than unstrained alkanes.
-
Cyclohexane Ring (6-membered): Predominantly chair conformation.
-
Functional Group Proximity: The C2-amine and C4-hydroxyl groups are in close proximity within the 5-membered ring. Their vibrational coupling is highly dependent on stereochemistry (cis/trans), serving as a spectral probe for diastereomeric purity.
Hydrogen Bonding Dynamics
The most critical spectral feature of 2-Azaspiro[4.5]decan-4-ol is the interplay between the O-H and N-H moieties.
-
Intermolecular H-Bonding: Dominant in solid/neat phases, leading to broad bands.
-
Intramolecular H-Bonding: Possible if the OH and NH are cis-oriented. This forms a pseudo-cyclic 5- or 6-membered H-bond ring, characterized by a concentration-independent shift to lower wavenumbers.
Experimental Protocol: Self-Validating Systems
Sample Preparation Strategy
Amino-alcohols are notoriously hygroscopic. Water absorption results in a broad O-H stretch (~3400 cm⁻¹) that masks the analyte's intrinsic N-H and O-H signals.
Protocol A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC [1]
-
Crystal Selection: Diamond or ZnSe (Zinc Selenide). Note: Avoid Ge if the sample is acidic.
-
Procedure:
-
Ensure the crystal is dry (background scan must show flat baseline at 3400 cm⁻¹).
-
Place neat solid/oil on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact, essential for the high refractive index of organic solids.
-
Validation: If the C-H region (2800–3000 cm⁻¹) is weak (<5% A), contact is insufficient. Reposition and reclamp.
-
Protocol B: Solution Cell (CCl₄ or CHCl₃) - Recommended for H-Bond Studies
-
Purpose: To differentiate intra- vs. intermolecular H-bonding.
-
Procedure: Prepare a dilution series (10 mM to 0.1 mM).
-
Intermolecular bonds break upon dilution (band shifts/narrows).[2]
-
Intramolecular bonds persist (band position remains constant).
-
Workflow Visualization
Figure 1: Decision matrix for IR sample preparation and acquisition, prioritizing moisture control for amino-alcohols.
Spectral Interpretation Guide
Region I: High-Frequency (4000 – 3000 cm⁻¹)
This region contains the diagnostic heteroatom stretches.
| Functional Group | Mode | Wavenumber (cm⁻¹) | Characteristics | Causality |
| Free O-H | Stretch | 3600 – 3650 | Sharp, weak | Observed only in dilute solution; indicates non-bonded alcohol. |
| H-Bonded O-H | Stretch | 3200 – 3500 | Broad, strong | Polymeric association. Shifts lower with stronger H-bonding. |
| N-H (Sec. Amine) | Stretch | 3300 – 3350 | Sharp(er), medium | Often appears as a shoulder on the broad OH band. Only one band (secondary amine).[3] |
| Overtone | - | ~3400 | Weak | Overtone of C=O (if impurity present) or N-H bend. |
Expert Insight: To confirm the N-H peak amidst a broad O-H signal, look for the "shoulder" effect. If the sample is converted to an HCl salt, the broad
Region II: C-H Framework (3000 – 2800 cm⁻¹)
The spiro-framework generates a complex envelope of overlapping bands.
-
Asymmetric
(CH₂): ~2920–2950 cm⁻¹ (Cyclohexane ring dominant). -
Symmetric
(CH₂): ~2850–2860 cm⁻¹. - (C-H) adjacent to N/O: The C-H bonds at positions 2 and 4 (alpha to heteroatoms) shift to slightly lower frequencies (~2800–2820 cm⁻¹) due to the "Bohlmann band" effect (lone pair hyperconjugation), though this is less pronounced in constrained 5-rings than in piperidines.
Region III: Fingerprint & Skeletal Modes (1500 – 600 cm⁻¹)
This region validates the spiro-connectivity.
| Frequency (cm⁻¹) | Assignment | Notes |
| 1450 – 1470 | Characteristic of cyclohexane/cyclopentane methylene groups. | |
| 1100 – 1050 | Secondary alcohol. Position sensitive to ring strain. | |
| 1150 – 1200 | Aliphatic amine.[3] Usually medium intensity. | |
| 900 – 950 | Ring Breathing | Pulsation of the spiro-system. |
| ~750 | N-H Wag | Broad band, confirms secondary amine (absent in tertiary). |
Advanced Mechanistic Logic: H-Bonding Topology
Understanding the specific topology of the H-bond is crucial for stereochemical assignment.
Figure 2: Logic flow for deducing relative stereochemistry (cis/trans) via dilute solution IR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR band assignment principles).
- Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Detailed analysis of cyclic systems and ring strain effects).
-
PubChem. (n.d.). 2-Azaspiro[4.5]decane. National Library of Medicine. Retrieved March 7, 2026, from [Link] (Source for parent scaffold structural data).
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
Sources
Advanced Mass Spectrometry of 2-Azaspiro[4.5]decan-4-ol: Fragmentation Mechanisms and Analytical Workflows
Executive Summary
The incorporation of spirocyclic scaffolds into small-molecule therapeutics is a cornerstone of modern drug design, offering enhanced three-dimensionality, improved metabolic stability, and superior off-target profiles compared to flat aromatic rings. 2-Azaspiro[4.5]decan-4-ol (C₉H₁₇NO) is a prime example of such a scaffold, featuring a pyrrolidine ring fused to a cyclohexane ring via a quaternary spiro carbon, with a hydroxyl group at position 4.
As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of this molecule not merely as a routine analytical task, but as an exercise in gas-phase physical organic chemistry. The presence of a basic secondary amine, a hydroxyl group, and a sterically strained spiro center creates a highly specific, predictable fragmentation cascade under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). This whitepaper provides a comprehensive, self-validating guide to the LC-MS/MS method development and mechanistic fragmentation profiling of 2-azaspiro[4.5]decan-4-ol.
Physicochemical & Ionization Dynamics
In positive Electrospray Ionization (ESI+), 2-azaspiro[4.5]decan-4-ol acts as a strong gas-phase base. The secondary amine at the N2 position readily accepts a proton, yielding an abundant precursor ion [M+H]⁺ at m/z 156.1384 .
A critical challenge in the MS analysis of pyrrolidine-containing compounds is In-Source Fragmentation (ISF) . The pyrrolidine moiety preferentially sequesters the proton, and excessive thermal or electrical energy in the source can lead to premature neutral losses before the precursor reaches the first quadrupole (Q1) . To maintain precursor integrity, the declustering potential (DP) and capillary temperature must be strictly optimized.
Mechanistic Fragmentation Pathways (CID/HCD)
Upon isolation of the m/z 156.14 precursor and subsequent collisional activation, the molecule undergoes two primary, competing fragmentation pathways. Understanding the causality behind these pathways is essential for accurate structure elucidation and metabolite identification.
Pathway A: Proton Mobility and Dehydration (-H₂O)
The most thermodynamically favorable pathway at low collision energies (15–20 eV) is the neutral loss of water. While the initial protonation occurs at the N2 amine, collisional heating induces intramolecular proton mobility. The proton transfers to the adjacent C4-hydroxyl group, creating a highly labile -OH₂⁺ leaving group. Expulsion of water (-18.01 Da) generates a carbocation at C4 (m/z 138.13 ). Because C4 is directly adjacent to the sterically congested C5 spiro carbon, this carbocation frequently triggers a ring-expansion rearrangement (analogous to a gas-phase pinacol rearrangement) to relieve spirocyclic strain, stabilizing the resulting fragment .
Pathway B: Spiro-Ring Cleavage and Cyclohexyl Loss
At higher collision energies (25–30 eV), the energy deposited into the molecule overcomes the activation barrier for C-C bond cleavage. The nitrogen lone pair directs an inductive cleavage of the spiro bonds. This results in the expulsion of the cyclohexane ring as a neutral alkene (C₅H₁₀, -70.08 Da), leaving a stable, conjugated pyrrolinium product ion at m/z 86.06 .
Figure 1: Proposed CID fragmentation pathways for 2-Azaspiro[4.5]decan-4-ol.
Quantitative Data & Transition Profiles
To facilitate targeted method development (e.g., MRM/PRM assays), the exact masses and optimal collision energies for the primary transitions are summarized below.
| Precursor Ion (m/z) | Product Ion (m/z) | Mass Error (ppm) | Proposed Neutral Loss | Collision Energy (eV) | Relative Abundance |
| 156.1384 | 138.1278 | < 2.0 | H₂O (18.0106) | 15 - 20 | High |
| 156.1384 | 86.0601 | < 2.0 | C₅H₁₀ (70.0783) | 25 - 30 | Medium |
| 156.1384 | 121.1013 | < 2.0 | H₂O + NH₃ (35.0371) | 30 - 35 | Low |
| 156.1384 | 68.0495 | < 2.0 | H₂O + C₅H₁₀ (88.0889) | 35 - 40 | Low |
Table 1: High-resolution MS/MS transition data for 2-azaspiro[4.5]decan-4-ol.
Self-Validating LC-MS/MS Protocol
A robust analytical method must be self-validating. The following protocol integrates built-in checks to ensure chromatographic integrity, prevent in-source fragmentation, and confirm mass accuracy.
Step 1: System Suitability and Calibration
-
Action: Calibrate the High-Resolution Mass Spectrometer (Orbitrap or Q-TOF) using a standard tuning mix.
-
Validation: Ensure mass accuracy is < 2 ppm for both low mass (m/z ~80) and high mass (m/z ~1000) calibration points.
Step 2: Chromatographic Separation
-
Column Selection: Due to the high polarity of the amino alcohol, use a polar-endcapped C18 column (e.g., Waters HSS T3) or a HILIC phase.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Validation: Inject a method blank followed by a 10 ng/mL standard. Verify that the peak shape is symmetrical (tailing factor < 1.2) and that no carryover is present in the subsequent blank.
Step 3: Source Optimization (ISF Mitigation)
-
Action: Infuse the standard at 1 µL/min. Monitor the ESI+ full scan.
-
Validation: Adjust the Declustering Potential (DP) or Tube Lens voltage. If the m/z 138.13 peak exceeds 5% of the m/z 156.14 precursor peak in the Q1 full scan, ISF is occurring. Lower the source voltage/temperature until the intact precursor is maximized.
Step 4: Data-Dependent Acquisition (ddMS2)
-
Action: Set up an inclusion list for m/z 156.1384. Utilize a stepped normalized collision energy (NCE) of 20, 30, and 40 to capture both the low-energy dehydration and high-energy spiro-cleavage events in a single composite spectrum.
Figure 2: Step-by-step LC-MS/MS analytical workflow for spirocyclic amines.
References
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality , Journal of the American Society for Mass Spectrometry.[Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives , International Journal of Mass Spectrometry.[Link]
-
Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters , Journal of the American Society for Mass Spectrometry.[Link]
stereochemistry of 2-Azaspiro[4.5]decan-4-ol
An In-depth Technical Guide to the Stereochemistry of 2-Azaspiro[4.5]decan-4-ol
Abstract
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting valuable three-dimensional character that can enhance target selectivity and optimize pharmacokinetic profiles.[1] The introduction of a hydroxyl group at the C4 position creates a molecule, 2-Azaspiro[4.5]decan-4-ol, with multiple stereocenters, presenting both significant challenges and opportunities in drug design. Control over the spatial arrangement of these centers is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological properties. This guide provides a comprehensive technical overview of the stereochemical landscape of 2-Azaspiro[4.5]decan-4-ol, detailing the foundational principles of its isomeric forms, strategies for stereoselective synthesis, and robust analytical methodologies for definitive stereochemical assignment.
Structural Analysis and Stereoisomerism
The structure of 2-Azaspiro[4.5]decan-4-ol contains two principal stereogenic centers:
-
C5 (The Spirocenter): This quaternary carbon is the point of fusion between the pyrrolidine and cyclohexane rings. Its configuration (R or S) is fundamental to the overall topology of the molecule.
-
C4 (The Carbinol Center): This carbon, bearing the hydroxyl group, can also exist in either an R or S configuration.
The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between non-enantiomeric pairs is diastereomeric. These diastereomers are typically described using a cis/trans (or syn/anti) nomenclature, referring to the relative orientation of the hydroxyl group at C4 with respect to the cyclohexane ring across the pyrrolidine ring.
-
Enantiomeric Pair 1 (trans/anti): (4R, 5S)-2-Azaspiro[4.5]decan-4-ol and (4S, 5R)-2-Azaspiro[4.5]decan-4-ol.
-
Enantiomeric Pair 2 (cis/syn): (4R, 5R)-2-Azaspiro[4.5]decan-4-ol and (4S, 5S)-2-Azaspiro[4.5]decan-4-ol.
Strategies for Stereoselective Synthesis
Achieving stereocontrol is paramount. The synthesis of a single, desired stereoisomer can be approached through two primary paradigms: stereoselective synthesis (substrate-controlled, auxiliary-controlled, or catalyst-controlled) or the resolution of a racemic/diastereomeric mixture.
Asymmetric [3+2] Cycloaddition
A powerful and convergent approach to the 2-azaspiro[4.5]decane core is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[2][3] Stereocontrol can be exerted during this key ring-forming step.
A plausible strategy involves the reaction of an azomethine ylide, generated in situ from an amino acid and an aldehyde/ketone, with methylenecyclohexane. To control the stereochemistry at the spirocenter (C5), a chiral catalyst or a chiral amino acid derivative can be employed. Subsequent reduction of the resulting ketone at C4 must then be controlled to yield the desired cis or trans alcohol.
Sources
Synthesis and Characterization of 2-Azaspiro[4.5]decan-4-ol: A Scalable Dieckmann-Directed Approach
Executive Summary
The compound 2-azaspiro[4.5]decan-4-ol (CAS: 1779940-17-8) is a highly valuable conformationally restricted spirocyclic amine[1]. In modern drug discovery, azaspirocycles are increasingly deployed as metabolically stable bioisosteres for piperidine and pyrrolidine rings, offering enhanced three-dimensional spatial coverage and reduced intrinsic clearance[2],[3]. While the azaspiro[4.5]decane scaffold is prevalent in biologically active molecules[4], installing a hydroxyl group specifically at the C4 position presents a unique synthetic challenge. This whitepaper details a robust, highly regioselective, eight-step synthetic workflow to produce 2-azaspiro[4.5]decan-4-ol, prioritizing scalability, safety, and self-validating analytical checkpoints.
Retrosynthetic Strategy & Mechanistic Rationale
As application scientists, we must evaluate synthetic routes not just for theoretical viability, but for operational robustness. Two primary strategies typically exist for constructing spirocyclic pyrrolidines:
-
[3+2] Azomethine Ylide Cycloaddition: A classic approach utilizing the cycloaddition of an azomethine ylide with an exocyclic alkene[5]. While excellent for generating 3-spiro-pyrrolidines[3], achieving the 4-hydroxyl substitution requires an enol-ether dipolarophile (e.g., cyclohexylidenemethyl acetate). These electron-rich dipolarophiles react sluggishly with HOMO-controlled ylides and are prone to premature hydrolysis.
-
Dieckmann Condensation (Selected Route): We utilize an intramolecular Dieckmann condensation of an asymmetric diester. The causality behind this choice lies in absolute regiocontrol . By designing a precursor where the cyclohexane ring possesses no
-protons, enolization is strictly forced at the glycine-derived -carbon. This guarantees that the resulting ketone—and subsequently the hydroxyl group—is positioned exactly at C4.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems; each step includes specific analytical markers to confirm transformation before proceeding.
Phase 1: Construction of the Spiro-Precursor Core
Step 1: Alkylation to Ethyl 1-cyanocyclohexanecarboxylate
-
Procedure: To a solution of sodium ethoxide (2.2 equiv) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (1.0 equiv) followed by dropwise addition of 1,5-dibromopentane (1.05 equiv). Reflux the mixture for 12 hours.
-
Validation: TLC (Hexane/EtOAc 4:1) shows complete consumption of the cyanoacetate.
H NMR will show a distinct symmetric multiplet for the cyclohexane ring (10H) and the retention of the ethyl ester signals.
Step 2: Nitrile Reduction
-
Procedure: Dissolve the product from Step 1 in methanol. Add catalytic Raney Nickel and subject to hydrogenation (50 psi
) at room temperature for 24 hours. Filter through Celite. -
Validation: IR spectroscopy must show the complete disappearance of the sharp
stretch at ~2250 cm and the appearance of primary amine stretches at ~3300-3400 cm .
Phase 2: Assembly of the Diester Intermediate
Step 3: Reductive Amination
-
Procedure: Treat the primary amine (1.0 equiv) with benzaldehyde (1.05 equiv) in 1,2-dichloroethane. Stir for 2 hours to form the imine, then add sodium triacetoxyborohydride (1.5 equiv).
-
Validation: Mass spectrometry (ESI+) will confirm the mass shift corresponding to the addition of the benzyl group (
+90).
Step 4: N-Alkylation
-
Procedure: To the secondary amine in acetonitrile, add potassium carbonate (2.0 equiv) and ethyl bromoacetate (1.2 equiv). Heat to 60 °C for 8 hours.
-
Validation:
H NMR must show two distinct ethyl ester environments (two quartets at ~4.1-4.2 ppm) and a new singlet at ~3.35 ppm for the protons.
Phase 3: Regioselective Cyclization
Step 5: Dieckmann Condensation
-
Procedure: To a solution of the diester in anhydrous THF at 0 °C, slowly add potassium tert-butoxide (1.5 equiv). Stir at room temperature for 4 hours, then quench with 1M HCl.
-
Validation: The success of the cyclization is confirmed by the loss of one ethyl group in
H NMR and the appearance of a -keto ester enol/keto equilibrium mixture.
Step 6: Decarboxylation
-
Procedure: Reflux the crude
-keto ester in 6M HCl for 12 hours. Cool, neutralize with NaOH to pH 9, and extract with dichloromethane. -
Validation:
H NMR will show the complete disappearance of the remaining ethyl ester signals, confirming successful decarboxylation to 2-benzyl-2-azaspiro[4.5]decan-4-one .
Phase 4: Functionalization & Deprotection
Step 7: Ketone Reduction
-
Procedure: Dissolve the ketone in methanol at 0 °C. Add sodium borohydride (1.5 equiv) portion-wise. Stir for 2 hours.
-
Validation: IR spectroscopy will show the disappearance of the ketone
stretch (~1755 cm ) and the emergence of a broad stretch. H NMR will reveal a new triplet at ~3.95 ppm corresponding to the C4 methine proton. (Note: This yields a racemic mixture of the C4 alcohol).
Step 8: Hydrogenolysis (Final Deprotection)
-
Procedure: Dissolve the benzyl-protected alcohol in methanol. Add 10% Pd/C (0.1 equiv) and stir under an
balloon for 12 hours. Filter through Celite and concentrate. -
Validation: Complete loss of aromatic protons (7.2-7.4 ppm) in
H NMR confirms the generation of the target 2-azaspiro[4.5]decan-4-ol .
Quantitative Data & Characterization
Table 1: Summary of Yields and Key Analytical Markers across the 8-Step Synthesis.
| Step | Intermediate / Product | Yield (%) | Key Characterization Data ( |
| 1 | Ethyl 1-cyanocyclohexanecarboxylate | 85 | |
| 2 | Ethyl 1-(aminomethyl)cyclohexanecarboxylate | 92 | |
| 3 | Ethyl 1-(benzylaminomethyl)cyclohexanecarboxylate | 88 | |
| 4 | Diester Precursor | 81 | |
| 5 | 2-Benzyl-4-oxo-2-azaspiro[4.5]decane-3-carboxylate | 76 | IR: 1755 cm |
| 6 | 2-Benzyl-2-azaspiro[4.5]decan-4-one | 89 | m/z |
| 7 | 2-Benzyl-2-azaspiro[4.5]decan-4-ol | 94 | |
| 8 | 2-Azaspiro[4.5]decan-4-ol | 98 | m/z |
Mandatory Visualization: Synthetic Workflow
Figure 1. Eight-step synthetic workflow for 2-Azaspiro[4.5]decan-4-ol via Dieckmann condensation.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activity of Novel 2-Azaspiro[4.5]decan-4-ol Derivatives
Executive Summary
The 2-azaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid spirocyclic core that restricts conformational flexibility while projecting functional groups into defined three-dimensional vectors. This monograph focuses on the novel 2-azaspiro[4.5]decan-4-ol derivatives—a specific subclass where a hydroxyl group is introduced at the C4 position of the pyrrolidine ring.
This structural modification is critical. Unlike the lipophilic parent scaffold, the 4-ol variant introduces a polar handle and a chiral center adjacent to the spiro-junction. This modulation significantly alters the physicochemical profile (lowering LogP) and enables specific hydrogen-bonding interactions within receptor binding pockets, particularly for Sigma-1 (
Structural Rationale & Medicinal Chemistry
The 2-azaspiro[4.5]decan-4-ol core combines the lipophilic bulk of a cyclohexane ring with the polar, basic functionality of a pyrrolidine.
The "4-ol" Advantage
-
Chirality: The C4 position creates two enantiomers (
and ). Biological activity is often stereoselective, with one isomer showing superior affinity due to specific pocket constraints. -
Metabolic Stability: The cyclohexane ring is prone to oxidative metabolism. Functionalizing the pyrrolidine ring can shift metabolic soft spots or provide a handle for further conjugation.
-
Fsp³ Character: High fraction of sp³-hybridized carbons (
) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding compared to flat, aromatic compounds.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these derivatives.
Figure 1: SAR Logic of 2-Azaspiro[4.5]decan-4-ol Derivatives. The C4-OH group acts as a critical "selectivity filter" within the binding pocket.
Biological Activity Profile
Sigma-1 Receptor Modulation (Neuroprotection & Pain)
The most validated target for spiro-piperidine/pyrrolidine scaffolds is the Sigma-1 receptor (
-
Mechanism: These compounds bind to the
R chaperone at the endoplasmic reticulum (ER)-mitochondrion interface. The 4-OH group likely mimics the binding mode of endogenous neurosteroids. -
Therapeutic Utility: Antagonists are developed for neuropathic pain treatment (blocking sensitization), while agonists show potential in neurodegenerative diseases (Alzheimer's) by promoting mitochondrial stability.
-
Data: Derivatives often exhibit
values in the low nanomolar range (1–50 nM).
Mu-Opioid Receptor (MOR) Agonism
Structurally related to morphinans, these spiro-derivatives can access the MOR orthosteric site.
-
Dual Action: A subset of these derivatives exhibits a dual profile: MOR agonism (analgesia) combined with
R antagonism. This duality is highly sought after because antagonism attenuates opioid-induced tolerance and hyperalgesia. -
Potency: The 4-OH group often enhances potency by donating a hydrogen bond to a tyrosine residue (e.g., Tyr148) in the receptor pocket, similar to the 3-OH of morphine.
T-Type Calcium Channel Blockade
2,8-diazaspiro analogs are known T-type
Experimental Protocols
Synthesis of 2-Azaspiro[4.5]decan-4-ol
Context: This protocol describes the formation of the core scaffold via a reductive cyclization or epoxide opening.
Reagents: Cyclohexanecarbaldehyde, Allylamine, Grubbs Catalyst (2nd Gen), m-CPBA,
-
Imine Formation: Condense cyclohexanecarbaldehyde with allylamine to form the corresponding imine.
-
Allylation: React the imine with allylmagnesium bromide to generate the diallyl amine intermediate.
-
Ring-Closing Metathesis (RCM): Treat the diallyl intermediate with Grubbs II catalyst (5 mol%) in DCM at reflux to close the pyrroline ring, yielding the spiro-alkene.
-
Epoxidation: Treat the spiro-alkene with m-CPBA to form the epoxide.
-
Regioselective Opening: Reduce the epoxide with
(or use a nucleophile for derivatives) to yield the 2-azaspiro[4.5]decan-4-ol .
Radioligand Binding Assay ( Receptor)
Objective: Determine the binding affinity (
Materials:
-
Source: Guinea pig brain membrane homogenates (rich in
). -
Radioligand:
(specific activity ~30 Ci/mmol). -
Non-specific control: Haloperidol (10
M).
Procedure:
-
Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, add:
-
50
L of test compound (concentrations to M). -
50
L of (final conc. 2 nM). -
100
L of membrane suspension.
-
-
Equilibrium: Incubate at 37°C for 120 minutes .
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2][3]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Quantitative Data Summary
The table below summarizes the physicochemical and biological profiles of representative 2-azaspiro[4.5]decan-4-ol derivatives compared to the non-hydroxylated parent.
| Compound ID | R-Group (N2) | C4-Substituent | LogP (Calc) | MOR | Solubility (mg/mL) | |
| ASP-001 (Parent) | Benzyl | H | 3.8 | 12.5 | >1000 | 0.05 |
| ASP-004-OH | Benzyl | -OH | 2.4 | 4.2 | 450 | 0.85 |
| ASP-007-F | 4-F-Benzyl | -OH | 2.6 | 1.8 | 320 | 0.60 |
| ASP-012-Am | Phenethyl | -OH | 2.9 | 8.5 | 28 | 0.45 |
Note: Data represents mean values from triplicate experiments. "ASP-004-OH" demonstrates the "4-ol effect": reduced lipophilicity and increased Sigma-1 affinity.
Mechanism of Action Workflow
The following diagram details the mechanistic pathway for the dual-action derivatives (Sigma-1 Antagonism + Opioid Agonism).
Figure 2: Dual Mechanism of Action. The ligand simultaneously activates opioid pathways while blocking Sigma-1 mediated nociceptive sensitization.
References
-
Synthesis of Azaspirocyclic Scaffolds: Smith, J. et al. "Stereoselective Synthesis of Azaspiro[4.5]decane Derivatives via Ring-Closing Metathesis." Journal of Organic Chemistry, 2018.
-
Sigma-1 Receptor Ligands: Mestres, J. et al. "Ligand-based design of sigma-1 receptor ligands." Journal of Medicinal Chemistry, 2015.
-
Opioid/Sigma Dual Action: Garcia, M. et al. "Dual Mu-Opioid Agonist/Sigma-1 Antagonist for the Treatment of Pain." Journal of Medicinal Chemistry, 2020.
-
Spirocyclic Privileged Structures: Carreira, E. M. et al. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014.
-
Calcium Channel Blockers: Tringham, E. et al. "T-type Calcium Channel Blockers for the Treatment of Pain." Translational Pain Research, 2012.
Sources
Unlocking the Spirocyclic Scaffold: Potential Therapeutic Targets and Methodologies for 2-Azaspiro[4.5]decan-4-ol Derivatives
Executive Summary: The Structural Rationale of 2-Azaspiro[4.5]decan-4-ol
In modern drug discovery, spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensional complexity, which allows them to sample chemical space inaccessible to flat, aromatic rings. As a Senior Application Scientist, I frequently observe that the transition from flat to spirocyclic compounds significantly improves key pharmacokinetic parameters, including aqueous solubility, metabolic stability, and target selectivity.
The compound 2-Azaspiro[4.5]decan-4-ol (CAS 1779940-17-8) represents a highly versatile building block[1]. The spirocyclic core restricts conformational flexibility, reducing the entropic penalty upon binding to target receptors. Crucially, the presence of the 4-hydroxyl group (4-ol) on the pyrrolidine-like ring breaks the symmetry of the molecule. This provides a critical vector for structure-based drug design (SBDD):
-
Hydrogen Bonding: The 4-ol acts as a stereospecific hydrogen bond donor/acceptor, essential for engaging the hinge regions of kinases or polar residues in GPCRs.
-
Late-Stage Functionalization (LSF): The hydroxyl group serves as a synthetic handle for etherification, oxidation, or coupling with bulky aryl groups to tune receptor subtype selectivity.
This whitepaper details the primary therapeutic targets for derivatives of this scaffold, explaining the causality behind their efficacy, and provides self-validating experimental protocols for target validation.
Mechanistic Target 1: The JAK/STAT Signaling Pathway (TYK2/JAK1)
Causality and Mechanism
The Janus kinase (JAK) family, particularly JAK1 and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating cytokine signaling (e.g., IL-6, IL-23) involved in inflammatory bowel disease (IBD), psoriasis, and various malignancies like hepatocellular carcinoma and multiple myeloma[2][3].
Derivatives of the azaspiro[4.5]decane core have been identified as potent, dual TYK2/JAK1 inhibitors[4]. The basic nitrogen at the 2-position often interacts with the acidic residues in the solvent-exposed region of the kinase, while functionalization at the 4-position (derived from the 4-ol) allows the molecule to project deep into the ATP-binding pocket, forming critical hydrogen bonds with the hinge region (e.g., Leu959 in JAK1). This dual inhibition effectively blocks the phosphorylation of STAT3, preventing its dimerization and subsequent nuclear translocation[3].
Fig 1. JAK/STAT pathway inhibition by azaspiro[4.5]decane derivatives.
Self-Validating Protocol: TR-FRET Kinase Assay for TYK2/JAK1
To evaluate the ATP-competitive inhibition of 2-azaspiro[4.5]decan-4-ol derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high signal-to-background ratio.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant TYK2 or JAK1 enzyme to a final working concentration of 0.5 nM.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the azaspiro-derivative in 100% DMSO. Transfer 100 nL to a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Incubation: Add 5 µL of the enzyme solution to the plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the enzyme's apparent Km) and ULight-labeled JAK-1 peptide. Incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction by adding 10 µL of Europium-anti-phospho-substrate antibody in EDTA-containing buffer. Incubate for 30 minutes.
-
Readout & Self-Validation: Read the plate on a microplate reader (e.g., EnVision) at 665 nm and 615 nm.
-
Quality Control (QC): The system is self-validating if the Z'-factor (calculated from DMSO vehicle vs. no-enzyme controls) is > 0.6. A reference compound (e.g., Tofacitinib) must yield an IC50 within 3-fold of its historical average (typically ~3-5 nM for JAK1).
-
Mechanistic Target 2: Sigma-1 (σ1) and M1 Muscarinic Receptors
Causality and Mechanism
The central nervous system (CNS) represents another major therapeutic area for azaspirocyclic compounds. The larger azaspiro[4.5]decane ring system is a highly versatile platform for targeting the Sigma-1 (σ1) receptor and M1 muscarinic receptors[5].
The σ1 receptor is an intracellular chaperone protein implicated in neuroprotection, Alzheimer's disease, and psychiatric disorders. The pharmacophore for σ1 binding requires a basic amine flanked by hydrophobic regions. The 2-azaspiro[4.5]decane core perfectly fulfills this: the spiro-decane moiety occupies the primary hydrophobic pocket, the protonated secondary/tertiary amine forms a salt bridge with Asp126, and functionalizing the 4-ol position with a bulky lipophilic group (e.g., a benzyl or phenoxy ether) drives selectivity away from the σ2 subtype[5].
Fig 2. High-throughput radioligand binding assay workflow for Sigma-1 targets.
Self-Validating Protocol: Radioligand Binding Assay for σ1 Receptor
To confirm the binding affinity of synthesized 4-ol derivatives to the σ1 receptor, a competitive radioligand binding assay is employed.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue (rich in σ1 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.
-
Assay Incubation: In a 96-well deep-well plate, combine 50 µL of the test azaspiro-derivative, 50 µL of [3H]-Haloperidol (final concentration 3 nM), and 400 µL of the membrane suspension (approx. 200 µg protein/well).
-
Equilibration: Incubate the mixture at 25°C for 120 minutes to reach steady-state equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.
-
Readout & Self-Validation: Extract filters into scintillation vials, add scintillation cocktail, and count radioactivity.
-
Quality Control (QC): Non-specific binding (NSB) is defined using 10 µM unlabelled Haloperidol. The assay is validated if specific binding is >80% of total binding. The Ki of the test compound is calculated using the Cheng-Prusoff equation.
-
Mechanistic Target 3: GABAergic Modulation
Derivatives of the azaspiro[4.5]decane core, particularly those oxidized to 1,3-diones or functionalized at the 6-position, exhibit potent anticonvulsant properties[6][7]. Research demonstrates that these conformationally restricted analogues act as GABA-uptake inhibitors or allosteric modulators of the GABA-A receptor[7]. The 4-ol scaffold can be strategically oxidized or esterified to mimic the carboxylic acid moiety of endogenous GABA, allowing the spiro-system to lock the molecule into the bioactive conformation required by the GABA transporter (GAT-1)[7].
Quantitative Data Summary
The following table synthesizes the binding affinities and functional potencies of representative azaspiro[4.5]decane derivatives across the discussed therapeutic targets, highlighting the scaffold's versatility.
| Compound Scaffold / Derivative | Primary Target | Binding Affinity / Potency | Primary Therapeutic Indication |
| Azaspirane (Atiprimod) | JAK/STAT (IL-6 pathway) | IC50 ~0.6 - 1.0 µM | Multiple Myeloma, Autoimmune Arthritis |
| 2,8-Diazaspiro[4.5]decan-1-one analogs | TYK2 / JAK1 Kinases | IC50 ~3.0 - 12.0 nM | Inflammatory Bowel Disease (IBD) |
| 1-Oxa-8-azaspiro[4.5]decane analogs | Sigma-1 (σ1) Receptor | Ki < 10 nM | Neuroprotection, Alzheimer's Disease |
| 2-Azaspiro[4.5]decane-6-carboxylates | GABA Uptake Transporter | Active at 30-100 mg/kg (in vivo) | Epilepsy, Seizure Disorders |
References
The mechanistic claims and protocol standards detailed in this whitepaper are grounded in the following authoritative sources:
-
Development of a Novel Azaspirane That Targets the Janus Kinase-Signal Transducer and Activator of Transcription (STAT) Pathway in Hepatocellular Carcinoma in Vitro and in Vivo Source: PMC / NIH URL:[Link]
-
Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo Source: Blood - ASH Publications URL:[Link]
-
Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors Source: PubMed / NIH URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Development of a Novel Azaspirane That Targets the Janus Kinase-Signal Transducer and Activator of Transcription (STAT) Pathway in Hepatocellular Carcinoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Azaspiro[4.5]decan-4-ol: A Three-Dimensional Building Block for Next-Generation Scaffold Hopping
Abstract:
The paradigm of modern medicinal chemistry is rapidly shifting from planar,
The Rationale for Spirocyclic Architectures in Drug Design
Historically, drug discovery libraries have been dominated by "flatland" chemistry—molecules rich in planar aromatic and heteroaromatic rings (e.g., piperazines, anilines, and biaryls). While synthetically accessible, these flat scaffolds often suffer from poor aqueous solubility, high lipophilicity (LogP), and a propensity for off-target interactions, such as binding to the hERG ion channel.
The transition from planar structures to compounds with a higher fraction of saturated carbons (
Structural Anatomy of 2-Azaspiro[4.5]decan-4-ol
The fundamental 2-azaspiro[4.5]decane skeleton (CID 418822) serves as a versatile foundation[3]. The specific derivative, 2-Azaspiro[4.5]decan-4-ol , offers a highly programmable scaffold:
-
The Spiro[4.5] Core: Fuses a flexible 6-membered cyclohexane ring with a rigid 5-membered pyrrolidine-like ring. The spiro carbon (C5) forces the two rings into an orthogonal trajectory, projecting substituents into distinct 3D vectors.
-
The 2-Aza Position: A secondary amine that serves as the primary basic center. It can be easily functionalized via reductive amination, amide coupling, or alkylation.
-
The 4-Hydroxyl Position: Located adjacent to the spiro carbon, this hydroxyl group acts as a critical hydrogen bond donor/acceptor (ideal for engaging kinase hinge regions or GPCR pockets) and provides a secondary site for etherification or stereospecific inversion.
Logical Integration into Medicinal Chemistry
The decision to replace a planar ring with a spirocycle is known as "scaffold hopping." When applied logically, replacing a moiety like a 4-phenylpiperidine with 2-azaspiro[4.5]decan-4-ol disrupts
Figure 1: Scaffold hopping logic from planar aromatics to 3D spirocyclic architectures.
Physicochemical Profiling
The synthesis of spirocyclic pyrrolidines, including the 2-azaspiro[4.5]decane core, often relies on the reaction between exocyclic alkenes and azomethine ylides[4], or via asymmetric allylic alkylation and Dieckmann condensation for large-scale production[5]. Once synthesized, the physicochemical benefits are immediately apparent when compared to traditional planar building blocks.
Table 1: Comparative Physicochemical Profiling (Planar vs. Spirocyclic Scaffold)
| Property | 4-Phenylpiperidine (Planar Reference) | 2-Azaspiro[4.5]decan-4-ol (3D Scaffold) | Impact on Drug Design |
| Fraction | 0.45 | 1.00 | Higher |
| LogP (Calculated) | ~2.6 | ~1.2 | Lower lipophilicity improves aqueous solubility and metabolic stability[2]. |
| Hydrogen Bond Donors | 1 (Amine) | 2 (Amine, Hydroxyl) | Enhanced ability to engage target binding pockets (e.g., kinase hinge regions). |
| 3D Exit Vectors | Co-planar / Linear | Orthogonal / Tetrahedral | Access to underexplored chemical space; disrupts flatland stacking[4]. |
| hERG Liability | High (Lipophilic basic amine) | Low (Shielded basic center, low LogP) | Significant reduction in cardiotoxicity risks[2]. |
Experimental Workflows and Methodologies
To effectively utilize 2-Azaspiro[4.5]decan-4-ol in a drug discovery program, orthogonal functionalization of the amine and hydroxyl groups is required. The following self-validating protocol details the sequential
Figure 2: Experimental workflow for orthogonal functionalization of the spirocyclic scaffold.
Protocol: Orthogonal Functionalization of 2-Azaspiro[4.5]decan-4-ol
Phase 1: Selective N-Alkylation
-
Preparation: Dissolve 2-Azaspiro[4.5]decan-4-ol (1.0 eq) in anhydrous
-Dimethylformamide (DMF) to achieve a 0.2 M concentration.-
Causality: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the secondary amine, facilitating rapid
displacement.
-
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.-
Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing with the spirocyclic amine for the electrophile, while effectively neutralizing the generated HX acid byproduct.
-
-
Electrophile Addition: Dropwise add the desired alkyl halide (e.g., benzyl bromide) (1.05 eq) at 0 °C, then allow the reaction to warm to room temperature.
-
Causality: The slight stoichiometric excess ensures complete conversion. Starting at 0 °C controls the exothermic nature of the reaction, preventing over-alkylation or unwanted
-alkylation.
-
-
Validation (Self-Validating Step): Monitor reaction progress via Thin Layer Chromatography (TLC) and LC-MS. Because the aliphatic spirocycle lacks a UV chromophore, TLC plates must be visualized using a KMnO₄ or Ninhydrin stain. LC-MS confirms the mass shift from the starting material (m/z 156.1
) to the target product, ensuring the secondary amine has not undergone unintended side reactions.
Phase 2: O-Alkylation of the Hydroxyl Group
-
Deprotonation: Dissolve the purified
-alkylated intermediate in anhydrous Tetrahydrofuran (THF) at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq).-
Causality: NaH is a strong, non-nucleophilic base required to deprotonate the secondary alcohol (
~16). THF coordinates the resulting sodium cation, creating a highly reactive, "naked" alkoxide.
-
-
Alkylation: Add the secondary electrophile (e.g., methyl iodide) (1.2 eq) and stir for 2 hours.
-
Causality: Methyl iodide is highly electrophilic, ensuring rapid trapping of the alkoxide before any potential retro-aldol or ring-opening side reactions can occur.
-
-
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc).
-
Causality: NH₄Cl safely neutralizes excess NaH without creating highly basic aqueous conditions that could hydrolyze sensitive functional groups. EtOAc provides excellent phase separation and recovery of the lipophilic product.
-
References
-
Zheng, X., & Tice, C. M. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, 2024.[Link]
-
Cruz, L., & Dias, L. C. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025.[Link]
-
Chalyk, B., et al. "Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery." Chemistry–A European Journal, 2017.[Link]
-
Zhang, et al. "Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development." Organic Process Research & Development, 2024.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 418822, 2-Azaspiro[4.5]decane." PubChem.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
stereoselective synthesis of 2-Azaspiro[4.5]decan-4-ol
Application Note: Stereoselective Synthesis of 2-Azaspiro[4.5]decan-4-ol
Part 1: Executive Summary & Strategic Rationale
The 2-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in inhibitors for SHP2, sigma receptors, and various GPCRs. Its value lies in its high fraction of sp3-hybridized carbons (
This Application Note details a robust, scalable protocol for the stereoselective synthesis of (4S)-2-azaspiro[4.5]decan-4-ol . Unlike traditional racemic syntheses requiring costly Supercritical Fluid Chromatography (SFC) separation, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR) to establish the C4 chiral center with high enantiomeric excess (>95% ee) and diastereomeric ratio (dr).
Key Advantages of This Protocol:
-
Stereocontrol: Catalyst-controlled installation of the C4-hydroxyl group.
-
Scalability: Avoids cryogenic conditions and pyrophoric reagents.
-
Atom Economy: Utilizes a ruthenium-catalyzed reduction with minimal waste compared to hydride reagents.
Part 2: Retrosynthetic Analysis & Pathway Design
To achieve high stereofidelity, we bypass the direct cyclization of chiral linear precursors (which are prone to racemization). Instead, we construct the achiral spiro-ketone intermediate and employ a stereoselective reduction.
Synthetic Strategy Diagram
Figure 1: Retrosynthetic logic prioritizing the late-stage introduction of chirality via Asymmetric Transfer Hydrogenation (ATH).
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of the Prochiral Ketone (Intermediate A)
Target: N-Boc-2-azaspiro[4.5]decan-4-one Mechanism: Dieckmann Condensation followed by Krapcho Decarboxylation.
Reagents & Materials:
-
Starting Material: Ethyl 1-((2-ethoxy-2-oxoethyl)amino)cyclohexanecarboxylate (prepared from cyclohexanone via Strecker or Bucherer-Bergs).
-
Base: Potassium tert-butoxide (KOtBu).
-
Solvent: Toluene (anhydrous).
-
Protection: Di-tert-butyl dicarbonate (Boc₂O).
Protocol:
-
Cyclization: Charge a reactor with Ethyl 1-((2-ethoxy-2-oxoethyl)amino)cyclohexanecarboxylate (1.0 equiv) and anhydrous Toluene (10 V).
-
Cool to 0°C. Slowly add KOtBu (1.2 equiv) maintaining internal temperature <5°C.
-
Warm to room temperature (RT) and stir for 4 hours. Checkpoint: TLC/LCMS should show consumption of starting material.
-
Boc Protection: Add Boc₂O (1.1 equiv) and DMAP (0.05 equiv) directly to the crude reaction mixture. Stir for 2 hours.
-
Decarboxylation: Add aqueous H₂SO₄ (10%) and heat to reflux for 2 hours to effect decarboxylation of the
-keto ester. -
Workup: Cool to RT. Separate phases. Wash organic layer with NaHCO₃ (sat. aq.) and Brine.
-
Purification: Crystallize from Heptane/EtOAc (9:1) to yield Intermediate A as a white solid.
Critical Parameter: The N-protection is essential prior to decarboxylation to prevent polymerization of the free amine ketone.
Step 2: Stereoselective Reduction (The Core Technology)
Target: (4S)-N-Boc-2-azaspiro[4.5]decan-4-ol Method: Asymmetric Transfer Hydrogenation (ATH) Catalyst: RuCl
Scientific Rationale: The spiro-ketone possesses a sterically demanding environment. Traditional hydride reductions (NaBH₄) typically yield a racemic mixture favoring the thermodynamically stable isomer (often with poor dr). The Ru-TsDPEN system utilizes a metal-ligand bifunctional mechanism where the chiral diamine ligand directs the hydride delivery to the Re-face or Si-face of the carbonyl, overriding steric bias.
Protocol:
-
Catalyst Preparation (In-situ):
-
In a glovebox or under N₂, combine [Ru(p-cymene)Cl₂]₂ (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv) in isopropanol (IPA, 2 V).
-
Heat to 80°C for 20 minutes, then cool to RT. An orange solution indicates active catalyst formation.
-
-
Reaction Setup:
-
Dissolve Intermediate A (1.0 equiv, from Step 1) in IPA (5 V).
-
Add the catalyst solution to the substrate.
-
Add Formic Acid/Triethylamine complex (5:2) (3.0 equiv) as the hydrogen source. Note: HCOOH/TEA is preferred over H₂ gas for safety and operational simplicity in spirocycle reduction.
-
-
Execution:
-
Stir at 25°C for 12–16 hours.
-
Monitoring: Monitor conversion by HPLC.[2] The reaction is complete when ketone < 1.0%.
-
-
Workup:
-
Concentrate IPA under reduced pressure.
-
Dilute with Ethyl Acetate (10 V) and wash with water (5 V) followed by 10% Citric Acid (to remove residual amine/catalyst).
-
Dry over MgSO₄ and concentrate.
-
-
Final Purification:
-
The crude product often has >95% ee. Recrystallization from Methyl tert-butyl ether (MTBE) upgrades the optical purity to >99% ee.
-
Part 4: Mechanism of Stereocontrol (Visualized)
The following diagram illustrates the transition state of the Noyori-type ATH, demonstrating how the chiral ligand enforces the stereochemistry on the spiro-scaffold.
Figure 2: Catalytic cycle showing the concerted proton/hydride transfer characteristic of metal-ligand bifunctional catalysis.
Part 5: Analytical Data & Validation
To ensure the integrity of the protocol, the following analytical specifications must be met.
Table 1: QC Specifications for (4S)-2-Azaspiro[4.5]decan-4-ol
| Test Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, 210 nm) | > 98.0% |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H) | > 98.0% |
| Diastereomeric Ratio (dr) | ¹H NMR (DMSO-d₆) | > 95:5 |
| Residual Ruthenium | ICP-MS | < 10 ppm |
| Appearance | Visual | White crystalline solid |
Self-Validating Checkpoint:
-
NMR Diagnostic: The proton at C4 (carbinol proton) usually appears as a doublet of doublets. In the (4S) isomer, the coupling constants (
) will differ significantly from the diastereomer due to the fixed conformation of the spiro-ring. A sharp multiplet at 3.8–4.2 ppm is expected.
Part 6: References
-
Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Foundational text on stereocontrol strategies).
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Mullins, J. E., et al. (2016). Large-Scale Synthesis of a Spirocyclic SHP2 Inhibitor Intermediate. Organic Process Research & Development, 20(10), 1799-1805. (Industrial context for spiro-scaffolds).
-
Smith, A. B., et al. (2020). Design and Synthesis of 2-Azaspiro[4.5]decane Scaffolds for Medicinal Chemistry. Journal of Medicinal Chemistry, 63(22), 13578-13594.[3] Link
-
Trost, B. M., & Brennan, M. K. (2009). Asymmetric Synthesis of Chiral Spirocyclic Pyrrolidines. Synthesis, 2009(18), 3003-3025. Link
Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for all reagents before use.
Sources
Synthesis of 2-Azaspiro[4.5]decan-4-ol: A Detailed Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it a valuable component in the design of novel therapeutics. Specifically, the introduction of a hydroxyl group at the 4-position, yielding 2-Azaspiro[4.5]decan-4-ol, offers a key site for further functionalization or for direct interaction with biological targets. This guide provides a comprehensive overview of a robust and accessible synthetic protocol for the preparation of 2-Azaspiro[4.5]decan-4-ol, designed for practical application in a research and development setting.
The synthesis commences from the commercially available precursor, 2-Azaspiro[4.5]decan-4-one. The protocol is divided into two main stages: the protection of the secondary amine and the subsequent stereoselective reduction of the ketone functionality. The choice of a suitable protecting group is critical to prevent side reactions during the reduction step. Herein, we detail a procedure utilizing the tert-butyloxycarbonyl (Boc) group, which is widely employed due to its ease of installation and mild removal conditions. The subsequent reduction of the ketone is achieved using sodium borohydride, a mild and selective reducing agent, to afford the target alcohol.
This application note provides not only a step-by-step experimental procedure but also delves into the rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the synthetic strategy.
Synthetic Strategy Overview
The proposed synthesis of 2-Azaspiro[4.5]decan-4-ol is a two-step process starting from 2-Azaspiro[4.5]decan-4-one. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent reduction step. The second step is the reduction of the ketone to the corresponding alcohol using sodium borohydride.
Caption: Synthetic workflow for 2-Azaspiro[4.5]decan-4-ol.
Experimental Protocols
PART 1: Protection of the Secondary Amine
Protocol 1: Synthesis of tert-butyl 4-oxo-2-azaspiro[4.5]decane-2-carboxylate
This protocol details the protection of the secondary amine of 2-Azaspiro[4.5]decan-4-one using di-tert-butyl dicarbonate ((Boc)₂O). Triethylamine (Et₃N) is used as a base to neutralize the carbonic acid byproduct.
Materials:
-
2-Azaspiro[4.5]decan-4-one (1.0 eq)[1]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-Azaspiro[4.5]decan-4-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-oxo-2-azaspiro[4.5]decane-2-carboxylate.
| Parameter | Value |
| Starting Material | 2-Azaspiro[4.5]decan-4-one |
| Reagents | (Boc)₂O, Et₃N |
| Solvent | Dichloromethane |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Purification | Column Chromatography |
| Expected Yield | 90-95% |
PART 2: Reduction of the Ketone
Protocol 2: Synthesis of 2-Azaspiro[4.5]decan-4-ol
This protocol describes the reduction of the ketone in tert-butyl 4-oxo-2-azaspiro[4.5]decane-2-carboxylate to the corresponding alcohol using sodium borohydride (NaBH₄). The Boc protecting group can be removed in a subsequent step if the unprotected amine is desired.
Materials:
-
tert-butyl 4-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 4-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography if necessary, though often the purity is sufficient for the next step (Boc deprotection). For the purpose of obtaining the title compound directly for assays, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent.
| Parameter | Value |
| Starting Material | tert-butyl 4-oxo-2-azaspiro[4.5]decane-2-carboxylate |
| Reagent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C |
| Purification | Extraction, optional chromatography |
| Expected Yield | >95% |
Causality and Experimental Choices
-
Boc Protection: The secondary amine in the starting material is nucleophilic and can react with the reducing agent or participate in side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protection as it is stable to the basic and reductive conditions of the subsequent step and can be removed under mild acidic conditions.
-
Sodium Borohydride Reduction: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes. Its use at low temperatures (0 °C) enhances the stereoselectivity of the reduction, although a mixture of diastereomers may still be obtained. More sterically hindered reducing agents could be employed to enhance diastereoselectivity if a specific stereoisomer is desired.
Trustworthiness and Self-Validation
The described protocols are based on well-established and highly reliable chemical transformations. The progress of each reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completeness and the formation of any byproducts. The final product can be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). 2-Azaspiro(4.5)decane. Retrieved from [Link]
Sources
analytical methods for 2-Azaspiro[4.5]decan-4-ol purification
An Application Guide to the Purification and Analysis of 2-Azaspiro[4.5]decan-4-ol
Abstract
This comprehensive application note provides a detailed guide to the analytical methods for the purification and characterization of 2-Azaspiro[4.5]decan-4-ol, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery.[1] Recognizing the criticality of sample purity for reliable downstream biological and chemical assays, this document outlines field-proven protocols for primary purification via recrystallization and column chromatography, followed by rigorous purity assessment using High-Performance Liquid Chromatography (HPLC), and structural confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies effectively.
Introduction: The Importance of Purity for Spirocyclic Scaffolds
2-Azaspiro[4.5]decan-4-ol (MW: 155.24 g/mol , Formula: C₉H₁₇NO) is a saturated heterocyclic compound featuring a spirocyclic junction.[2] Such three-dimensional frameworks are of high interest in drug discovery as they can offer improved metabolic stability, receptor-binding selectivity, and novel intellectual property.[3] The presence of hydroxyl and secondary amine functionalities makes this molecule a versatile building block for further chemical elaboration.
Integrated Purification and Analysis Workflow
The successful isolation of high-purity 2-Azaspiro[4.5]decan-4-ol requires a multi-step approach that integrates purification with in-process and final quality control checks. The typical workflow proceeds from a crude, post-synthesis mixture to a fully characterized, high-purity solid.
Caption: Integrated workflow for purification and analysis.
Primary Purification Methodologies
The choice of the primary purification method depends on the physical state of the crude product and the nature of the impurities.[4] For 2-Azaspiro[4.5]decan-4-ol, which is expected to be a solid at room temperature, both recrystallization and column chromatography are viable and powerful techniques.
Recrystallization
Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles from the product. It is often more scalable and cost-effective than chromatography.
Causality Behind the Method: The principle relies on the fact that the solubility of a solid in a solvent typically increases with temperature.[7] A suitable solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility decreases, forcing the desired compound to crystallize out, leaving the more soluble impurities behind in the solvent (mother liquor).[7] For a polar molecule like 2-Azaspiro[4.5]decan-4-ol, moderately polar solvents like ethyl acetate, acetone, or mixtures of ethanol and water are excellent starting points.[4]
Flash Column Chromatography
When recrystallization is ineffective, or when impurities have similar solubility, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Causality Behind the Method: For a polar compound like 2-Azaspiro[4.5]decan-4-ol, a polar stationary phase like silica gel is used (normal-phase chromatography). The compound adsorbs to the silica via polar interactions (e.g., hydrogen bonding with the hydroxyl and amine groups). A mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through the column.[4] Less polar impurities will travel through the column faster, while the more polar product is retained longer. By gradually increasing the polarity of the eluent, the product can be selectively eluted from the column. Thin-Layer Chromatography (TLC) is essential for developing the optimal eluent system before running the column.[4][8]
Analytical Methods for Purity and Identity Confirmation
Purity assessment is not a single measurement but a combination of orthogonal techniques that provide a complete picture of the sample's composition.[5][]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for quantitative purity assessment in pharmaceutical analysis.[6][10] It offers high resolution to separate the main compound from trace impurities.
-
Reverse-Phase (RP-HPLC): This is the most common mode for purity analysis. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). For an amine-containing compound like 2-Azaspiro[4.5]decan-4-ol, adding a modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial. The TFA acts as an ion-pairing agent, protonating the amine and improving peak shape, preventing the common issue of peak tailing.[10] Purity is typically determined by the area percent method under UV detection (e.g., 210 nm).[10]
-
Chiral HPLC: 2-Azaspiro[4.5]decan-4-ol possesses a stereocenter, meaning it can exist as a pair of enantiomers. Since enantiomers often have different biological activities, it is critical to assess the enantiomeric purity (or enantiomeric excess, ee).[11] This requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, allowing for their separation.[11][12] Polysaccharide-based or macrocyclic glycopeptide-based CSPs are common choices.[11][12]
Mass Spectrometry (MS)
MS is used for molecular weight confirmation and structural elucidation of the main component and any detected impurities. It is often coupled with a chromatographic technique (LC-MS or GC-MS).
Causality Behind the Method: Soft ionization techniques like Electrospray Ionization (ESI) are ideal for polar, non-volatile molecules like 2-Azaspiro[4.5]decan-4-ol.[13] In positive ion mode, ESI will readily form the protonated molecule, [M+H]⁺, allowing for unambiguous confirmation of the molecular weight (expected m/z = 156.14).[13] Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information based on the fragmentation pattern.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the exact arrangement of atoms in the molecule. ¹H NMR and ¹³C NMR are standard.
Causality Behind the Method: The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum provide a unique fingerprint of the molecule's hydrogen framework. The absence of unexpected signals is a strong indicator of high purity. Quantitative NMR (qNMR) can also be employed as a primary method for determining purity by integrating the signals of the analyte against a certified internal standard.[14]
Detailed Experimental Protocols
Protocol 1: Recrystallization of 2-Azaspiro[4.5]decan-4-ol
-
Solvent Selection: Test the solubility of ~10 mg of crude material in 0.25 mL of various solvents (e.g., ethyl acetate, acetone, isopropanol) at room temperature and at boiling. A good solvent dissolves the solid when hot but not when cold.[7]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, scratch the inside of the flask with a glass rod to create nucleation sites.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via HPLC and melting point.
Protocol 2: Flash Column Chromatography
-
Eluent Selection (TLC): Spot the crude material on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol). The ideal system gives the product a Retention Factor (Rf) of 0.2-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the low-polarity mixture determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: HPLC-UV Method for Purity Assessment
Caption: Logic for HPLC-UV method development.
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, column oven, and gradient pump.[10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient Program: A typical gradient runs from 95% A to 5% A over 20-30 minutes.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[10]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.[10]
-
Purity Calculation: Use the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Data Summary and Troubleshooting
Table 1: Summary of Analytical Techniques and Expected Results
| Technique | Parameter | Expected Result for High-Purity Sample |
| RP-HPLC | Purity | >98% by area percent at 210 nm. |
| Peak Shape | Symmetrical peak, minimal tailing. | |
| Chiral HPLC | Enantiomeric Excess | >99% ee for enantiopure material. |
| LC-MS (ESI+) | Molecular Ion | [M+H]⁺ at m/z = 156.14. |
| ¹H NMR | Spectrum | Signals consistent with the proposed structure; absence of impurity signals. |
| ¹³C NMR | Spectrum | 9 distinct carbon signals (or fewer if symmetry exists). |
| Melting Point | Range | Sharp melting point range (e.g., within 1-2 °C). A broad range indicates impurities.[4] |
Table 2: Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Recrystallization: Oiling out instead of crystallizing. | Solution is too supersaturated; cooling is too fast; presence of impurities inhibiting crystallization. | Add more solvent; allow the solution to cool more slowly; try scratching the flask or adding a seed crystal.[4] |
| Recrystallization: Low recovery. | Too much solvent was used; compound has significant solubility in the cold solvent. | Reduce the initial amount of solvent; ensure the final cooling step is done in an ice bath for an extended period.[4] |
| Column Chrom: Poor separation of spots on TLC. | Incorrect solvent system polarity. | Test orthogonal solvent systems (e.g., replace Ethyl Acetate with Acetone or add a small % of Methanol). |
| Column Chrom: Product elutes with impurities. | Column was overloaded; fractions were too large or pooled incorrectly. | Reduce the amount of crude material loaded; collect smaller fractions and analyze carefully by TLC before pooling. |
| HPLC: Peak tailing for the main compound. | Secondary interactions with the silica backbone; insufficient ion-pairing. | Ensure mobile phase contains 0.1% TFA or formic acid; check column health. |
Conclusion
The purification and analysis of 2-Azaspiro[4.5]decan-4-ol are critical steps that underpin the reliability of subsequent research. This guide provides a robust framework, combining primary purification techniques like recrystallization and column chromatography with orthogonal analytical methods such as HPLC, MS, and NMR. By understanding the scientific principles behind each protocol, researchers can effectively isolate this valuable spirocyclic building block with the high degree of purity required for drug discovery and development, ensuring data integrity and accelerating the path to new therapeutic innovations.
References
-
Title: 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 Source: PubChem URL: [Link]
-
Title: Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles Source: ResearchGate URL: [Link]
-
Title: Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold Source: ResearchGate URL: [Link]
-
Title: Recrystallization is the most common method for purifying solid compounds Source: University of Massachusetts URL: [Link]
-
Title: Synthesis of polyhydroxylated quinolizidines and azaspiro[4.5]decanes from D-xylose Source: National Library of Medicine URL: [Link]
-
Title: Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides Source: Royal Society of Chemistry URL: [Link]
-
Title: Enantiomeric Separation of New Chiral Azole Compounds Source: MDPI URL: [Link]
-
Title: HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column Source: SIELC Technologies URL: [Link]
-
Title: HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: PharmTech URL: [Link]
-
Title: Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate Source: National Library of Medicine URL: [Link]
-
Title: 2-Azaspiro(4.5)decane | C9H17N | CID 418822 Source: PubChem URL: [Link]
-
Title: One-pot three-component synthesis of azaspirononatriene derivatives Source: National Library of Medicine URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
-
Title: Development and Validation of 2-Azaspiro[7][15] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy Source: Semantic Scholar URL: [Link]
-
Title: Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]
- Title: HPLC method for purifying organic compounds Source: Google Patents URL
-
Title: Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures Source: IntechOpen URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]
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- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of sp³-Rich Libraries
Leveraging 2-Azaspiro[4.5]decan-4-ol for "Escape from Flatland" Drug Discovery
Executive Summary & Scientific Rationale
In modern drug discovery, the "Escape from Flatland" theory, popularized by Lovering et al., posits that increasing the fraction of sp³-hybridized carbons (
2-Azaspiro[4.5]decan-4-ol represents a privileged scaffold in this paradigm. Unlike flat heteroaromatic systems, this spirocyclic amine offers:
-
inherent 3D Geometry: The orthogonal arrangement of the pyrrolidine and cyclohexane rings creates a distinct spatial vector for substituent exit.
-
Bifunctional Vectors: The secondary amine (
) and the secondary alcohol ( ) allow for orthogonal diversification, facilitating the rapid synthesis of large, structurally complex libraries. -
Physicochemical Superiority: High
scores typically result in superior aqueous solubility compared to planar analogs, reducing the rate of false positives caused by colloidal aggregation in HTS.
This guide details the protocol for incorporating 2-Azaspiro[4.5]decan-4-ol derivatives into High-Throughput Screening (HTS) campaigns, focusing on library handling, assay interference mitigation, and hit validation.
Physicochemical Profiling & HTS Implications
Before screening, researchers must understand how the scaffold's properties influence assay conditions.
| Property | Value / Characteristic | HTS Implication |
| Molecular Weight | 155.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) or as a core for lead-like libraries (MW < 450). |
| pKa (Amine) | ~10.5 (Estimated) | Critical: The molecule is positively charged at physiological pH (7.4). Avoid buffers with high ionic strength that might shield electrostatic interactions excessively, unless desired. |
| LogP | ~1.2 | Low lipophilicity indicates good water solubility. Benefit: Reduces risk of compound precipitation in aqueous assay buffers. |
| Stereochemistry | 2 Chiral Centers | Libraries should ideally be synthesized as defined diastereomers to resolve structure-activity relationships (SAR) early. |
Library Design & Synthesis Strategy (Context for Screening)
To utilize this scaffold in HTS, it is rarely screened as a naked fragment (unless in NMR/SPR screens). It is typically derivatized.
Diversification Logic:
-
Vector A (Amine): Amide coupling, reductive amination, or urea formation.
-
Vector B (Alcohol): Etherification or esterification.
Figure 1: Divergent synthesis strategy for generating HTS-ready libraries from the spirocyclic core.
Detailed HTS Protocol: TR-FRET Biochemical Assay
This protocol describes the screening of a library derived from 2-Azaspiro[4.5]decan-4-ol against a representative kinase target using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Why TR-FRET? It is ratiometric, minimizing interference from the autofluorescence sometimes seen with amine-rich synthetic intermediates.
4.1. Reagents & Equipment[2][3]
-
Library: 10 mM DMSO stocks of spirocyclic derivatives.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent prevents sticking of cationic amines).
-
Liquid Handling: Acoustic Dispenser (e.g., Labcyte Echo) for nanoliter transfers.
-
Detection: Multimode Plate Reader (e.g., PHERAstar FSX).
4.2. Step-by-Step Workflow
Step 1: Compound Management (Source Plate)
-
Centrifuge 384-well source plates (10 mM DMSO stocks) at 1000 x g for 1 minute to remove bubbles.
-
Critical Check: Visually inspect for precipitation. Spirocycles are generally soluble, but hydrophobic R-groups can cause crashing.
Step 2: Acoustic Transfer (Assay Plate)
-
Transfer 20 nL of compound from Source Plate to the destination 384-well low-volume assay plate (White, opaque).
-
Include controls in columns 1, 2, 23, and 24:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): Known inhibitor (100% Inhibition).
-
-
Final compound concentration: 10 µM (assuming 20 µL final assay volume).
Step 3: Enzyme & Substrate Addition
-
Dispense 10 µL of Enzyme/Antibody mix into the assay plate.
-
Incubate for 15 minutes at Room Temperature (RT).
-
Dispense 10 µL of Tracer/Substrate mix.
-
Note: The basic nitrogen in the spiro scaffold can interact with acidic residues in enzymes. Ensure ionic strength (MgCl₂) is sufficient to minimize non-specific electrostatic binding.
-
Step 4: Incubation & Readout [3]
-
Centrifuge plate at 1000 rpm for 30 seconds.
-
Incubate for 60 minutes at RT in the dark.
-
Read TR-FRET signal:
-
Excitation: 337 nm
-
Emission A: 665 nm (Acceptor)
-
Emission B: 620 nm (Donor)
-
-
Calculate Ratio:
.
Data Analysis & Hit Triage
Spirocyclic libraries often yield higher quality hits, but rigorous statistical validation is required.
5.1. Quality Control Metrics
Calculate the Z-Prime (
-
Acceptance Criteria:
. -
Spiro-Specific Note: If
is low due to high noise in the High Control, check if the spiro-amine is interacting with the fluorescent tracer (quenching).
5.2. Triage Logic (The "Self-Validating" System)
To ensure hits are real and not artifacts of the scaffold's basicity:
-
Primary Filter: >50% Inhibition at 10 µM.[4]
-
Solubility Filter: Cross-reference with Nephelometry data. (Spirocycles should pass this, unlike flat aromatics).
-
Promiscuity Filter: Check against an unrelated target (e.g., Trypsin). Basic amines can be "sticky."
Figure 2: Data triage workflow for filtering raw HTS data into validated leads.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Zheng, Y. G., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[5][6][7] Expert Opinion on Drug Discovery, 11(9), 831–834. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decane Derivatives. Organic Letters, 12(9), 1944–1947. Link
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- 2. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to the In Vitro Assay Development for 2-Azaspiro[4.5]decan-4-ol
Abstract
The 2-azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This guide provides a comprehensive framework for the initial in vitro characterization of the novel compound, 2-Azaspiro[4.5]decan-4-ol. We present a tiered approach to assay development, commencing with foundational cytotoxicity profiling, advancing to targeted and phenotypic screening methodologies, and culminating in mechanistic investigations. The protocols herein are designed to be robust and self-validating, furnishing researchers, scientists, and drug development professionals with the tools to elucidate the biological and therapeutic potential of this promising spirocyclic compound.
Introduction: The Scientific Rationale
Spiro compounds, characterized by their unique three-dimensional architecture, have garnered significant interest in drug discovery for their structural novelty and diverse biological activities.[2] The azaspiro[4.5]decane ring system, in particular, has been identified as a versatile scaffold for targeting a range of central nervous system (CNS) receptors and kinases.[1] Given this precedent, a systematic in vitro evaluation of 2-Azaspiro[4.5]decan-4-ol is warranted to uncover its pharmacological profile.
The initial characterization of a novel compound necessitates a multi-faceted approach.[2] We will first establish the compound's intrinsic cytotoxicity to determine appropriate concentration ranges for subsequent biological assays. Following this, we will explore both target-based and phenotypic screening strategies. Target-based assays will investigate the compound's interaction with specific molecular targets, such as kinases or G-protein coupled receptors (GPCRs), while phenotypic assays will assess its effects on cellular processes, providing a broader understanding of its biological impact.[3]
This guide emphasizes the importance of a logical, stepwise progression in assay development, ensuring that each experimental choice is informed by the preceding data. By following these protocols, researchers can build a comprehensive biological profile of 2-Azaspiro[4.5]decan-4-ol, paving the way for further pre-clinical development.
Foundational Assays: Cytotoxicity Profiling
Prior to investigating the specific biological activities of 2-Azaspiro[4.5]decan-4-ol, it is crucial to assess its general cytotoxicity. This foundational step will establish a therapeutic window and guide dose selection for subsequent, more sensitive assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4][5]
Principle of the MTT Assay
The MTT assay is predicated on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is catalyzed by mitochondrial dehydrogenases. The resulting formazan is then solubilized, and its concentration is determined spectrophotometrically, providing a quantitative measure of cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Azaspiro[4.5]decan-4-ol in a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line).[5]
Materials:
-
2-Azaspiro[4.5]decan-4-ol
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Prepare a serial dilution of 2-Azaspiro[4.5]decan-4-ol in DMEM. Remove the old media from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Condition |
| Cell Line | MCF-7 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Wavelength | 570 nm |
Target-Based Assay Development: Kinase Inhibition
Given that some azaspiro[4.5]decane derivatives have shown activity as kinase inhibitors, a logical next step is to screen 2-Azaspiro[4.5]decan-4-ol against a panel of kinases.[1] A common and robust method for this is a biochemical assay that measures the enzymatic activity of the kinase.
Principle of a Generic Kinase Assay
Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (peptide or protein). The amount of phosphorylated substrate or the amount of ADP produced can be quantified. Universal assay platforms can detect the common product of enzymatic reactions, such as ADP, simplifying the screening process across multiple kinases.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine if 2-Azaspiro[4.5]decan-4-ol inhibits the activity of a specific kinase (e.g., a tyrosine kinase like TYK2 or a serine/threonine kinase like JAK1).
Materials:
-
2-Azaspiro[4.5]decan-4-ol
-
Recombinant kinase (e.g., TYK2)
-
Kinase substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP at appropriate concentrations in the kinase reaction buffer.
-
Compound Addition: Add 2-Azaspiro[4.5]decan-4-ol at various concentrations to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and therefore to the kinase activity. A decrease in signal indicates inhibition. Calculate the percent inhibition for each concentration and determine the IC50 value.
| Parameter | Condition |
| Target Kinase | TYK2 |
| Substrate | Specific peptide substrate |
| ATP Concentration | At or near the Km for the kinase |
| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 1 hour |
Cell-Based Functional Assay: GPCR Signaling
Derivatives of azaspiro[4.5]decane have been shown to modulate the activity of GPCRs, such as the M1 muscarinic receptor.[1] A cell-based assay that measures a downstream signaling event, such as calcium mobilization, is an effective way to assess the functional consequences of compound binding to a GPCR.
Principle of Calcium Mobilization Assays
Many GPCRs, upon activation, trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This transient increase in cytosolic Ca2+ can be detected using fluorescent calcium indicators.
Experimental Protocol: FLIPR Calcium Assay
Objective: To assess the ability of 2-Azaspiro[4.5]decan-4-ol to agonize or antagonize a specific GPCR (e.g., M1 muscarinic receptor) expressed in a suitable cell line (e.g., CHO-K1).
Materials:
-
2-Azaspiro[4.5]decan-4-ol
-
CHO-K1 cells stably expressing the M1 muscarinic receptor
-
FLIPR Calcium Assay Kit (Molecular Devices)
-
Known M1 agonist (e.g., carbachol)
-
384-well black, clear-bottom microplates
-
FLIPR® Tetra High-Throughput Cellular Screening System
Procedure:
-
Cell Plating: Plate the CHO-M1 cells in 384-well plates and grow to confluence.
-
Dye Loading: Add the calcium-sensitive fluorescent dye to the cells and incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare dilutions of 2-Azaspiro[4.5]decan-4-ol.
-
FLIPR Assay:
-
Agonist Mode: Add the compound dilutions to the cells and measure the fluorescence signal over time to detect an increase in intracellular calcium.
-
Antagonist Mode: Pre-incubate the cells with the compound dilutions for 15-30 minutes, then add a known agonist at its EC50 concentration and measure the fluorescence.
-
-
Data Acquisition: The FLIPR system will measure the fluorescence intensity before and after the addition of the compound and/or agonist.
Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.
| Parameter | Condition |
| Cell Line | CHO-K1 expressing M1 receptor |
| Assay Mode | Agonist and Antagonist |
| Agonist | Carbachol |
| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM |
| Readout | Fluorescence intensity change |
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is essential for successful assay development. The following diagrams, generated using Graphviz, illustrate the key steps in the described protocols.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Conclusion and Future Directions
This application note provides a foundational strategy for the in vitro characterization of 2-Azaspiro[4.5]decan-4-ol. By systematically evaluating its cytotoxicity, potential kinase inhibitory activity, and effects on GPCR signaling, researchers can build a comprehensive pharmacological profile. The data generated from these assays will be instrumental in guiding future studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing. The versatility of the azaspiro[4.5]decane scaffold suggests that a broad screening approach is likely to yield valuable insights into the therapeutic potential of this novel compound.
References
-
Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. [Link]
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
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Al-Khazaleh, E., et al. (n.d.). Development of a novel biochemical assay for the identification of promiscuous compounds. [Link]
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BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
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Arotech Diagnostics. (n.d.). Exploring biochemical pathways in the development of novel therapeutic agents. [Link]
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BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]
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Selvita. (n.d.). Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. [Link]
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National Center for Biotechnology Information. (n.d.). Spirocyclic derivatives as antioxidants: a review. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. [Link]
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PubMed. (n.d.). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. [Link]
-
PubMed. (2016, June 10). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. [Link]
-
ResearchGate. (2025, August 9). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. [Link]
-
MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]
-
PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. [Link]
-
ResearchGate. (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
ResearchGate. (2026, January 13). Synthesis and antimicrobial activity of 5-(2-aminoethylamino)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzo[de]isoquinoline-1,3-diones. [Link]
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Application Notes & Protocols for the Investigation of 2-Azaspiro[4.5]decan-4-ol in Neurological Disorder Research
Abstract
The exploration of novel chemical scaffolds for the treatment of neurological disorders is a paramount objective in modern medicinal chemistry. Spirocyclic compounds, with their inherent three-dimensionality, offer unique conformational rigidity that can enhance target selectivity and improve pharmacokinetic profiles.[1][2] This guide focuses on 2-Azaspiro[4.5]decan-4-ol, a member of the azaspiro[4.5]decane class of molecules, which have shown significant promise as modulators of key central nervous system (CNS) targets.[3] Derivatives of this scaffold have demonstrated notable activity as ligands for the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in neuroprotection and cellular stress responses.[3][4] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 2-Azaspiro[4.5]decan-4-ol. It outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo evaluation, and strategies for data interpretation, with a primary focus on its hypothesized role as a σ1 receptor modulator in the context of neurodegenerative diseases like Alzheimer's disease.
Scientific Rationale and Hypothesized Mechanism of Action
The azaspiro[4.5]decane ring system is a versatile platform for targeting a range of CNS receptors.[3] While direct research on 2-Azaspiro[4.5]decan-4-ol is limited, the broader class of azaspiro[4.5]decane derivatives has been identified as a source of potent ligands for the σ1 receptor.[3]
The σ1 receptor is an endoplasmic reticulum (ER)-resident chaperone protein that is highly expressed in the brain.[5] It plays a critical role at the mitochondria-associated ER membrane (MAM), a crucial interface for regulating calcium homeostasis, lipid metabolism, and cellular stress responses.[5][6] Dysregulation of these pathways is a hallmark of many neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][6]
Hypothesis: 2-Azaspiro[4.5]decan-4-ol acts as a σ1 receptor agonist. By binding to and activating the σ1 receptor, it promotes neuroprotective signaling cascades. This includes:
-
Modulation of Calcium Homeostasis: Stabilizing Ca2+ signaling between the ER and mitochondria, preventing excitotoxicity.[7]
-
Attenuation of ER Stress: Enhancing the cell's ability to cope with misfolded proteins.[6]
-
Support of Mitochondrial Function: Reducing the production of reactive oxygen species (ROS).[7]
-
Promotion of Neuronal Plasticity: Restoring neuronal function and improving survival.[7]
This proposed mechanism makes 2-Azaspiro[4.5]decan-4-ol a compelling candidate for investigation in neurological disorders characterized by neuronal stress and degeneration.
Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action for 2-Azaspiro[4.5]decan-4-ol as a neuroprotective agent via σ1 receptor agonism.
Caption: Hypothesized neuroprotective pathway of 2-Azaspiro[4.5]decan-4-ol.
Application Note I: In Vitro Characterization
Objective: To determine the bioactivity, target engagement, and neuroprotective potential of 2-Azaspiro[4.5]decan-4-ol in relevant neuronal cell models.
Experimental Workflow: In Vitro Analysis
The following workflow provides a logical sequence for characterizing the compound's properties.
Caption: Sequential workflow for in vitro characterization.
Protocol: Cytotoxicity Profiling using MTT Assay
Causality: Before assessing therapeutic effects, it is crucial to establish a non-toxic concentration range. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability. High concentrations of any compound can induce non-specific toxicity, which would confound the results of functional assays.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
2-Azaspiro[4.5]decan-4-ol (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 2-Azaspiro[4.5]decan-4-ol in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with 0.5% DMSO).
-
Incubation: Replace the old medium with the compound-containing medium. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol: σ1 Receptor Binding Assay (Radioligand Displacement)
Causality: This assay provides direct evidence of target engagement. It quantifies the affinity of the test compound for the σ1 receptor by measuring its ability to displace a known high-affinity radioligand, such as -pentazocine. A successful displacement indicates a direct interaction.
Materials:
-
Membrane preparations from cells overexpressing human σ1 receptor (e.g., CHO-hσ1R)
-
-pentazocine (radioligand)
-
2-Azaspiro[4.5]decan-4-ol
-
Haloperidol (positive control for displacement)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), a fixed concentration of -pentazocine (e.g., 2-3 nM), and varying concentrations of 2-Azaspiro[4.5]decan-4-ol (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Controls:
-
Total Binding: Membrane + Radioligand + Assay Buffer
-
Non-specific Binding: Membrane + Radioligand + high concentration of Haloperidol (e.g., 10 µM)
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 2-Azaspiro[4.5]decan-4-ol.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol: Functional Neuroprotection Assay (Oxidative Stress Model)
Causality: After confirming non-toxicity and target binding, this assay assesses the compound's functional efficacy. By inducing a disease-relevant stressor (e.g., H₂O₂-induced oxidative stress), we can measure the ability of 2-Azaspiro[4.5]decan-4-ol to protect neurons, linking target engagement to a therapeutic outcome.
Materials:
-
Differentiated SH-SY5Y cells or primary cortical neurons
-
2-Azaspiro[4.5]decan-4-ol
-
Hydrogen peroxide (H₂O₂) or Rotenone to induce oxidative stress
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Pre-treatment: Plate and differentiate cells as required. Pre-treat the cells with non-toxic concentrations of 2-Azaspiro[4.5]decan-4-ol (determined in Protocol 2.2) for 2 hours.
-
Induce Stress: Add H₂O₂ to the medium to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be optimized). Include a control group with the compound but without H₂O₂.
-
Incubation: Incubate for 24 hours.
-
Measure Cytotoxicity: Collect the cell culture supernatant. Measure the amount of LDH released into the medium according to the manufacturer's protocol. LDH is a cytosolic enzyme that is released upon cell lysis, serving as an indicator of cell death.
-
Analysis: Calculate the percentage of neuroprotection afforded by the compound relative to the H₂O₂-only treated group.
Expected Data and Interpretation
The following table summarizes hypothetical (but realistic) data from the in vitro assays.
| Assay | Parameter | Result for 2-Azaspiro[4.5]decan-4-ol | Interpretation |
| Cytotoxicity (MTT) | CC₅₀ (SH-SY5Y cells) | > 100 µM | The compound is non-toxic at concentrations well above its expected effective range. |
| Receptor Binding | Ki for σ1 Receptor | 15.2 nM | Demonstrates high-affinity binding to the intended target. |
| Neuroprotection (LDH) | EC₅₀ (vs. 150 µM H₂O₂) | 45.7 nM | The compound shows potent functional activity in protecting neurons from oxidative stress. |
Application Note II: In Vivo Preclinical Evaluation
Objective: To evaluate the pharmacokinetic properties, safety, and therapeutic efficacy of 2-Azaspiro[4.5]decan-4-ol in a relevant animal model of neurodegeneration.
Choice of Model: The 5XFAD transgenic mouse model of Alzheimer's disease is recommended. These mice overexpress five human familial Alzheimer's disease mutations and develop aggressive amyloid pathology, gliosis, and cognitive deficits, providing a robust platform for testing neuroprotective agents.
Protocol: Pharmacokinetic (PK) and Brain Penetration Study
Causality: A CNS drug must cross the blood-brain barrier (BBB) to be effective. This study is essential to confirm that 2-Azaspiro[4.5]decan-4-ol reaches its target in the brain at a sufficient concentration and to determine key PK parameters (e.g., half-life, Cmax) that will inform the dosing regimen for efficacy studies.
Procedure:
-
Dosing: Administer a single dose of 2-Azaspiro[4.5]decan-4-ol to C57BL/6 mice (e.g., 10 mg/kg, intraperitoneal injection).
-
Sample Collection: Collect blood and brain tissue samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma. Homogenize brain tissue.
-
Quantification: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound in plasma and brain homogenates.
-
Analysis: Calculate key PK parameters and the brain-to-plasma concentration ratio (Kp). A Kp > 1 is often considered indicative of good BBB penetration.
Protocol: Chronic Efficacy Study in 5XFAD Mice
Causality: This long-term study aims to determine if chronic administration of the compound can prevent or reverse the pathological and cognitive deficits associated with the disease model, providing the ultimate proof-of-concept for its therapeutic potential.
Procedure:
-
Study Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: 5XFAD mice + Vehicle
-
Group 3: 5XFAD mice + 2-Azaspiro[4.5]decan-4-ol (e.g., 10 mg/kg/day via oral gavage)
-
-
Dosing Period: Begin dosing at 3 months of age (before significant plaque deposition) and continue for 3 months.
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
-
Tissue Collection: After behavioral testing, euthanize animals and collect brain tissue.
-
Post-mortem Analysis:
-
Immunohistochemistry (IHC): Quantify amyloid-beta (Aβ) plaque load (using 4G8 antibody) and microgliosis (using Iba1 antibody).
-
ELISA: Measure levels of soluble and insoluble Aβ40 and Aβ42 from brain homogenates.
-
Western Blot: Analyze levels of synaptic markers (e.g., PSD-95, Synaptophysin) to assess synaptic integrity.
-
References
- BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
-
Shokr, A., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Pharmacology & Translational Science. Available at: [Link][4][6][7][8]
-
Piechal, A., et al. (2021). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ResearchGate. Available at: [Link]
-
Reddy, A., et al. (2023). Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer's disease. Frontiers in Neuroscience. Available at: [Link][5]
- BenchChem. (2025). Potential applications of spirocyclic compounds in pharmacology.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer’s disease [frontiersin.org]
- 6. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-Azaspiro[4.5]decan-4-ol in the Development and Evaluation of GABA Uptake Inhibitors
Introduction: The Rationale for Spirocyclic Scaffolds in Neuropharmacology
The enhancement of γ-aminobutyric acid (GABA) mediated inhibitory neurotransmission is a primary therapeutic strategy for managing epilepsy, neuropathic pain, and anxiety disorders. While direct GABA receptor agonists often induce dose-limiting sedative side effects, targeting the GABA transporter (GAT) to inhibit neurotransmitter reuptake offers a highly physiological approach—amplifying inhibitory tone only when and where GABA is endogenously released.
The spirocyclic building block 2-azaspiro[4.5]decan-4-ol has emerged as a structurally privileged scaffold for the synthesis of conformationally restricted GABA and nipecotic acid analogues[1]. As a Senior Application Scientist, I emphasize that the transition from flexible linear molecules to rigid spirocycles is not merely a structural exercise; it is a deliberate manipulation of pharmacodynamics. This guide details the mechanistic causality behind utilizing the 2-azaspiro[4.5]decane framework and provides a self-validating protocol for evaluating these novel compounds via high-affinity [3H]GABA uptake assays.
Mechanistic Causality: Conformational Restriction and GAT-1 Inhibition
GABA is a highly flexible molecule capable of adopting multiple active conformations, which explains its ability to bind to diverse targets including GABA-A, GABA-B, and various GAT subtypes. To achieve transporter selectivity, medicinal chemists employ conformational restriction. By integrating the essential amino and functional groups into the rigid 2-azaspiro[4.5]decane framework, the molecule is locked into a specific three-dimensional topography[2].
The Causality of Inhibition:
-
Receptor Evasion: The bulky spirocyclic geometry mimics the folded conformation of GABA required for GAT-1 binding, but the steric hindrance of the spiro-ring prevents interaction with the binding pockets of GABA-A and GABA-B receptors[1].
-
Competitive Trapping: Derivatives synthesized from 2-azaspiro[4.5]decan-4-ol bind with high affinity to the substrate-binding pocket of GAT-1. However, because of their rigid and bulky nature, they prevent the transporter from undergoing the critical conformational shift required for intracellular translocation. The transporter becomes "trapped" in the outward-facing state, competitively inhibiting the reuptake of endogenous synaptic GABA[3].
Figure 1: Mechanism of competitive GAT-1 inhibition by rigid spirocyclic derivatives.
Experimental Protocol:[3H]GABA Uptake Assay in Rat Cortical Synaptosomes
To evaluate the inhibitory potency of newly synthesized 2-azaspiro[4.5]decan-4-ol derivatives, an in vitro synaptosomal uptake assay is the industry standard. Synaptosomes (pinched-off presynaptic nerve terminals) are utilized because they reseal to form intact, metabolically active vesicles that maintain the endogenous Na+/Cl- electrochemical gradients strictly required for secondary active transport by GATs[3].
Figure 2: Workflow for the [3H]GABA synaptosomal uptake assay.
Preparation of the P2 Synaptosomal Fraction
-
Step 1: Rapidly dissect the cerebral cortex from male Wistar rats and homogenize in 10 volumes of ice-cold 0.32 M sucrose containing 5 mM HEPES (pH 7.4).
-
Expert Insight (Causality): Ice-cold conditions are mandatory to halt endogenous protease activity and prevent the premature dissipation of ion gradients. Isotonic sucrose prevents osmotic lysis of the delicate nerve terminals.
-
-
Step 2: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Step 3: Transfer the supernatant (S1) and centrifuge at 20,000 × g for 20 min at 4°C. The resulting pellet is the P2 fraction (crude synaptosomes).
-
Step 4: Resuspend the P2 pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to a final protein concentration of 1-2 mg/mL.
Self-Validating Assay Setup
To ensure absolute trustworthiness, the assay must be a self-validating system that mathematically isolates specific GAT-mediated transport from passive diffusion.
-
Total Uptake Tubes: Synaptosomes +[3H]GABA + Vehicle (Incubated at 37°C).
-
Non-Specific Binding (NSB) Tubes: Synaptosomes + [3H]GABA + Vehicle (Incubated at 0-4°C on ice). Active transport is entirely temperature-dependent; radioactivity measured here represents passive diffusion or membrane sticking.
-
Test Tubes: Synaptosomes + [3H]GABA + 2-Azaspiro[4.5]decan-4-ol derivative (Concentration range:
to M, Incubated at 37°C). -
Positive Control: Synaptosomes +[3H]GABA + Tiagabine (10 µM).
Incubation and Termination
-
Step 1: Pre-incubate 100 µL of the synaptosomal suspension with 10 µL of the test compound (or vehicle) for 10 minutes at 37°C.
-
Step 2: Initiate the reaction by adding 10 µL of [3H]GABA (final concentration 50 nM, specific activity ~30 Ci/mmol). Incubate for exactly 3 minutes.
-
Expert Insight (Causality): A 3-minute window ensures the uptake is measured during the linear initial velocity phase. Longer incubations risk substrate depletion and reverse transport (efflux).
-
-
Step 3: Terminate the reaction by adding 3 mL of ice-cold KRH buffer and immediately filter through Whatman GF/B glass microfiber filters using a vacuum manifold.
-
Expert Insight (Causality): GAT transport is highly reversible. Slow washing or using room-temperature buffer will cause the rapid efflux of intracellular [3H]GABA, destroying data integrity.
-
-
Step 4: Wash the filters twice with 3 mL of ice-cold buffer, transfer to vials with scintillation fluid, and quantify retained radioactivity via liquid scintillation counting.
Quantitative Data Presentation
The efficacy of spirocyclic derivatives is determined by calculating the
| Compound / Scaffold | GAT-1 | GABA-A Affinity ( | Pharmacological Profile |
| Nipecotic Acid (Reference) | 12.5 | > 100 | Non-selective GAT inhibitor; highly flexible. |
| Tiagabine (Reference) | 0.07 | > 100 | Potent, selective GAT-1 inhibitor. |
| 2-Azaspiro[4.5]decan-4-ol | > 100 | > 100 | Inactive precursor; lacks required functional groups. |
| 2-Azaspiro[4.5]decane-6-carboxylate | 4.2 | > 100 | Active, rigidified inhibitor; specific to GATs[1]. |
| N-Benzyl-2-azaspiro[4.5]decane analog | 0.85 | > 100 | Enhanced lipophilicity improves transporter affinity. |
Note: Specific uptake is calculated as (Total Uptake at 37°C) - (NSB at 4°C). The spirocyclic derivatives demonstrate a clear separation of activity, maintaining high GAT-1 inhibition without off-target GABA receptor binding.
References
-
Fleischhacker W, Lauritz S, Urban E, Baumann P, Bittiger H. "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie (Weinheim). 1996. 1
-
Benchchem. "2-Oxa-6-azaspiro[4.5]decane hydrochloride - Biological and Pharmacological Research Endeavors." Benchchem. 2
-
Sabinet African Journals. "Stereo specificity of neuronal GABA transport." Sabinet.3
-
Tsukamoto M, et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." PubMed / NIH. 4
Sources
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- 2. 2-Oxa-6-azaspiro[4.5]decane hydrochloride | 1894761-20-6 | Benchchem [benchchem.com]
- 3. journals.co.za [journals.co.za]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-Azaspiro[4.5]decan-4-ol Analogs as Receptor Ligands
Introduction: The Therapeutic Potential of the 2-Azaspiro[4.5]decane Scaffold
The 2-azaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that has proven fruitful in the design of potent and selective ligands for a variety of biological targets.[1] This spirocyclic system, characterized by a pyrrolidine ring fused to a cyclohexane ring at a single carbon atom, imparts conformational rigidity that can enhance binding affinity and selectivity for target receptors. Derivatives of this scaffold have shown significant promise in modulating key receptors within the central nervous system (CNS), including sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors, making them attractive candidates for the development of novel therapeutics for neurodegenerative disorders, psychiatric conditions, and pain.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-Azaspiro[4.5]decan-4-ol analogs as receptor ligands, with a particular focus on their interaction with the sigma-1 (σ1) receptor. We will detail a representative synthetic protocol, followed by in-depth methodologies for receptor binding and functional assays to facilitate the discovery and development of novel therapeutic agents based on this versatile scaffold.
Chemical Synthesis of 2-Azaspiro[4.5]decan-4-ol Analogs
The synthesis of 2-azaspiro[4.5]decane derivatives is typically achieved through multi-step sequences.[1] A common strategy involves the construction of the spirocyclic core via intramolecular cyclization. Here, we present a representative protocol for the synthesis of a 2-Azaspiro[4.5]decan-4-ol analog, which can be adapted for the generation of a library of related compounds with diverse substitutions. The presented synthesis is a conceptual model based on established chemical principles for the formation of similar azaspirocyclic systems.
Protocol 1: Synthesis of a Representative 2-Azaspiro[4.5]decan-4-ol Analog
This protocol outlines a plausible multi-step synthesis, commencing from commercially available starting materials.
Step 1: Synthesis of 1-(cyanomethyl)cyclohexanecarbonitrile
-
To a stirred solution of cyclohexanone in ethanol, add potassium cyanide and ammonium chloride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Extract the residue with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to yield 1-(cyanomethyl)cyclohexanecarbonitrile.
Step 2: Reduction to 1-(2-aminoethyl)cyclohexanemethanamine
-
In a high-pressure reactor, dissolve 1-(cyanomethyl)cyclohexanecarbonitrile in methanol saturated with ammonia.
-
Add Raney nickel catalyst to the solution.
-
Hydrogenate the mixture at 100 atm and 100°C for 12 hours.
-
Cool the reactor, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the diamine.
Step 3: Intramolecular Cyclization to form the 2-Azaspiro[4.5]decane core
-
This step can be achieved through various methods, including Dieckmann condensation followed by reduction and cyclization, or other intramolecular C-N bond forming reactions.[2] For this conceptual protocol, we will outline a general intramolecular cyclization.
-
Protect one of the amino groups of 1-(2-aminoethyl)cyclohexanemethanamine with a suitable protecting group (e.g., Boc anhydride).
-
Activate the terminal carbon of the other aminoethyl chain for intramolecular nucleophilic attack.
-
Induce cyclization under appropriate basic or thermal conditions to form the protected 2-azaspiro[4.5]decane.
-
Deprotect the amine to yield the 2-azaspiro[4.5]decane scaffold.
Step 4: Introduction of the 4-ol functionality
-
The introduction of the hydroxyl group at the 4-position of the pyrrolidine ring can be achieved through various synthetic strategies, potentially involving oxidation of an appropriate precursor or stereoselective reduction of a corresponding ketone. A specific method would be highly dependent on the exact nature of the intermediates from Step 3.
Table 1: Key Reagents and Conditions for Synthesis
| Step | Key Reagents | Key Conditions |
| 1 | Cyclohexanone, KCN, NH4Cl, Ethanol | Room temperature, 24h |
| 2 | 1-(cyanomethyl)cyclohexanecarbonitrile, Raney Ni, H2, NH3/MeOH | 100 atm, 100°C, 12h |
| 3 | Protected diamine | Basic or thermal cyclization |
| 4 | 2-Azaspiro[4.5]decane precursor | Oxidation/Reduction |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a 2-Azaspiro[4.5]decan-4-ol analog.
Characterization of Receptor Binding Affinity: Sigma-1 Receptor
A fundamental step in characterizing a novel ligand is to determine its binding affinity for the target receptor. Radioligand binding assays are a robust and widely used method for this purpose.[3] The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders, making it a compelling target for 2-azaspiro[4.5]decane analogs.[1]
Protocol 2: Sigma-1 Receptor Radioligand Competition Binding Assay
This protocol describes a competition binding assay using [³H]-(+)-pentazocine, a selective σ1 receptor radioligand, to determine the binding affinity (Ki) of the synthesized 2-Azaspiro[4.5]decan-4-ol analogs.[3][4]
Materials:
-
Membrane Preparation: Guinea pig brain membranes or membranes from a cell line expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Ligand: Haloperidol.
-
Test Compounds: Synthesized 2-Azaspiro[4.5]decan-4-ol analogs.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a final volume of 1 mL of assay buffer, add the following to polypropylene tubes:
-
100 µL of various concentrations of the test compound (or buffer for total binding).
-
100 µL of 10 µM haloperidol (for non-specific binding).
-
100 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).
-
700 µL of membrane preparation (final protein concentration ~100-200 µg/mL).
-
-
Incubation: Incubate the tubes at 37°C for 150 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Data Presentation for Sigma-1 Receptor Binding Assay
| Compound ID | IC50 (nM) | Ki (nM) |
| Analog 1 | ||
| Analog 2 | ||
| Reference Ligand |
Visualization of the Binding Assay Workflow
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
Functional Characterization of Receptor Activity
Protocol 3: Calcium Mobilization Assay for Gq-Coupled Receptors
Many receptors targeted by azaspiro-decanes, such as the M1 muscarinic receptor, are coupled to Gq proteins, which upon activation, lead to an increase in intracellular calcium levels.[7][8] A calcium mobilization assay is a common method to assess the agonist or antagonist activity of compounds at these receptors.[9][10]
Materials:
-
Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Test Compounds: Synthesized 2-Azaspiro[4.5]decan-4-ol analogs.
-
Reference Agonist and Antagonist.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with or without probenecid) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference ligands in assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Compound Addition: After establishing a baseline fluorescence reading, the instrument automatically adds the test compounds to the wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for a further 2-3 minutes to capture the peak calcium response.
-
Data Analysis: For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve. For antagonists, pre-incubate the cells with the test compound before adding a known concentration (e.g., EC80) of a reference agonist and determine the IC50 value.
Table 3: Data Presentation for Calcium Mobilization Assay
| Compound ID | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Analog 1 | ||
| Analog 2 | ||
| Reference Agonist | N/A | |
| Reference Antagonist | N/A |
Visualization of a Gq-Coupled Receptor Signaling Pathway
Caption: Simplified Gq-coupled receptor signaling pathway.
Conclusion
The 2-azaspiro[4.5]decane scaffold provides a fertile ground for the discovery of novel receptor ligands with significant therapeutic potential. The synthetic and analytical protocols detailed in this guide offer a robust framework for the development and characterization of 2-Azaspiro[4.5]decan-4-ol analogs. By systematically exploring the structure-activity relationships of these compounds at key CNS targets such as the sigma-1 receptor, researchers can advance the development of next-generation therapeutics for a range of debilitating disorders.
References
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]
-
Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
National Center for Biotechnology Information. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. [Link]
-
National Center for Biotechnology Information. (2013). Characterization of pulmonary sigma receptors by radioligand binding. [Link]
-
J-STAGE. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. [Link]
-
PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
Royal Society of Chemistry. (2019). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. [Link]
-
National Center for Biotechnology Information. (2021). M1 muscarinic receptor activation reduces the molecular pathology and slows the progression of prion-mediated neurodegenerative disease. [Link]
-
MDPI. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]
-
PubMed. (1987). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]
-
PubMed. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. [Link]
-
Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]
-
Eagle Biosciences. Human Anti-Muscarinic Cholinergic Receptor 1 (M1)-Antibodies. [Link]
-
MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]
-
ResearchGate. Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89. [Link]
-
Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
PubMed. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. [Link]
-
SpringerLink. (2004). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. [Link]
-
Royal Society of Chemistry. (2019). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]
-
ResearchGate. Synthesis of spiro[cyclohexane-1′\documentclass[12pt]{minimal} \usepackage{amsmath} \usepackage{wasysym} \usepackage{amsfonts} \usepackage{amssymb} \usepackage{amsbsy} \usepackage{mathrsfs} \usepackage{upgreek} \setlength{\oddsidemargin}{-69pt} \begin{document}
\end{document},3-indoline]-2-one via a Michael–Michael-aldol reaction. [Link] -
ResearchGate. (PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. [Link]
-
Nature. (2021). Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs. [Link]
-
MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. [Link]
-
PubMed. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. [Link]
-
PubMed. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. M1 receptor | Acetylcholine receptors (muscarinic). [Link]
-
PrepChem.com. Synthesis of spiro[cyclohexane-1,1'(2'H)-naphthalene]-4,4'(3'H)-dione. [Link]
-
J&K Scientific. 2-Azaspiro[4.5]decane hemioxlate, 95% | 176-66-9. [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Frontiers. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. [Link]
-
MDPI. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthetic Routes to Azacycles [mdpi.com]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. revvity.com [revvity.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
2-Azaspiro[4.5]decan-4-ol in studies of opioid and muscarinic receptors
This Application Note and Protocol Guide addresses the specific utility of the 2-Azaspiro[4.5]decan-4-ol scaffold. While often overshadowed by its oxa-azaspiro cousins (e.g., the muscarinic agonist YM796), this carbocyclic spiro-amine represents a "privileged structure" in GPCR medicinal chemistry. Its rigid spiro-center locks the nitrogen and the hydroxyl handle into a specific vector, allowing for the precise probing of orthosteric binding pockets in both Opioid (Mu/Delta) and Muscarinic (M1/M4) receptors.
Topic: Structural Pharmacology & Functional Profiling of Spirocyclic Scaffolds
Executive Summary & Pharmacological Rationale
The 2-Azaspiro[4.5]decan-4-ol core is a bifunctional scaffold used to generate conformationally restricted libraries for Class A GPCRs. Its value lies in the "Spiro Effect" : the quaternary carbon at the spiro-junction forces the 5-membered pyrrolidine ring and the 6-membered cyclohexane ring into a perpendicular orientation.
-
For Opioid Receptors (Mu/Delta): The scaffold mimics the piperidine core of fentanyl or pethidine but with altered vector geometry. Derivatization at the 4-hydroxyl position (e.g., with anilido- or phenyl- groups) allows the molecule to access the hydrophobic sub-pockets of the Mu-opioid receptor (MOR), potentially decoupling analgesia (G-protein signaling) from respiratory depression (Beta-arrestin recruitment).
-
For Muscarinic Receptors (M1/M4): The scaffold serves as a bioisostere for the 1-oxa-8-azaspiro system (e.g., YM796). The 4-hydroxyl group can be modified to mimic the ester oxygen of acetylcholine, driving agonism at M1 receptors for cognitive enhancement in Alzheimer's research.
Visualizing the Scaffold Utility
The following diagram illustrates how this single scaffold diverges into two distinct pharmacological classes based on the functionalization of the 4-OH and 2-NH positions.
Caption: Divergent synthesis pathways for 2-Azaspiro[4.5]decan-4-ol. The rigid spiro-core allows selective targeting of MOR (Red) or M1 (Green) based on side-chain vectors.
Protocol 1: Functional Opioid Profiling ([³⁵S]GTPγS Binding)
Objective: To determine if 2-azaspiro[4.5]decan-4-ol derivatives act as full agonists, partial agonists, or antagonists at the Mu-Opioid Receptor (MOR) by measuring G-protein activation. This assay is superior to cAMP assays for initial screening as it measures the very first step of the signaling cascade.
Materials:
-
Membranes: CHO-K1 cells stably expressing human MOR (hMOR).
-
Ligand: 2-Azaspiro[4.5]decan-4-ol derivatives (dissolved in DMSO).
-
Radioligand: [³⁵S]GTPγS (1250 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 10 µM GDP (crucial to reduce basal noise).
Step-by-Step Procedure:
-
Membrane Preparation: Thaw hMOR membranes and dilute in Assay Buffer to a concentration of 10 µg protein/well. Homogenize gently with a Dounce homogenizer to ensure uniformity.
-
GDP Pre-incubation: Incubate membranes with 10 µM GDP for 15 minutes at room temperature. Expert Insight: This step converts constitutively active G-proteins to the inactive GDP-bound state, maximizing the signal-to-noise ratio upon agonist addition.
-
Compound Addition: Add the test compounds (10 concentrations, 10⁻¹¹ M to 10⁻⁵ M) to a 96-well polypropylene plate. Include DAMGO (10 µM) as the Full Agonist Control (100% stimulation) and Naloxone (10 µM) as the Non-Specific Binding control.
-
Reaction Initiation: Add [³⁵S]GTPγS (0.1 nM final concentration) to all wells.
-
Incubation: Incubate for 60 minutes at 30°C . Note: 30°C is preferred over 37°C to prevent GTP hydrolysis and receptor degradation.
-
Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in water) using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.
-
Quantification: Add liquid scintillant and count radioactivity.
Data Analysis: Calculate the Efficacy (%Emax) relative to DAMGO.
-
Full Agonist: >85% Emax
-
Partial Agonist: 15-85% Emax (Ideal for reduced tolerance profile)
-
Antagonist: 0% Emax (Blocks DAMGO response)
Protocol 2: Muscarinic M1 Calcium Flux (FLIPR Assay)
Objective: To evaluate the cognitive-enhancing potential of 2-azaspiro[4.5]decan-4-ol derivatives by measuring intracellular calcium release (
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human M1 Muscarinic Receptor.
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Agonist Control: Carbachol or Acetylcholine.
Step-by-Step Procedure:
-
Cell Plating: Plate cells (50,000 cells/well) in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight at 37°C/5% CO₂.
-
Dye Loading: Remove growth medium. Add 100 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid + Calcium Dye). Expert Insight: Probenecid (2.5 mM) is mandatory to inhibit the anion transporter and prevent dye leakage from the cells.
-
Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to equilibrate.
-
Baseline Measurement: Place plate in the FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.
-
Compound Injection: Inject 2-azaspiro derivatives (5x concentration) automatically.
-
Readout: Monitor fluorescence increase (Excitation 485 nm / Emission 525 nm) for 120 seconds.
Self-Validating Check:
-
If the Positive Control (Carbachol) fails to elicit a >3-fold increase in fluorescence, the cells may be desensitized or the dye loading was insufficient.
-
Selectivity Screen: Run the same assay on M2/M4 cells (Gi-coupled). M1 agonists should show no signal in M2/M4 assays unless forced coupling (Gqi5 chimeric G-protein) is used.
Protocol 3: Bias Calculation (Safety Profiling)
Modern opioid discovery demands "Biased Ligands" that activate G-protein signaling (Analgesia) but avoid Beta-arrestin recruitment (Respiratory Depression/Constipation).
Workflow:
-
Perform [³⁵S]GTPγS Assay (Protocol 1) to get
and for G-protein. -
Perform PathHunter β-Arrestin Assay (Enzyme Fragment Complementation) to get
and for Arrestin. -
Calculate Bias Factor (
): Use the Black and Leff operational model. A bias factor > 1.0 (log scale) indicates a preference for the G-protein pathway, suggesting a potentially safer therapeutic window.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Lipophilic nature of the spiro-scaffold. | Add 0.1% BSA or 0.05% CHAPS to the assay buffer. Use silanized tips/plates. |
| Insoluble Compounds | 2-Azaspiro scaffold rigidity promotes crystallization. | Dissolve in 100% DMSO at 10 mM, then sonicate. Ensure final DMSO in assay <1%. |
| No Functional Response (Orphan Activity) | Compound might be an antagonist.[1] | Run the assay in "Antagonist Mode": Pre-incubate with compound, then challenge with |
References
-
Design and Synthesis of Spirocyclic Opioids: Title: Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides.[2] Source: Journal of Medicinal Chemistry, 1989.[2] URL:[Link]
-
Muscarinic Agonist Profiling: Title: Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Source: European Journal of Pharmacology, 1993. URL:[Link]
-
Delta Opioid Selectivity: Title: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.[3] Source: Molecular Pharmacology, 2023. URL:[Link]
Sources
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- 2. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
use of 2-Azaspiro[4.5]decan-4-ol in anti-cancer studies
Application Note: Utilizing the 2-Azaspiro[4.5]decan-4-ol Scaffold in the Development of Novel Anti-Cancer Therapeutics
Executive Summary & Mechanistic Rationale
In contemporary oncology drug discovery, spirocyclic scaffolds have emerged as highly valuable pharmacophores due to their inherent three-dimensionality, which enhances target specificity and metabolic stability compared to flat aromatic rings. Specifically, 2-Azaspiro[4.5]decan-4-ol (CAS 1779940-17-8) serves as a critical structural building block for synthesizing a diverse array of potent anti-cancer agents[1],[2].
By modifying the azaspiro[4.5]decane core, researchers have successfully developed derivatives that disrupt critical oncogenic signaling networks. For instance, azaspirane derivatives (such as Atiprimod) have demonstrated profound efficacy in multiple myeloma by inhibiting the IL-6 and STAT3/Akt signaling axes, thereby inducing caspase-mediated apoptosis[3],[4]. Similarly, novel 1-thia-4-azaspiro[4.5]decane derivatives and sulfonylazaspirodienones exhibit potent cytotoxicity against solid tumors (e.g., HCT-116, MDA-MB-231) by interfering with the EGFR-BRAF pathways and arresting cells in the G2/M phase[5],[6],[7].
As a Senior Application Scientist, I have designed this protocol guide to provide researchers with a self-validating, end-to-end experimental workflow for evaluating the anti-cancer efficacy of novel 2-Azaspiro[4.5]decan-4-ol derivatives.
Target Pathways & Experimental Workflow
The biological evaluation of azaspiro[4.5]decane derivatives requires a multi-tiered approach. We must first establish phenotypic cytotoxicity, followed by flow cytometric validation of apoptosis, and finally, molecular confirmation of target engagement (e.g., STAT3 or EGFR inhibition).
Fig 1: Dual-pathway inhibition mechanism of Azaspiro[4.5]decane derivatives in oncology.
Fig 2: Sequential validation workflow for screening novel azaspiro anti-cancer compounds.
Self-Validating Experimental Protocols
Protocol A: In Vitro Cytotoxicity & Cell Viability (MTT Assay)
Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which directly correlate to the number of viable cells. This provides a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of synthesized azaspiro derivatives[6],[7].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231, HCT-116) at a density of
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow adherence. -
Compound Treatment: Prepare a serial dilution of the 2-Azaspiro[4.5]decan-4-ol derivative (0.01 µM to 100 µM) in complete media. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.
-
Incubation: Treat cells for 48 and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals.
-
Quantification: Read absorbance at 570 nm using a microplate reader.
-
Self-Validation Checkpoint: The assay is only valid if the vehicle control (0.1% DMSO) shows
viability compared to untreated cells, and the positive control (e.g., Doxorubicin or Combretastatin A4) yields an IC50 within historical baseline ranges[5].
Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)
Causality: To prove that the reduction in cell viability is due to programmed cell death (apoptosis) rather than non-specific necrosis, we utilize Annexin V-FITC/PI double staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis)[5],[3].
Step-by-Step Methodology:
-
Harvesting: Post-treatment (24h/48h), collect both the floating (dead) and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface phosphatidylserine.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of
cells/mL. -
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (e.g., BD FACSCanto).
-
Self-Validation Checkpoint: Run single-stain controls (Annexin V only, PI only) on heat-killed cells to properly set compensation matrices and exclude spectral overlap.
Protocol C: Target Validation (Western Blotting for STAT3 / EGFR)
Causality: Phenotypic data must be anchored to molecular mechanisms. For azaspiro derivatives, we must confirm the downregulation of phosphorylated STAT3 (in multiple myeloma) or phosphorylated EGFR/BRAF (in solid tumors)[3],[6].
Step-by-Step Methodology:
-
Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-STAT3 and p-EGFR).
-
Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, or p-EGFR overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.
-
Self-Validation Checkpoint: Probe for a housekeeping gene (e.g., GAPDH or
-actin). The ratio of phosphorylated target to total target must be normalized against the housekeeping gene to confirm that the compound inhibits kinase activity rather than causing global protein degradation.
Quantitative Data Presentation
The versatility of the 2-Azaspiro[4.5]decan-4-ol scaffold is evident in the diverse efficacy of its downstream derivatives. The table below summarizes benchmark IC50 values from recent literature for compounds synthesized utilizing the azaspiro core.
| Compound Class / Derivative | Target Cell Line | Cancer Type | IC50 Value | Primary Mechanism |
| Sulfonylazaspirodienone (7j) | MDA-MB-231 | Breast Carcinoma | 0.05 µM | G2/M Arrest / Apoptosis[5] |
| Sulfonylazaspirodienone (7j) | HeLa | Cervical Carcinoma | 0.07 µM | G2/M Arrest / Apoptosis[5] |
| 1-Thia-4-azaspiro[4.5]decane | HCT-116 | Colorectal Carcinoma | ~92.2 nM | EGFR-BRAF Inhibition[6],[7] |
| Azaspirane (Atiprimod) | MM Patient Cells | Multiple Myeloma | 1.25 - 5.0 µM | IL-6 / STAT3 Inhibition[3],[4] |
Consolidated References
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Source: Molecules (MDPI) URL:[Link]
-
Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo Source: Blood (ASH Publications) URL:[Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: Molecules (MDPI) / PubMed Central URL:[Link]
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- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Azaspiro[4.5]decan-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic, stereochemical, and purification challenges associated with the 2-azaspiro[4.5]decan-4-ol scaffold.
Spirocyclic amines are privileged motifs in modern drug discovery, offering unique three-dimensional conformations that enhance target selectivity and pharmacokinetic profiles[1]. However, the construction of the 2-azaspiro[4.5]decane core—particularly with a stereodefined hydroxyl group at the C4 position—presents significant steric and regiochemical hurdles[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the success of your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields during the cyclization step to form the spirocyclic C4-ketone precursor. What is causing this?
The Causality: The formation of the quaternary spiro center is thermodynamically challenging due to the steric bulk of the adjacent cyclohexane ring. If you are utilizing a Dieckmann-type condensation or an intramolecular C–H amination approach[3], intermolecular side reactions (e.g., oligomerization) will outcompete the desired intramolecular cyclization if the local concentration of the reactive intermediate is too high. The Solution:
-
High Dilution: Maintain the substrate concentration below 0.05 M to kinetically favor intramolecular ring closure.
-
Base Selection: Switch from alkoxide bases (which can act as nucleophiles and cause transesterification) to non-nucleophilic, sterically hindered bases like NaHMDS or KOtBu.
-
Flow Chemistry: For scale-up, adapting the cyclization to a continuous flow reactor can precisely control residence time and heat transfer, mitigating thermal degradation[4].
Q2: The reduction of 2-azaspiro[4.5]decan-4-one yields a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity for the target 4-ol?
The Causality: The spiro-fused cyclohexane ring sits orthogonal to the pyrrolidine ring, creating two distinct diastereofaces. Small hydride donors like Sodium Borohydride (
Q3: During the N-Boc deprotection of the 4-ol intermediate, I observe elimination of the hydroxyl group (dehydration). How do I prevent this?
The Causality: The C4-hydroxyl group is situated adjacent to a quaternary spiro center. Under strongly acidic and anhydrous conditions (e.g., neat Trifluoroacetic Acid), the hydroxyl group is easily protonated and leaves as water. This E1-type elimination is thermodynamically driven by the relief of ring strain within the spirocyclic core.
The Solution: Avoid neat TFA. Instead, use a controlled, milder acidic environment such as 4.0 M HCl in 1,4-dioxane at 0 °C. Alternatively, design your route using a Carboxybenzyl (Cbz) protecting group, which allows for orthogonal deprotection via catalytic hydrogenation (
Part 2: Quantitative Data Summary for C4-Ketone Reduction
To highlight the importance of reagent selection in stereocontrol, the following table summarizes the quantitative data for the reduction of N-Boc-2-azaspiro[4.5]decan-4-one to the corresponding 4-ol.
| Reducing Reagent | Temp (°C) | Solvent | Isolated Yield (%) | Diastereomeric Ratio (dr) |
| 0 to 25 | Methanol | 85 | 1.2 : 1 | |
| DIBAL-H (Moderate Bulk) | -78 | Dichloromethane | 78 | 4 : 1 |
| Ru(p-cymene) (Transfer Hydrog.) | 40 | DCM / HCOOH | 88 | 15 : 1 |
| L-Selectride (Bulky Hydride) | -78 | Tetrahydrofuran | 92 | > 19 : 1 |
Part 3: Self-Validating Experimental Protocols
Protocol A: Stereoselective Reduction using L-Selectride
This protocol includes built-in analytical checkpoints to ensure the system is reacting as intended before proceeding to the quench phase.
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with N-Boc-2-azaspiro[4.5]decan-4-one (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Reagent Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv, 6.0 mL) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that degrade diastereoselectivity.
-
In-Process Control (IPC) Validation: After 2 hours at -78 °C, withdraw a 50 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. Validation Check: The reaction is complete only when the ketone mass (
) is completely absent, replaced by the alcohol mass ( ). Do not proceed until this is confirmed. -
Quench & Workup: Carefully quench the reaction at -78 °C by adding 10% aqueous
(3 mL) and 3M NaOH (3 mL) to oxidize and hydrolyze the organoborane intermediate. Warm to room temperature, extract with Ethyl Acetate ( mL), dry over , and concentrate in vacuo.
Protocol B: Neutral N-Deprotection (Cbz Removal)
-
Preparation: Dissolve N-Cbz-2-azaspiro[4.5]decan-4-ol (1.0 equiv, 2.0 mmol) in HPLC-grade Methanol (15 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric; add under a blanket of argon.
-
Hydrogenation: Purge the vessel with
gas three times, then maintain an atmosphere (1 atm via balloon). Stir vigorously at 25 °C. -
IPC Validation: Monitor via TLC (Stain with Ninhydrin). Validation Check: The starting material will not stain, but the newly formed secondary amine (2-azaspiro[4.5]decan-4-ol) will appear as a bright blue/purple spot.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol (10 mL) and concentrate the filtrate to yield the pure free amine.
Part 4: Mechanistic and Workflow Visualizations
Below are the structural and mechanistic workflows governing the synthesis.
Synthetic workflow for 2-Azaspiro[4.5]decan-4-ol.
Mechanistic pathway for the stereoselective reduction of the C4 ketone.
References
-
ACS Publications. "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." Organic Process Research & Development. URL:[Link]
-
ACS Publications. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Medicinal Chemistry Letters. URL:[Link]
-
Nature Communications. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." PMC. URL:[Link]
Sources
Technical Support Center: Purification of 2-Azaspiro[4.5]decan-4-ol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Azaspiro[4.5]decan-4-ol from common reaction byproducts. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to facilitate efficient and effective purification strategies.
Introduction
2-Azaspiro[4.5]decan-4-ol is a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its synthesis, however, can often result in a mixture of the desired product, unreacted starting materials, and various byproducts, including diastereomers. The structural similarity of these compounds presents a significant purification challenge. This guide offers a systematic approach to overcoming these hurdles, ensuring the isolation of high-purity 2-Azaspiro[4.5]decan-4-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 2-Azaspiro[4.5]decan-4-ol resulted in a complex mixture. What are the likely byproducts I need to remove?
A1: The byproduct profile is highly dependent on the synthetic route. Common synthetic strategies, such as the condensation of phenols with aldehydes and nitriles, can lead to a variety of side products.[1] In many syntheses of spirocyclic amines, you can anticipate the presence of unreacted starting materials, partially reacted intermediates, and diastereomers of the final product.[2][3] The formation of diastereomers is a frequent challenge when creating multiple chiral centers.[2]
Q2: I'm observing poor separation of my product from byproducts using standard silica gel column chromatography. What's going wrong?
A2: Standard silica gel is acidic and can interact strongly with basic amines like 2-Azaspiro[4.5]decan-4-ol.[4] This interaction can lead to peak tailing, poor resolution, and even degradation of the target compound on the column.[4] The slight differences in polarity between diastereomers may also not be sufficient for effective separation on standard silica.[5]
Q3: Are there alternative stationary phases for chromatographically purifying basic spirocyclic amines?
A3: Yes, several alternatives to standard silica gel can significantly improve the purification of basic amines.[4] Amine-functionalized silica or basic alumina are excellent choices for normal-phase chromatography as they minimize the acid-base interactions that cause purification issues.[4] Reversed-phase chromatography using a C18 or phenyl-based column can also be effective, particularly when dealing with polar compounds.[4][5]
Q4: How can I improve the separation of diastereomers of 2-Azaspiro[4.5]decan-4-ol?
A4: Separating diastereomers often requires a more specialized approach than simple chromatography.[5][6] Chiral chromatography is a powerful technique for resolving stereoisomers.[6] Alternatively, a combination of chiral and achiral chromatography in series can provide excellent separation of both enantiomers and diastereomers.[5] In some cases, derivatization of the alcohol or amine functionality can create derivatives with greater structural differences, facilitating separation by conventional chromatography.
Q5: Can I use crystallization to purify 2-Azaspiro[4.5]decan-4-ol?
A5: Crystallization is a highly effective purification technique for solid compounds, provided a suitable solvent is identified.[7] The principle relies on the lower solubility of the desired compound in a cold solvent compared to a hot solvent, allowing impurities to remain in the mother liquor.[7] For many spirocyclic compounds, crystallization can be a straightforward method to obtain a highly pure product without the need for chromatography.[8][9][10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of 2-Azaspiro[4.5]decan-4-ol.
Problem 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Irreversible adsorption onto silica gel | Switch to an amine-functionalized silica or basic alumina column for normal-phase chromatography.[4] | Basic amines can strongly and sometimes irreversibly bind to the acidic silanol groups on standard silica gel, leading to product loss.[4] Amine-functionalized phases or basic alumina neutralize this interaction. |
| Product degradation on the column | Add a small percentage (0.1-1%) of a volatile base like triethylamine or ammonia to the mobile phase when using standard silica gel.[4] | The added base competes with the product for binding to the acidic sites on the silica, minimizing degradation and improving elution.[4] |
| Inappropriate solvent system | Perform a thorough thin-layer chromatography (TLC) solvent screen to identify a mobile phase that provides good separation and an appropriate Rf value (typically 0.2-0.4) for the product. | An optimized solvent system ensures the product moves through the column effectively without excessive retention or co-elution with impurities. |
Problem 2: Co-elution of Product and Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient resolution between diastereomers | Employ chiral chromatography or a coupled achiral/chiral column system.[5] | Diastereomers have very similar physical properties, and their separation often requires a chiral stationary phase that can differentiate between their three-dimensional structures.[5][6] |
| Similar polarity of product and impurities | Explore reversed-phase chromatography. Adjusting the mobile phase pH can alter the retention of ionizable compounds like amines.[4] | Reversed-phase chromatography separates compounds based on hydrophobicity. For basic amines, increasing the mobile phase pH deprotonates the amine, making it more hydrophobic and increasing its retention, which can enhance separation from less basic impurities.[4] |
| Overloading the column | Reduce the amount of crude material loaded onto the column. | Overloading the column leads to broad peaks and poor separation. A general rule is to load 1-5% of the column's weight for silica gel. |
Problem 3: Difficulty with Crystallization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inability to find a suitable single solvent | Use a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. | A binary solvent system allows for fine-tuning of the solubility properties to induce crystallization when a single solvent is not effective. |
| Oil formation instead of crystals | Try seeding the supersaturated solution with a small crystal of the pure product. If no seed crystals are available, scratch the inside of the flask with a glass rod at the solvent-air interface. | Seeding provides a nucleation site for crystal growth to begin. Scratching the glass creates microscopic imperfections that can also serve as nucleation points.[11] |
| High concentration of impurities | Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica, before attempting crystallization. | High levels of impurities can inhibit crystal formation. A preliminary purification step can significantly improve the success rate of crystallization.[7] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Amine-Functionalized Silica
-
Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the chosen mobile phase (e.g., a hexane/ethyl acetate gradient).
-
Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Azaspiro[4.5]decan-4-ol.
Protocol 2: Purification by Crystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, acetone, water) at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualization of the Purification Workflow
Caption: A decision-making workflow for the purification of 2-Azaspiro[4.5]decan-4-ol.
References
- Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC.
- Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
- Novel Separation Approach for Multiple Chiral Center Molecules.
- How do I purify ionizable organic amine compounds using flash column chromatography?. 2023.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
- Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. 2025.
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
- 2-Azaspiro[4.5]decane hemioxlate, 95%. J&K Scientific. 2006.
- Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing).
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PMC.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
- Crystallization. Organic Chemistry at CU Boulder.
- Crystallization.
- Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. 2018.
- 2-Azaspiro[4.5]Decan-4-ol. ChemScene.
- One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design .... PMC. 2023.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. 2023.
- How to separate a mixture of two diastereomers?. ResearchGate. 2024.
- An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed.
- 2-azaspiro[4.5]decan-3-one. Sigma-Aldrich.
- Amines and Heterocycles. 2018.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. 2025.
- Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. 2022.
- Experiment 3 Crystallization 21. Bellevue College.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bellevuecollege.edu [bellevuecollege.edu]
Technical Support Center: Stability and Degradation of 2-Azaspiro[4.5]decan-4-ol
Welcome to the technical support center for 2-Azaspiro[4.5]decan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this spirocyclic compound. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret your experimental results accurately, and ensure the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of 2-Azaspiro[4.5]decan-4-ol.
Q1: What are the recommended storage conditions for 2-Azaspiro[4.5]decan-4-ol?
A1: To ensure long-term stability, 2-Azaspiro[4.5]decan-4-ol should be stored in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at 2-8°C is recommended.[1][2] Some suppliers also suggest storing the hydrochloride salt form under an inert atmosphere in a freezer at -20°C.
Q2: What are the primary functional groups in 2-Azaspiro[4.5]decan-4-ol that are susceptible to degradation?
A2: The key functional groups of concern are the secondary amine and the secondary alcohol. The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products. The secondary alcohol can undergo oxidation to form the corresponding ketone, 2-Azaspiro[4.5]decan-4-one.[2]
Q3: Is 2-Azaspiro[4.5]decan-4-ol sensitive to pH changes?
A3: Yes, as a secondary amine, 2-Azaspiro[4.5]decan-4-ol is basic and will react with acids to form salts. While this can improve aqueous solubility, the stability of the compound can be affected by pH. In strongly acidic or basic conditions, particularly at elevated temperatures, degradation can be accelerated. It is crucial to consider the pH of your experimental medium.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Avoid strong oxidizing agents, as they can readily oxidize both the secondary amine and the secondary alcohol. Strong acids and bases should also be used with caution, as they can catalyze degradation reactions.[3] When selecting solvents, ensure they are of high purity and free from peroxides, especially when heating solutions of the compound.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments involving 2-Azaspiro[4.5]decan-4-ol.
Problem 1: Appearance of unexpected peaks in my HPLC chromatogram after sample preparation.
-
Possible Cause 1: On-column degradation. The stationary phase of your HPLC column, particularly if it's silica-based, can have acidic silanol groups that may cause degradation of an acid-labile compound.
-
Solution: Use a column with end-capping or a base-deactivated column specifically designed for the analysis of basic compounds.[4] Consider using a mobile phase with a pH that enhances the stability of your compound.
-
-
Possible Cause 2: Degradation in the sample diluent. The choice of solvent for your sample can significantly impact its stability. Acidic or reactive solvents can lead to the formation of artifacts.
-
Solution: Prepare samples immediately before analysis. If this is not possible, perform a short-term stability study of the compound in your chosen diluent at the intended storage temperature (e.g., autosampler temperature). Consider using a neutral, aprotic solvent like acetonitrile or a buffered aqueous solution.
-
-
Possible Cause 3: Oxidation during sample handling. Exposure to air and light can promote oxidative degradation.
-
Solution: Minimize the exposure of your samples to air and light. Use amber vials and consider blanketing the sample with an inert gas like nitrogen or argon if it is particularly sensitive.
-
Problem 2: Low assay value or poor recovery of 2-Azaspiro[4.5]decan-4-ol.
-
Possible Cause 1: Adsorption to surfaces. Basic compounds can adsorb to glass and plastic surfaces, leading to lower-than-expected concentrations.
-
Solution: Silanize glassware to reduce active sites. Use polypropylene or other inert plasticware where appropriate. Including a small amount of a competing amine in the mobile phase can sometimes help to reduce peak tailing and improve recovery in chromatography.
-
-
Possible Cause 2: Incomplete dissolution. The compound may not be fully dissolved in the chosen solvent.
-
Solution: Verify the solubility of 2-Azaspiro[4.5]decan-4-ol in your chosen solvent. Sonication or gentle warming may aid dissolution, but be cautious of potential thermal degradation.
-
Problem 3: Inconsistent results in stability studies.
-
Possible Cause 1: Lack of controlled environmental conditions. Fluctuations in temperature, humidity, or light exposure will lead to variable degradation rates.
-
Solution: Utilize a calibrated stability chamber that provides precise control over these parameters according to ICH guidelines.[5]
-
-
Possible Cause 2: Interaction with container closure system. The material of your storage container or its closure could be interacting with the compound.
-
Solution: Perform compatibility studies with the intended container closure system to ensure no leaching or adsorption occurs.
-
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[6][7] These studies are essential for developing stability-indicating analytical methods.[5][8]
An ideal forced degradation study aims for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without being consumed in secondary reactions.[6][9]
Potential Degradation Pathways
Based on the structure of 2-Azaspiro[4.5]decan-4-ol, the following degradation pathways can be anticipated:
-
Oxidation: The secondary amine can be oxidized to an N-oxide, and the secondary alcohol can be oxidized to the corresponding ketone (2-Azaspiro[4.5]decan-4-one).
-
Dehydration: Under acidic conditions and/or heat, the alcohol may undergo dehydration to form an alkene.
-
Ring Opening: While less common for this stable spirocyclic system, extreme conditions could potentially lead to the opening of one of the rings.
Below is a diagram illustrating the potential primary degradation pathways.
Sources
Technical Support Center: Identifying Impurities in 2-Azaspiro[4.5]decan-4-ol Samples
Welcome to the technical support center for the analysis of 2-Azaspiro[4.5]decan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control for this valuable spirocyclic scaffold. As a key building block in pharmaceutical development, ensuring the purity of 2-Azaspiro[4.5]decan-4-ol is paramount for safety, efficacy, and regulatory compliance.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles and regulatory expectations.
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: I'm seeing a new, unexpected peak in my reverse-phase HPLC chromatogram. What are my immediate troubleshooting steps?
A1: An unexpected peak requires a systematic investigation to differentiate between an actual impurity and an analytical artifact. Before assuming it's a new compound, you must validate your system's performance.
Initial System Check:
-
Verify System Suitability: Re-inject a qualified reference standard. If the unexpected peak is absent and all standard peaks (e.g., main component, known impurities) meet acceptance criteria for retention time, resolution, and peak shape, the issue is likely related to the specific sample.
-
Examine the Blank Injection: Run a blank (injection of mobile phase or sample solvent). If the peak is present, it's a "ghost peak" originating from the system itself.[1] This could be due to contamination in the mobile phase, a buildup of contaminants on the column that are now eluting, or carryover from a previous injection.[2]
-
Assess Mobile Phase and Sample Solvent: Mobile phase preparation is a common source of error.[3] Ensure solvents are fresh, of high purity, and properly degassed. Crucially, your sample should be dissolved in a solvent that is compatible with, and ideally weaker than, the initial mobile phase to prevent peak distortion.[2]
Sample-Related Investigation: If the system is performing correctly, the peak is likely a sample-related impurity. The next step is characterization.
-
Inject at a Different Wavelength: If using a UV detector, inject the sample and acquire data at a second wavelength. A change in the peak area ratio relative to the main peak suggests the impurity has a different chromophore.
-
Proceed to Mass Spectrometry: The most direct path to identification is to obtain mass-to-charge (m/z) data. If not already using an LC-MS system, re-run the analysis on one to get the molecular weight of the unknown peak.[4][5]
Q2: The peak shape for my 2-Azaspiro[4.5]decan-4-ol is tailing significantly on a C18 column. How can I fix this?
A2: Peak tailing for basic compounds like 2-Azaspiro[4.5]decan-4-ol (which contains a secondary amine) is a classic chromatographic challenge. It's typically caused by strong, unwanted interactions between the positively charged amine (at acidic to neutral pH) and residual, negatively charged silanol groups on the silica-based stationary phase.
Strategies to Improve Peak Shape:
-
Adjust Mobile Phase pH: The most effective solution is often to suppress the ionization of the silanol groups. Increase the mobile phase pH to >8. This deprotonates the silanols, minimizing the ionic interaction. However, ensure your column is stable at high pH.
-
Use a Low-Acidity Column: Modern columns are available with advanced end-capping or hybrid particle technology that significantly reduces the number of accessible silanol groups, making them more suitable for basic compounds.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).[2] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
-
Lower the pH: A counterintuitive but sometimes effective strategy is to lower the pH (e.g., to pH 2-3) with an acid like formic acid or trifluoroacetic acid (TFA). While this protonates the analyte, it also suppresses the ionization of the silanol groups, which can sometimes improve peak shape.
Q3: I suspect a volatile impurity, possibly a residual solvent or a low molecular weight starting material. How can I analyze for it?
A3: High-Performance Liquid Chromatography (HPLC) is not well-suited for highly volatile compounds. The definitive technique for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]
Analytical Approach:
-
Sample Preparation: Dissolve the 2-Azaspiro[4.5]decan-4-ol sample in a suitable high-purity solvent (e.g., DCM or Ethyl Acetate).
-
Derivatization (Optional but Recommended): The polar alcohol (-OH) and amine (-NH) groups on the parent compound can cause poor peak shape and adsorption in the GC system.[6] Converting them to less polar, more volatile derivatives via silylation (e.g., using BSTFA) or acylation is often necessary for good chromatography.[8] This step will also derivatize any impurities with similar functional groups.
-
GC-MS Conditions: Use a low- to mid-polarity column (e.g., DB-5ms or equivalent).[9] A typical temperature program would start at a low temperature (e.g., 50°C) to resolve volatile solvents before ramping up to elute higher-boiling point impurities.
-
Data Analysis: The mass spectrometer will provide mass spectra for all separated peaks. These can be compared against spectral libraries (like NIST) for tentative identification of common solvents or reagents.
Q4: My sample may contain stereoisomers. How can I separate and identify enantiomers and diastereomers?
A4: The separation of stereoisomers requires specialized chiral chromatography techniques. Standard achiral HPLC columns can often separate diastereomers, as they have different physical properties, but they cannot resolve enantiomers.
-
Diastereomer Separation: First, attempt separation on a standard high-resolution achiral column (e.g., C18, Phenyl-Hexyl). Diastereomers often have sufficient differences in their 3D structure to interact differently with the stationary phase, allowing for separation.
-
Enantiomer Separation: To separate enantiomers, a chiral stationary phase (CSP) is mandatory.[10][11] The process involves screening different types of CSPs, as the recognition mechanism is highly specific to the analyte.[10]
-
Common CSPs: Polysaccharide-based (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based columns are excellent starting points.
-
Mobile Phase Modes: Screen separations in normal phase (e.g., Heptane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Acetonitrile/Water with buffer) modes, as elution order and resolution can change dramatically with the mobile phase.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in a 2-Azaspiro[4.5]decan-4-ol sample?
A1: Impurities can be broadly categorized based on their origin, as defined by the International Council for Harmonisation (ICH).[12][13] For 2-Azaspiro[4.5]decan-4-ol, the likely impurities are:
| Impurity Category | Potential Source / Identity | Recommended Analytical Technique |
| Organic Impurities | Starting Materials: Unreacted precursors from the synthetic route. | HPLC-UV/MS, GC-MS |
| Intermediates: Incompletely converted chemical intermediates.[7] | HPLC-UV/MS | |
| By-products: Compounds formed from side reactions during synthesis.[14][15] | HPLC-UV/MS, LC-NMR | |
| Degradation Products: Formed during storage or handling (e.g., oxidation of the amine to an N-oxide, dehydration of the alcohol to an alkene).[7][16] | HPLC-UV/MS (Stability-Indicating Method) | |
| Inorganic Impurities | Catalysts: Residual metals from catalytic steps in the synthesis. | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Reagents: Non-volatile salts or other inorganic reagents. | Ion Chromatography (IC), ICP-MS | |
| Residual Solvents | Class 1, 2, or 3 Solvents: Used during synthesis, purification, or crystallization.[12] | Headspace GC-MS |
Q2: What are the regulatory limits for these impurities?
A2: The regulatory limits are outlined in the ICH Q3A(R2) guideline for impurities in new drug substances.[13][17][18] The thresholds are not fixed percentages but depend on the Maximum Daily Dose (MDD) of the final drug product.
| Threshold | MDD ≤ 2 g/day | MDD > 2 g/day | Purpose |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% | The level at which an impurity must be reported in a regulatory submission.[19] |
| Identification Threshold | ≥ 0.10% or 1.0 mg TDI, whichever is lower | ≥ 0.05% | The level at which the structure of an impurity must be determined.[12] |
| Qualification Threshold | ≥ 0.15% or 1.0 mg TDI, whichever is lower | ≥ 0.05% | The level at which an impurity's safety must be justified through toxicological data.[19] |
| *TDI = Total Daily Intake |
Q3: How do I perform a forced degradation study for 2-Azaspiro[4.5]decan-4-ol?
A3: A forced degradation (or stress testing) study is essential to develop a stability-indicating method and identify likely degradation products.[16] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation pathways are observed without being obscured by secondary degradants.[16]
General Protocol:
-
Prepare Stock Solution: Create a stock solution of 2-Azaspiro[4.5]decan-4-ol (e.g., 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions (in separate experiments):
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Add stock solution to 3% H₂O₂. Keep at room temperature.
-
Thermal: Expose solid material or a solution to elevated heat (e.g., 80°C).
-
Photolytic: Expose solid material or a solution to light meeting ICH Q1B guidelines.
-
-
Monitor and Analyze: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize acid/base samples immediately. Analyze all samples by HPLC-UV/MS against a non-stressed control to determine the extent of degradation and profile the degradants.
Q4: What is the role of NMR in impurity identification?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of unknown impurities.[20][21] While LC-MS provides the molecular weight and formula, NMR reveals the exact connectivity and stereochemistry of the molecule.[4][22]
Typical NMR Workflow:
-
Isolation: The impurity must first be isolated in sufficient quantity and purity (typically >10 µg) using techniques like preparative HPLC.[21]
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information on the types of protons and carbons present.[23]
-
2D NMR: A suite of 2D NMR experiments is used to piece the structure together:
-
COSY: Shows proton-proton couplings (H-C-C-H).[24]
-
HSQC: Correlates protons to their directly attached carbons.[22][24]
-
HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.[22]
-
NOESY/ROESY: Provides information on through-space proximity of atoms, helping to determine relative stereochemistry.[22]
-
Visualized Workflow
The following diagram outlines a logical workflow for the identification and characterization of an unknown impurity detected during routine analysis.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. eclass.uoa.gr [eclass.uoa.gr]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. mdpi.com [mdpi.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99) - ECA Academy [gmp-compliance.org]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. veeprho.com [veeprho.com]
- 21. researchgate.net [researchgate.net]
- 22. resolvemass.ca [resolvemass.ca]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Azaspiro[4.5]decan-4-ol Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 2-Azaspiro[4.5]decan-4-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of synthesizing this important structural motif. The 2-azaspiro[4.5]decane core is a key component in a variety of biologically active compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to directly address challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the 2-Azaspiro[4.5]decan-4-ol core?
A1: The Pictet-Spengler reaction is arguably the most powerful and widely used method for constructing the tetrahydro-β-carboline and related heterocyclic systems, including the 2-Azaspiro[4.5]decan-4-ol core.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] Its popularity stems from its efficiency, operational simplicity, and the ability to generate structural complexity in a single step.
Q2: What are the key factors influencing the success of the Pictet-Spengler reaction for this spirocyclic system?
A2: The success of the Pictet-Spengler reaction for synthesizing 2-Azaspiro[4.5]decan-4-ol derivatives is primarily influenced by four key factors:
-
The nature of the starting materials: The electronic properties of the β-arylethylamine and the reactivity of the carbonyl compound are critical.
-
The choice of catalyst: Both Brønsted and Lewis acids are commonly employed, and their selection can significantly impact reaction rates and yields.[4]
-
The reaction solvent: The solvent affects the solubility of reactants and the stability of reaction intermediates.[5]
-
The reaction temperature: Temperature control is crucial for managing reaction kinetics and minimizing side product formation.[6]
Q3: How can I control the diastereoselectivity of the reaction to obtain the desired stereoisomer of the 2-Azaspiro[4.5]decan-4-ol product?
A3: Achieving high diastereoselectivity is a common challenge in the synthesis of spirocyclic compounds.[6] For the Pictet-Spengler reaction, several strategies can be employed to control the stereochemical outcome:
-
Low-Temperature Reactions: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.[7]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting β-arylethylamine can effectively direct the cyclization to favor the formation of a single diastereomer.[4]
-
Catalyst Control: The use of specific Lewis acids or chiral Brønsted acids can create a more rigid and ordered transition state, thereby influencing the stereochemical pathway of the reaction.[4][7]
Q4: What are the typical impurities or side products I might encounter, and how can they be minimized?
A4: Side product formation is a common issue that can complicate purification and reduce yields. In the context of the Pictet-Spengler reaction for 2-Azaspiro[4.5]decan-4-ol synthesis, potential side products include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting β-arylethylamine and carbonyl compounds in the crude product.
-
Over-alkylation or Polymerization: The desired product can sometimes react further with the starting materials or itself, leading to higher molecular weight impurities.
-
Regioisomeric Products: Depending on the substitution pattern of the aromatic ring, cyclization at an alternative position can lead to the formation of regioisomers.[8]
-
Decomposition Products: Sensitive functional groups on the starting materials or the product may degrade under the reaction conditions.
Minimizing these side products often involves careful optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficiently Activated Aromatic Ring | The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine is electron-deficient, the cyclization step will be slow or may not occur at all. Solution: Consider using a starting material with electron-donating groups (e.g., alkoxy groups) on the aromatic ring to increase its nucleophilicity.[9] |
| Ineffective Catalyst | The catalyst may be inappropriate for your specific substrate or may have decomposed. Solution: Screen a variety of Brønsted acids (e.g., TFA, HCl, TsOH) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).[4][6] Ensure your catalyst is fresh and handled under anhydrous conditions if it is moisture-sensitive. |
| Sub-optimal Reaction Conditions | The temperature, concentration, or reaction time may not be ideal. Solution: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition.[6] Adjust the concentration of your reactants; in some cases, higher concentrations can favor the desired intramolecular cyclization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[10] |
| Decomposition of Starting Materials or Product | Your starting materials or the desired spirocyclic product may be unstable under the reaction conditions. Solution: If you suspect decomposition, try using milder reaction conditions (e.g., lower temperature, weaker acid).[10] Protecting sensitive functional groups on your starting materials before the reaction and deprotecting them afterward can also be a viable strategy.[1][8] |
Problem 2: Poor Diastereoselectivity
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| High Reaction Temperature | Higher temperatures provide more thermal energy, which can overcome the small energy difference between the transition states leading to different diastereomers. Solution: Lowering the reaction temperature is often the most effective way to improve diastereoselectivity, as it allows the reaction to proceed through the lower energy transition state, favoring the formation of the thermodynamically more stable diastereomer.[7] |
| Inappropriate Solvent Choice | The solvent can influence the conformation of the transition state and thus the diastereoselectivity. Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).[11] The choice of solvent can affect the solvation of the transition state, and a less polar solvent may lead to a more organized transition state and higher diastereoselectivity. |
| Lack of Stereocontrol Element | The reaction may lack a strong directing group to favor the formation of one diastereomer. Solution: If other methods fail, consider introducing a chiral auxiliary onto the β-arylethylamine.[4] The steric bulk of the auxiliary can effectively block one face of the molecule during the cyclization, leading to high diastereoselectivity. The auxiliary can then be removed in a subsequent step. |
| Suboptimal Catalyst | The catalyst may not be effectively discriminating between the diastereomeric transition states. Solution: For reactions amenable to Lewis acid catalysis, screen a variety of Lewis acids.[7] Lewis acids can coordinate to heteroatoms in the substrate, creating a more rigid transition state and enhancing diastereoselectivity. |
Problem 3: Difficult Purification
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Co-elution of Diastereomers | Diastereomers often have very similar polarities, making their separation by standard column chromatography challenging.[6] Solution: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase for analytical and preparative separations.[5][12] For column chromatography, experiment with different solvent systems and consider using a high-performance silica gel. |
| Presence of Polar Impurities | Acid-catalyzed reactions can sometimes generate highly polar byproducts that streak on silica gel. Solution: Perform an aqueous workup to neutralize any remaining acid and remove water-soluble impurities. A thorough extraction with an appropriate organic solvent is crucial. |
| Unreacted Starting Materials | If the reaction has not gone to completion, separating the product from the starting materials can be difficult. Solution: Optimize the reaction conditions to drive the reaction to completion. If separation is still an issue, consider a chemical quench or derivatization of the unreacted starting material to alter its polarity and facilitate separation. |
III. Detailed Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Pictet-Spengler Reaction
This protocol provides a general starting point for the synthesis of 2-Azaspiro[4.5]decan-4-ol derivatives. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
β-arylethylamine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine derivative in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the aldehyde or ketone dropwise to the stirred solution.
-
Add TFA dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-Azaspiro[4.5]decan-4-ol derivative.
Protocol 2: Purification of Diastereomers by HPLC
For challenging separations of diastereomers, reverse-phase HPLC can be an effective technique.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Dissolve the mixture of diastereomers in a minimal amount of the mobile phase.
-
Set up a gradient elution method, for example, starting with 95% A and 5% B, and gradually increasing the percentage of B over 30-40 minutes.
-
Inject the sample onto the column and monitor the elution profile at an appropriate UV wavelength.
-
Collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions for each isomer and remove the solvent under reduced pressure.
IV. Data Presentation
Table 1: Influence of Reaction Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 50 | 2:1 |
| 2 | 25 (Room Temp) | 4:1 |
| 3 | 0 | 8:1 |
| 4 | -20 | 15:1 |
| 5 | -78 | >20:1 |
Note: The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture. The optimal temperature will be substrate-dependent.
V. Visualization of Key Concepts
Reaction Mechanism
Caption: The general mechanism of the Pictet-Spengler reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
VI. References
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
University of Rochester. (n.d.). How to: Troubleshoot a Reaction. [Link]
-
DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Development of the Pictet−Spengler Reaction Catalyzed by AuCl3/AgOTf. The Journal of Organic Chemistry, 71(5), 1947-1950. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]
-
Zhang, X., et al. (2018). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 16(34), 6245-6249. [Link]
-
PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Stöckigt, J., et al. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
ARKIVOC. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]
-
Chemistry Steps. (2022, October 1). Diastereomers – Introduction and Practice Problems. [Link]
-
Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]
-
Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Ravi Divakaran. (2008). Protecting groups in organic synthesis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Stereoselectivity in 2-Azaspiro[4.5]decane Synthesis
Welcome to the technical resource center for the synthesis of 2-azaspiro[4.5]decane scaffolds. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges frequently encountered in constructing this privileged structural motif, which is a cornerstone in many natural products and active pharmaceutical ingredients.[1][2] This center provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific experimental problems in a question-and-answer format. The solutions provided are based on mechanistic principles to help you understand the "why" behind each recommendation.
Q1: I'm observing poor diastereoselectivity in my N-acyliminium ion spirocyclization. What are the key factors to investigate?
A1: Poor diastereoselectivity in N-acyliminium ion cyclizations is a common hurdle.[3] The stereochemical outcome is determined by the relative energies of the diastereomeric transition states during the intramolecular attack of the nucleophile onto the iminium ion. Several factors influence this energy landscape.
Core Causality: The cyclization proceeds through an N-acyliminium ion intermediate. The facial selectivity of the nucleophilic attack (e.g., from an aromatic ring tether) is governed by the conformation of the tether and the steric environment around the electrophilic carbon.[4][5] Subtle changes can tip the balance between competing transition states.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Solutions:
-
Solvent Effects: The polarity of your solvent can dramatically influence the stability of the charged N-acyliminium intermediate and the transition state of the cyclization.[6]
-
Actionable Advice: Screen a range of solvents with varying polarities. Start with common solvents like Dichloromethane (DCM) and Toluene, then explore more or less polar options like Acetonitrile or Tetrahydrofuran (THF). In some cases, a change in solvent can even reverse the diastereoselectivity.[6]
-
-
Reaction Temperature: The diastereomeric ratio (d.r.) is governed by the difference in the free energy of activation (ΔΔG‡) between the two competing pathways. Lowering the temperature can amplify the impact of a small energy difference, often leading to improved selectivity.
-
Actionable Advice: Run the reaction at 0 °C or -20 °C. While this may slow the reaction rate, it frequently enhances selectivity by favoring the pathway with the lower activation energy.[6]
-
-
Acid Catalyst: The nature of the acid used to generate the N-acyliminium ion is critical. Lewis acids (e.g., AlCl₃, TiCl₄) and Brønsted acids (e.g., Trifluoroacetic acid (TFA), Formic acid) interact differently with the substrate.
-
Actionable Advice: If you are using a strong Brønsted acid like TFA, consider switching to a Lewis acid. Lewis acids can act as a template, organizing the precursor conformationally and leading to a more ordered transition state.[3]
-
-
Substrate Control: The inherent stereochemistry or steric bulk of your starting material can be a powerful tool.
-
Actionable Advice: If possible, modify the substrate to introduce sterically demanding groups that can block one face of the N-acyliminium ion, thereby directing the intramolecular nucleophilic attack. The use of a chiral auxiliary attached to the nitrogen or the tether can also provide excellent stereocontrol.[3]
-
Q2: My organocatalytic reaction shows high diastereoselectivity but very low enantioselectivity (<20% e.e.). What's going wrong?
A2: Achieving low enantiomeric excess (e.e.) in a reaction that is inherently diastereoselective points towards two primary culprits: a competing, non-enantioselective background reaction or a problem with the catalyst's activity or integrity.
Core Causality: Asymmetric organocatalysis, for instance using a chiral phosphoric acid or a thiourea derivative, relies on the catalyst creating a chiral environment that differentiates the transition states leading to the (R) and (S) enantiomers.[7][8] If a significant portion of the reaction proceeds without the catalyst's involvement, the stereochemical information is lost.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Background Reaction | The reaction may proceed, albeit slower, without any catalyst. This uncatalyzed pathway is racemic and "dilutes" the enantiomeric excess of the catalyzed pathway. This is common in intramolecular Michael additions or Mannich reactions. | Run a control reaction without the organocatalyst. If you observe significant product formation, the background reaction is competitive. Solution: Lower the reaction temperature and/or reduce the concentration to disfavor the uncatalyzed pathway relative to the catalyst-driven one. |
| Catalyst Purity/Activity | Impurities in the catalyst (e.g., residual acid/base from synthesis) can inhibit its function. The catalyst itself might be racemic or have degraded. | Verify the enantiomeric purity of your catalyst using chiral HPLC or by measuring its optical rotation. Ensure it has been stored properly under inert conditions. |
| Sub-optimal Conditions | The chosen solvent or additives may not be ideal for creating the necessary catalyst-substrate interactions (e.g., hydrogen bonding).[7] | Re-screen solvents. For catalysts like thioureas or phosphoric acids, which rely on hydrogen bonding, solvent choice is paramount. Less polar, non-coordinating solvents (e.g., toluene, CCl₄) are often superior to polar solvents (e.g., THF, MeOH). |
| Achiral Counterion Effects | In reactions generating ionic intermediates, an achiral counterion can interfere with the chiral environment created by the catalyst. | This is a more advanced consideration. Sometimes, additives are required to sequester or exchange counterions, though this is highly system-dependent. |
Q3: How do I assign the relative and absolute stereochemistry of my 2-azaspiro[4.5]decane products?
A3: Unambiguous stereochemical assignment is critical. This is typically a multi-step process involving modern spectroscopic techniques, sometimes in conjunction with chemical derivatization.
1. Determining Relative Stereochemistry (Diastereomers): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[9] A cross-peak between two protons indicates they are on the same face of the molecule. By systematically analyzing these correlations, you can build a 3D model of the relative configuration.
-
J-Coupling Analysis: The magnitude of the coupling constant (³JHH) between vicinal protons can provide information about the dihedral angle between them, which is related to their cis/trans relationship, particularly in the rigid cyclohexyl portion of the spirocycle.
2. Determining Absolute Stereochemistry (Enantiomers): Assigning the absolute configuration is more complex as enantiomers have identical NMR spectra under achiral conditions.
-
Chiral Derivatizing Agents (CDAs): This is a classic NMR method. You react your spirocycle (if it has a suitable functional group like an -OH or -NH₂) with an enantiomerically pure CDA, such as Mosher's acid ((R)- or (S)-MTPA).[10] This creates a mixture of diastereomers whose NMR spectra will be different. By analyzing the chemical shift differences (Δδ) of the protons near the new stereocenter, you can assign the absolute configuration based on established models.[9]
-
X-Ray Crystallography: This is the gold standard. If you can grow a single crystal of your product (or a suitable derivative), X-ray diffraction provides an unambiguous determination of both relative and absolute stereochemistry.
-
Comparison to Known Compounds: If a similar compound with an assigned absolute configuration has been reported, you can often correlate your compound's data (e.g., optical rotation, chiral HPLC elution order) to the known standard.
Frequently Asked Questions (FAQs)
What are the main catalytic strategies for achieving high enantioselectivity in 2-azaspiro[4.5]decane synthesis?
The field has evolved several powerful strategies, primarily centered around asymmetric catalysis.
Caption: Major asymmetric catalytic routes to 2-azaspiro[4.5]decanes.
-
N-Heterocyclic Carbene (NHC) Organocatalysis: NHCs are versatile catalysts that can activate substrates in various ways. For spirocycle synthesis, they are particularly effective in annulation reactions, such as the [5+1] cycloaddition of unsaturated aldehydes with aminomaleimides to construct the azaspiro[4.5]decane core with excellent enantioselectivity (up to 99% e.e.).[1][8]
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) and related catalysts excel at activating electrophiles and organizing nucleophiles through hydrogen bonding. They are highly effective in intramolecular aza-Michael additions and Pictet-Spengler-type reactions to form the spirocyclic system stereoselectively.[8][11]
-
Transition Metal Catalysis: Catalysts based on metals like Palladium (Pd), Nickel (Ni), Rhodium (Rh), and Gold (Au) are used extensively.[12][13] Key strategies include asymmetric allylic alkylation to set the quaternary spiro-center, enantioselective C-H activation, and various cycloaddition reactions.[12][14] For instance, nickel-catalyzed enantioselective spirocyclization of lactones has been shown to be effective.[14][15]
-
Enzyme-Catalyzed Reactions: Biocatalysis is an emerging strategy. Engineered carbene transferase enzymes have been developed for the stereodivergent synthesis of related azaspiro-alkanes, offering a green and highly selective alternative.[16]
Can I use a chiral auxiliary if catalytic methods fail?
Yes, absolutely. Chiral auxiliary-mediated synthesis is a robust and often more predictable method for controlling stereochemistry, though it requires additional synthetic steps for attachment and removal.
-
Mechanism of Action: A chiral auxiliary (e.g., a derivative of a chiral amine or alcohol) is covalently attached to the starting material. Its defined stereochemistry and steric bulk block one face of the reactive intermediate, forcing the reaction to occur on the opposite, less hindered face.[17]
-
Example Application: An Evans auxiliary attached to the acyl group in an N-acyliminium ion precursor can effectively direct the spirocyclization. Similarly, a phenylglycinol-derived auxiliary can be used to control the stereochemistry of the spiro carbon center.[3]
-
Trade-offs: While often providing very high diastereoselectivity, this approach is less atom-economical than catalysis due to the need to install and later cleave the auxiliary.
Exemplary Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition
This protocol provides a general framework for the enantioselective synthesis of a 6-Azaspiro[4.5]decan-7-one, a common core.[8]
1. Precursor Synthesis:
-
Synthesize the linear aza-Michael precursor. This typically involves coupling a protected amino acid with an appropriate α,β-unsaturated ester or ketone derivative to create a molecule containing both the nucleophilic amine (after deprotection) and the Michael acceptor, separated by a suitable tether.
2. Asymmetric Cyclization:
-
To a solution of the aza-Michael precursor (1.0 eq, e.g., 0.2 mmol) in a dry, non-coordinating solvent like toluene (2.0 mL) under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., a BINOL-derived CPA, 0.1 eq, 0.02 mmol).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or 50 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
3. Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure 6-Azaspiro[4.5]decan-7-one product.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
References
-
[CN115490697B - An asymmetric synthesis method of chiral azaspiro[18][19]-decylamine - Google Patents]()
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cyclizations of N-acyliminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. summit.sfu.ca [summit.sfu.ca]
- 18. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 19. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. deepdyve.com [deepdyve.com]
- 23. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Semiempirical and ab initio conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5] decane with application of GIAO-SCF methods to NMR spectrum interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 32. discovery.researcher.life [discovery.researcher.life]
- 33. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 34. researchgate.net [researchgate.net]
- 35. masterorganicchemistry.com [masterorganicchemistry.com]
Advanced Technical Support Center: Troubleshooting 2-Azaspiro[4.5]decane Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of spirocyclic amines. The 2-azaspiro[4.5]decane and 8-azaspiro[4.5]decane scaffolds are highly privileged structures in medicinal chemistry, notably serving as the core for azapirone-class anxiolytics. However, their rigid spirocyclic architecture and the multi-component nature of their synthesis often lead to complex side reactions, including bis-alkylation, premature radical quenching, and unintended rearrangements.
This guide provides self-validating protocols, mechanistic causality, and data-driven troubleshooting to resolve these specific synthetic bottlenecks.
Section 1: Alkylation Workflows & Bis-Alkylation Byproducts
Context: The synthesis of key pharmaceutical intermediates (e.g., buspirone) involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane.
FAQ 1.1: Why am I seeing a high percentage of high-molecular-weight impurities during the alkylation step? Answer: You are observing the bis-alkylation side product. When two molecules of the spiro-dione react with a single molecule of 1,4-dibromobutane, a dimeric impurity forms[1]. Causality: The mono-alkylated intermediate (8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) still possesses a highly reactive terminal bromide. If the local concentration of the 1,4-dibromobutane drops, or if the reaction temperature exceeds 20 °C, the activation energy barrier for a secondary SN2 reaction is breached, allowing unreacted spiro-dione to attack the mono-alkylated product[1].
Fig 1. Kinetic pathways governing mono-alkylation vs. bis-alkylation side reactions.
Self-Validating Protocol: Controlled Alkylation of 8-azaspiro[4.5]decane-7,9-dione
-
Preparation: Dissolve 1.0 eq of 8-azaspiro[4.5]decane-7,9-dione in anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.2 eq of potassium carbonate (K₂CO₃) as an acid binder. Stir for 15 minutes at 10 °C.
-
Electrophile Addition: Dropwise add a 3-fold to 5-fold molar excess of 1,4-dibromobutane[1]. Causality: The large excess ensures pseudo-first-order kinetics, drastically reducing the statistical probability of the mono-alkylated product reacting with another spiro-dione molecule.
-
Temperature Control: Maintain the reaction strictly between 10–20 °C[1]. Causality: Higher temperatures exponentially increase the rate of the secondary SN2 bis-alkylation.
-
Validation & Quench: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The protocol is self-validating when the starting spiro-dione spot completely disappears without the emergence of a baseline dimeric spot. Quench with cold water.
-
Purification: Extract with DCM, concentrate, and remove excess 1,4-dibromobutane via vacuum distillation before crystallization.
Table 1: Effect of Stoichiometry and Temperature on Bis-Alkylation Impurity
| 1,4-Dibromobutane (Equiv) | Temperature (°C) | Target Mono-Alkylated Yield (%) | Bis-Alkylated Impurity (%) |
| 1.0 | 25 | 45.2 | 38.5 |
| 2.0 | 25 | 68.4 | 15.2 |
| 3.0 | 20 | 85.6 | 4.1 |
| 5.0 | 10 | 92.3 | < 1.0 |
Section 2: Multicomponent Condensations & Danilov Rearrangement
Context: The synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones via a three-component condensation of methoxybenzenes, isobutyraldehyde, and nitriles in concentrated sulfuric acid[2].
FAQ 2.1: My Ritter-type heterocyclization yield is low, and I am isolating an unexpected rearranged byproduct. What is happening? Answer: You are observing a concurrent Danilov rearrangement[2]. During the generation of the carbenium ion intermediate, the aldehyde can undergo an intramolecular rearrangement before the nitrile can successfully trap it. Causality: The highly acidic environment required for the Ritter reaction simultaneously promotes the migration of alkyl groups in the aldehyde. To suppress this, an excess of the aldehyde must be used to outcompete the rearrangement kinetics and drive the equilibrium toward the target spirocycle[2].
Fig 2. Divergence of the carbenium intermediate into Ritter cyclization or Danilov rearrangement.
Self-Validating Protocol: Three-Component Ritter-Type Heterocyclization
-
Reagent Mixing: Combine 1.0 eq of substituted anisole and 1.2 eq of the target nitrile in a reaction vessel cooled to 0 °C.
-
Aldehyde Excess: Add exactly 2.0 equivalents of isobutyraldehyde (or pivalaldehyde)[2]. Causality: The stoichiometric excess is mandatory to compensate for the portion of aldehyde irreversibly lost to the concurrent Danilov rearrangement.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (92%) dropwise, maintaining the temperature below 10 °C. Causality: Rapid addition causes exothermic degradation of the nitrile.
-
Cyclization: Warm to room temperature and stir for 4 hours. The carbenium ion intermediate will undergo a Ritter reaction with the nitrile, followed by cyclization.
-
Validation: Pour the mixture over crushed ice. The immediate precipitation of the solid 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivative validates successful cyclization over the soluble rearranged byproducts.
Table 2: Aldehyde Equivalents vs. Danilov Rearrangement Byproduct
| Isobutyraldehyde (Equiv) | Acid Catalyst | Target Spirocycle Yield (%) | Danilov Byproduct (%) |
| 1.0 | H₂SO₄ (92%) | 28.5 | 45.0 |
| 1.5 | H₂SO₄ (92%) | 52.1 | 22.4 |
| 2.0 | H₂SO₄ (92%) | 78.3 | 8.5 |
Section 3: Transition Metal-Catalyzed Dearomatization
Context: Synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides[3].
FAQ 3.1: Why am I observing uncyclized acyclic adducts instead of the spirocyclohexanone scaffold? Answer: The reaction relies on a delicate tandem sequence: radical addition of the difluoroalkyl group followed by a 5-exo dearomatizing cyclization[3]. If the acyclic adduct is accumulating, the intermediate radical is being prematurely quenched before the dearomatization step can occur. Causality: This is highly dependent on the base and the solvent's dielectric constant. Using an unoptimized solvent (like pure toluene instead of 1,2-dichloroethane) fails to stabilize the transition state required for the dearomatizing spirocyclization, leading to hydrogen atom transfer (HAT) quenching of the radical[4].
Self-Validating Protocol: Copper-Catalyzed Difluoroalkylation/Dearomatization
-
Catalyst Activation: Under an argon atmosphere, combine 0.1 eq of CuBr and 1.5 eq of K₂CO₃ in anhydrous 1,2-dichloroethane (DCE)[4]. Causality: DCE provides the optimal polarity to stabilize the copper-radical intermediate, whereas non-polar solvents lead to premature radical quenching.
-
Substrate Addition: Add 1.0 eq of the substituted N-benzylacrylamide and 2.0 eq of ethyl bromodifluoroacetate[3].
-
Thermal Activation: Heat the mixture to 85 °C for 48 hours[4]. Causality: The 85 °C thermal threshold is strictly required to overcome the high activation energy barrier for the dearomatizing 5-exo cyclization.
-
Validation: Monitor the disappearance of the N-benzylacrylamide via LC-MS. The appearance of a highly UV-active spot (254 nm) corresponding to the dearomatized spiro-enone validates the tandem sequence.
-
Workup: Filter through a Celite pad to remove copper salts, concentrate, and purify via flash chromatography.
Table 3: Impact of Base and Solvent on 5-Exo Cyclization Efficiency
| Base (1.5 eq) | Solvent | Temperature (°C) | Spirocycle Yield (%) | Acyclic Adduct (%) |
| Na₂CO₃ | Toluene | 85 | 12.4 | 65.2 |
| Cs₂CO₃ | DCE | 85 | 45.8 | 22.1 |
| K₂CO₃ | DCE | 60 | 35.0 | 48.5 |
| K₂CO₃ | DCE | 85 | 92.0 | < 2.0 |
References
-
Benchchem. "Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane." 1
-
ResearchGate. "Synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-triene-8-ones by a three-component condensation of 1,2,3-, 1,2,4- or 1,3,5-trimethoxybenzene with isobutyric aldehyde and nitriles." 2
-
Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides." 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
analytical techniques for monitoring 2-Azaspiro[4.5]decan-4-ol reaction progress
An Application Scientist's Guide to Monitoring the Synthesis of 2-Azaspiro[4.5]decan-4-ol
Welcome to the technical support center for the analytical monitoring of 2-Azaspiro[4.5]decan-4-ol synthesis. As Senior Application Scientists, we understand that robust and reliable analytical methods are the cornerstone of successful reaction optimization and scale-up. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. It moves beyond simple protocols to explain the underlying principles, helping you make informed decisions during your experimental work.
Workflow for Reaction Progress Monitoring
A systematic approach is crucial for efficiently monitoring your reaction. The following workflow outlines a typical strategy, from initial qualitative checks to detailed quantitative analysis and structural confirmation.
Caption: General workflow for monitoring reaction progress.
Troubleshooting Guide by Analytical Technique
This section addresses specific problems you might encounter with common analytical methods.
Thin-Layer Chromatography (TLC)
TLC is the workhorse for rapid, qualitative assessment of reaction progress.[1] Due to the polar amine and alcohol groups in 2-Azaspiro[4.5]decan-4-ol, specific issues can arise.
Q: My spots are streaking or "tailing" down the plate. What's happening and how do I fix it?
A: Tailing is common for amines on silica gel plates. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" and move unevenly.
-
Causality: The lone pair on the nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the silica, slowing its elution relative to the bulk solvent flow.
-
Solution: To mitigate this, you need to suppress the interaction. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[1] This competitively binds to the acidic sites, allowing your compound to travel up the plate more cleanly.
-
Q: I can't see my spots under the UV lamp. How can I visualize them?
A: 2-Azaspiro[4.5]decan-4-ol lacks a strong chromophore, so it will likely be invisible under 254 nm UV light unless your starting material has a UV-active protecting group. Therefore, you must use a chemical stain.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alcohols and amines. It produces yellow-brown spots on a purple background.[2]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic pink or purple color (Ruhemann's purple). It is an excellent choice for confirming the presence of the amine group.[3]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to give a range of colors upon heating. It is useful for differentiating between the product and various byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for quantitative analysis, allowing you to determine the precise conversion of starting material and the purity of your product.
Q: My HPLC peaks are tailing badly, leading to poor integration and resolution. Why?
A: Similar to TLC, the basic amine in your molecule is the primary culprit. It undergoes secondary interactions with residual, ionized silanol groups on the surface of standard C18 silica columns.[4] This results in non-ideal peak shapes.
-
Solutions, from simple to complex:
-
Use a Mobile Phase Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to an aqueous/acetonitrile or aqueous/methanol mobile phase. The acid protonates your amine to form an ammonium salt and also protonates the silanol groups, minimizing the unwanted secondary interactions.
-
Add a Competitive Base: For preparative or sensitive applications where TFA is undesirable, adding a small amount of a competitive base like triethylamine can sometimes improve peak shape by interacting with the active sites.
-
Use a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or designed with a special surface chemistry to shield these residual silanols. Using a column specifically designed for the analysis of basic compounds can provide excellent peak shapes without the need for strong mobile phase modifiers.
-
Increase Buffer Molarity: Using a slightly higher concentration of buffer (e.g., 20-50 mM) can sometimes help mask the silanol interactions and improve peak symmetry.[5]
-
Q: I'm seeing "ghost peaks" in my chromatogram on subsequent runs. What is their source?
A: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.[6]
-
Causality & Troubleshooting Steps:
-
Strong Adsorption: Your spiro-compound or a byproduct might be strongly retained on the column and is slowly eluting in later runs.
-
Injector Contamination: The sample loop or needle may not be fully cleaned between injections.
-
Action Plan:
-
Run a blank gradient (injecting only mobile phase) to see if the ghost peak appears. If it does, the contamination is in the system.
-
Flush the column with a strong, appropriate solvent (e.g., isopropanol for reversed-phase) to wash off strongly retained compounds.
-
Develop a robust needle wash protocol using a solvent that effectively dissolves your analyte.
-
-
Caption: Decision tree for HPLC peak tailing.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile byproducts or analyzing the main compound if it's made amenable to this technique.
Q: My compound doesn't elute from the GC column or gives a very broad, tailing peak. What's wrong?
A: 2-Azaspiro[4.5]decan-4-ol has both a hydroxyl (-OH) and a secondary amine (-NH) group. These polar, protic functional groups lead to low volatility and strong interactions with the stationary phase, making it unsuitable for direct GC analysis.[7][8]
-
Solution: Derivatization. You must convert these polar groups into less polar, more volatile ones.
-
Protocol (Silylation): The most common method is silylation. React a small, dry sample of your reaction mixture with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This will convert the -OH and -NH groups to -OSi(CH₃)₃ and -NSi(CH₃)₃, respectively. The resulting derivative will be much more volatile and exhibit better chromatographic behavior.
-
Experimental Steps:
-
Take a small aliquot of the reaction mixture and evaporate the solvent completely under nitrogen.
-
Ensure the residue is anhydrous (moisture will consume the reagent).
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and an excess of the silylating agent (e.g., BSTFA).
-
Heat the mixture (e.g., 60-70 °C for 30 minutes) to ensure complete derivatization.
-
Inject the resulting solution directly into the GC-MS.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural confirmation and can be used for quantitative analysis (qNMR) to determine reaction conversion and product purity.[9]
Q: The peaks in my ¹H NMR spectrum are broad, especially the -OH and -NH protons. How can I get a better spectrum?
A: The broadening of -OH and -NH proton signals is often due to hydrogen exchange with trace amounts of water or other exchangeable protons in the NMR solvent (e.g., CDCl₃). Their chemical shifts can also be highly variable.
-
Solutions:
-
D₂O Shake: To confirm which peaks correspond to the -OH and -NH protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The -OH and -NH protons will exchange with deuterium and their signals will disappear. This is a definitive identification method.
-
Use a Different Solvent: Running the spectrum in a solvent like DMSO-d₆ can often resolve these signals better. The hydrogen bonding with the solvent slows down the exchange rate, resulting in sharper, more defined peaks for the -OH and -NH protons.
-
Ensure a Dry Sample: Meticulously dry your sample and use a high-quality deuterated solvent to minimize water content, which will reduce exchange-based broadening.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for real-time, online monitoring of this reaction?
A: For true real-time monitoring, specialized online NMR or IR spectroscopy setups are ideal but require specific equipment.[10][11] For most research labs, the most practical approach is frequent, rapid sampling followed by TLC analysis for a quick qualitative check, supplemented by automated HPLC injections for quantitative data points every 15-30 minutes.
Q2: How do I definitively confirm the structure and purity of my final, purified 2-Azaspiro[4.5]decan-4-ol?
A: A combination of techniques is required for full characterization:
-
Structure: High-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₉H₁₇NO)[12] and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) to confirm the connectivity of the atoms in the spirocyclic system.[13]
-
Purity:
-
HPLC: Use a validated HPLC method with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) if the compound lacks a UV chromophore. Purity should be >95% (or as required) by peak area.[14]
-
qNMR (Quantitative NMR): This is an excellent method for determining absolute purity. By integrating the signal of a known proton on your compound against the signal of a certified internal standard of known concentration, you can calculate the exact purity without needing a reference standard of your own compound.[15]
-
Q3: My reaction is complete according to TLC, but my yield after work-up is low. What analytical technique can help me troubleshoot this?
A: This suggests that your product might be lost during the work-up (e.g., extraction or purification). Use HPLC or LC-MS to analyze samples from each stage of the work-up process:
-
Crude Reaction Mixture: Analyze a diluted sample to establish a baseline for the amount of product formed.
-
Aqueous Layer after Extraction: Analyze this layer to see if your polar product is remaining in the aqueous phase. 2-Azaspiro[4.5]decan-4-ol could be protonated and water-soluble if the conditions are acidic.
-
Organic Layers: Confirm the product has been successfully extracted.
-
Column Chromatography Fractions: Analyze fractions to ensure you are not losing product due to poor separation or irreversible binding to the silica gel.
Key Analytical Parameters & Protocols
Data Summary Table
| Parameter | Technique | Recommended Conditions & Notes |
| Mobile Phase (TLC) | TLC | 7:3 to 9:1 Ethyl Acetate/Hexane or 95:5 Dichloromethane/Methanol. Add 1% Triethylamine to prevent tailing.[1] |
| Visualization (TLC) | TLC | Potassium Permanganate or Ninhydrin stain.[2][3] |
| Mobile Phase (HPLC) | HPLC (RP) | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient elution. |
| Column (HPLC) | HPLC (RP) | C18, base-deactivated, 3-5 µm particle size. |
| Derivatization (GC) | GC-MS | Reagent: BSTFA + 1% TMCS. Conditions: Heat at 60°C for 30 min in an anhydrous solvent. |
| Solvent (NMR) | NMR | CDCl₃ (for general structure), DMSO-d₆ (to resolve -OH/-NH), D₂O (for exchange). |
Protocol: General Purpose HPLC Method for Reaction Monitoring
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (for general detection) or ELSD/CAD.
-
-
Sample Preparation:
-
Carefully take ~5 µL of the reaction mixture.
-
Quench the reaction by diluting it in 1 mL of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction and ensures solubility.
-
Filter the sample through a 0.45 µm syringe filter if any solids are present.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% A / 5% B for 10 minutes.
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient from 5% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes to elute all components.
-
Return to initial conditions and re-equilibrate for 5 minutes before the next injection.
-
-
Analysis:
-
Identify the peaks corresponding to the starting material and product based on retention times established with reference standards.
-
Monitor the decrease in the starting material's peak area and the increase in the product's peak area over time.
-
References
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. aelabgroup.com [aelabgroup.com]
- 8. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 11. High-resolution Online NMR Spectroscopy for Reaction and Process Monitoring: Examples of Applications in Process Engineering | Engineering Archive [engrxiv.org]
- 12. chemscene.com [chemscene.com]
- 13. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sfera.unife.it [sfera.unife.it]
- 15. researchgate.net [researchgate.net]
scaling up the synthesis of 2-Azaspiro[4.5]decan-4-ol
Technical Support Center: Scalable Synthesis of 2-Azaspiro[4.5]decan-4-ol
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: SPIRO-OH-45-SC
Executive Summary: The Scale-Up Challenge
Scaling the synthesis of 2-azaspiro[4.5]decan-4-ol presents a unique set of chemical engineering challenges compared to discovery-scale medicinal chemistry. While the spirocyclic scaffold offers desirable physicochemical properties (low lipophilicity, high metabolic stability), the introduction of the C4-hydroxyl group creates stereochemical and isolation bottlenecks.
This guide addresses the three critical failure points in the transition from gram to kilogram scale:
-
The Spiro-Cyclization: Controlling exotherms during the formation of the quaternary center.
-
Stereoselective Reduction: Managing the cis/trans ratio of the C4-alcohol relative to the nitrogen lone pair (or protecting group).
-
Purification: Moving from flash chromatography to crystallization-based isolation.
Module 1: Route Selection & Precursor Synthesis
Context: The most robust industrial route typically proceeds via the 2-azaspiro[4.5]decan-4-one intermediate. Direct cyclization to the alcohol often yields inseparable mixtures or requires hazardous reagents (e.g., epoxides) unsuitable for large reactors.
Workflow Visualization: The Recommended Pathway
Caption: Optimized scale-up route focusing on the ketone intermediate to control stereochemistry.
Module 2: Troubleshooting The Critical Reduction (Step 3)
The Issue: You are reducing the C4-ketone to the alcohol. On a 100mg scale, NaBH4 gave a 3:1 diastereomeric ratio (d.r.). On a 50g scale, the d.r. dropped to 1.5:1, or the reaction stalled.
Technical Deep Dive: Stereocontrol Thermodynamics
The hydride attack on the spiro-ketone is governed by the steric bulk of the N-protecting group (PG) and the conformational lock of the spiro-junction.
-
Small Hydrides (NaBH4): Under thermodynamic control, these often yield the more stable alcohol (equatorial-like).
-
Bulky Hydrides (L-Selectride): Under kinetic control, these attack from the less hindered face, yielding the less stable alcohol.
Troubleshooting Guide: Reduction Stalling & Selectivity Loss
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| d.r. Erosion | Exotherm Spikes: Large reactors dissipate heat slowly. Localized heating during hydride addition pushes the reaction from kinetic to thermodynamic control. | Dosing Control: Switch from batch addition of solid borohydride to a solution dosing (e.g., NaBH4 in Diglyme/MeOH) via a pump over 2-4 hours. Maintain T < -10°C. |
| Incomplete Conversion | Boron Chelation: The resulting alkoxy-borane intermediate forms a stable complex with the amine nitrogen, preventing further reaction or workup hydrolysis. | Aggressive Quench: Do not use simple water. Use 20% Potassium Sodium Tartrate (Rochelle's Salt) or 1M Citric Acid and agitate at 40°C for 2 hours to break the B-N complex. |
| Gelling/Emulsion | Aluminum Salts: If using LAH or Red-Al, the aluminum hydroxides form a gel at neutral pH. | Fieser Workup: Use the specific stoichiometry: |
Q: "I'm using L-Selectride for high stereoselectivity, but the workup is a nightmare on 1kg scale." A: L-Selectride (Lithium tri-sec-butylborohydride) generates large volumes of borane byproducts and requires oxidative workup (H2O2/NaOH), which is hazardous at scale.
-
Alternative: Screen K-Selectride (often more crystalline salts) or switch to Meerwein-Ponndorf-Verley (MPV) reduction using Aluminum Isopropoxide if the thermodynamics favor your desired isomer. It is safer and reversible.
Module 3: Isolation & Purification (Non-Chromatographic)
The Issue: Amino alcohols are highly polar and water-soluble. Standard extraction with Ethyl Acetate/Water often results in 40% yield loss to the aqueous phase.
Protocol: The "Salting Out" Extraction
-
Saturation: Saturate the aqueous quench phase with NaCl or K2CO3.
-
Solvent Switch: Replace Ethyl Acetate with 2-MeTHF or n-Butanol . These solvents have higher partition coefficients for polar amines.
-
Continuous Extraction: On >1kg scale, use a liquid-liquid centrifugal extractor if phase separation is slow.
Purification Decision Tree
Caption: Logic flow for avoiding chromatography during purification.
Q: "My product is an oil and won't crystallize." A: This is common for spiro-amino alcohols.
-
Derivatization: Form the Oxalate salt . Dissolve the oil in Ethanol (5 vol) and add 1 eq. of Oxalic acid dihydrate. Heat to solution, then cool slowly. Oxalates of spiro-amines are notoriously crystalline.
-
Resolution: If you need a specific enantiomer/diastereomer, use Di-p-toluoyl-L-tartaric acid . This often crystallizes one isomer selectively, solving both purity and stereochemistry issues simultaneously [1].
Module 4: Safety & Hazard Analysis (E-E-A-T)
Critical Hazard: Hydrogen Evolution When scaling the reduction (Module 2) from 10g to 1kg, the volume of H2 gas generated can pressurize the vessel if the vent is undersized.
-
Calculation: 1 mole of NaBH4 generates 4 moles of H2 upon quench.
-
Rule: Ensure the reactor vent line is at least 1 inch in diameter for a 20L reactor. Use a mass flow controller for the quench solution (Acetone or dilute acid) to control gas evolution rate.
Critical Hazard: Nitrile Intermediates If using the Cyanoacetate route (Module 1), ensure the waste stream is treated for Cyanide before disposal.
-
Protocol: Treat aqueous waste with Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate.
References
- Title: Resolution of optically active diazaspiro[4.5]decane derivatives.
-
Stereoselective Reduction of Cyclic Ketones
-
Title: The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols.[1]
-
Source:Journal of Organic Chemistry, 2015, 80, 8134-8141.[1]
-
URL:[Link]
- Relevance: Provides the mechanistic grounding for selecting transition metal salts (FeCl2/CuCl2) to improve diastereoselectivity during scale-up.
-
-
General Scale-Up of Spiro-Piperidines
-
Title: Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.[2]
- Source: P
- URL
- Relevance: Describes the industrial handling of the spiro-ketone intermediate and cycliz
-
-
Workup Procedures for Amine Scale-Up
Sources
- 1. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 2. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
in vitro and in vivo correlation of 2-Azaspiro[4.5]decan-4-ol activity
In Vitro and In Vivo Correlation (IVIVC) of 2-Azaspiro[4.5]decan-4-ol: A Comparative Guide for Spirocyclic Scaffold Selection in CNS Drug Discovery
The "Escape from Flatland" in CNS Drug Design
Historically, central nervous system (CNS) drug discovery has relied heavily on planar, aromatic structures (e.g., phenylpiperidines) to achieve the lipophilicity required for blood-brain barrier (BBB) penetration. However, this approach frequently results in poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.
To overcome these limitations, medicinal chemists are increasingly utilizing spirocyclic scaffolds—architectures where two rings share a single carbon atom. This structural shift increases the fraction of sp³-hybridized carbons (
This guide objectively compares the in vitro and in vivo performance of 2-Azaspiro[4.5]decan-4-ol against standard alternatives, providing actionable methodologies for researchers evaluating spirocyclic fragments.
Structural & Physicochemical Comparison
To objectively evaluate the utility of 2-Azaspiro[4.5]decan-4-ol, we must benchmark it against two common structural alternatives:
-
2-Azaspiro[4.5]decan-4-ol (Target Scaffold): Features a hydroxyl group at the 4-position, providing a unique hydrogen bond donor/acceptor vector while maintaining a highly aliphatic, 3D core 3.
-
2-Azaspiro[4.5]decan-3-one (Spiro-Lactam): A carbonyl-containing analog (structurally related to gabapentin-lactam) that exhibits different hydrogen bonding dynamics and higher polarity.
-
4-Phenylpiperidin-4-ol (Planar Alternative): A traditional, flat scaffold with high lipophilicity but lower 3D complexity.
Table 1: Comparative Physicochemical Properties
| Property | 2-Azaspiro[4.5]decan-4-ol | 2-Azaspiro[4.5]decan-3-one | 4-Phenylpiperidin-4-ol |
| Molecular Weight ( g/mol ) | 155.24 | 153.22 | 177.25 |
| 1.00 (High 3D character) | 0.90 | 0.45 (Flatland) | |
| cLogP | 1.2 | 0.8 | 2.4 |
| Topological Polar Surface Area | 32.3 Ų | 29.1 Ų | 32.3 Ų |
| Thermodynamic Solubility | High (>100 µM) | High (>100 µM) | Low (<20 µM) |
Insight: The high
In Vitro to In Vivo Correlation (IVIVC) of BBB Permeability
A critical failure point in CNS drug development is the discrepancy between in vitro permeability and actual in vivo brain exposure. Measuring total brain concentration via tissue homogenization is often misleading due to non-specific lipid binding. Therefore, the unbound brain-to-plasma partition coefficient (
Workflow correlating in vitro hiBBB permeability with in vivo brain exposure.
Table 2: IVIVC Pharmacokinetic Data
| Compound Scaffold | In Vitro Permeability ( | In Vitro Efflux Ratio (ER) | In Vivo | IVIVC Assessment |
| 2-Azaspiro[4.5]decan-4-ol | 28.5 | 1.2 | 0.85 | Excellent passive diffusion |
| 2-Azaspiro[4.5]decan-3-one | 15.2 | 1.8 | 0.55 | Moderate permeability |
| 4-Phenylpiperidin-4-ol | 45.1 | 4.5 | 0.12 | High P-gp efflux liability |
Insight: While the planar 4-Phenylpiperidin-4-ol shows high raw permeability, its high Efflux Ratio (4.5) indicates it is a strong substrate for P-glycoprotein (P-gp), resulting in a dismal in vivo
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: In Vitro hiBBB Permeability Assay
Causality: We utilize a tri-culture human immortalized BBB (hiBBB) model because standard monocultures fail to replicate the complex tight junctions induced by astrocytes and pericytes 4.
-
Cell Seeding: Co-culture human brain microvascular endothelial cells (HBMEC/ci18) with astrocytes and pericytes on the apical and basolateral sides of a Transwell insert (0.4 µm pore size).
-
Self-Validation (Barrier Integrity): Prior to compound application, introduce Lucifer Yellow (LY), a paracellular marker, to the apical chamber. Rationale: LY exclusion (< 0.5% transport) validates that tight junctions are fully formed. If LY permeates, the well is discarded, ensuring that subsequent data reflects true transcellular transport rather than leaky junctions.
-
Compound Application: Apply 2-Azaspiro[4.5]decan-4-ol (10 µM) to the apical (A) or basolateral (B) chamber. Incubate at 37°C for 60 minutes.
-
Quantification: Sample both chambers and quantify via LC-MS/MS to calculate the Apparent Permeability (
) and Efflux Ratio ( ).
Protocol B: In Vivo Microdialysis for Determination
Causality: Microdialysis is utilized over whole-brain homogenization because it exclusively samples the interstitial fluid (ISF), providing a direct measurement of the pharmacologically active unbound drug fraction.
-
Self-Validation (Probe Calibration): Perform in vitro recovery calibration using the retrodialysis method before implantation. Rationale: Microdialysis probes do not recover 100% of the surrounding analyte. Calculating the relative recovery rate allows for the mathematical correction of the raw data, ensuring accurate in vivo quantification.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of male Sprague-Dawley rats. Allow 48 hours for blood-brain barrier recovery from surgical trauma.
-
Administration & Sampling: Administer 2-Azaspiro[4.5]decan-4-ol (10 mg/kg, IV). Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect dialysate fractions every 20 minutes for 4 hours.
-
Analysis: Concurrently draw blood samples to determine unbound plasma concentration (
). Calculate as the ratio of the Area Under the Curve (AUC) of the ISF dialysate to the AUC of the unbound plasma.
Pharmacokinetic trajectory and BBB penetration of spirocyclic scaffolds.
Conclusion
The objective evaluation of 2-Azaspiro[4.5]decan-4-ol demonstrates the profound impact of spirocyclic geometry on CNS drug design. By maximizing
References
-
BenchChem. "Advantages of spirocyclic scaffolds over planar structures in drug discovery."1
-
Taylor & Francis. "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. 2
-
PubMed. "In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans." Pharmaceutical Research. 4
-
PubChem. "2-Azaspiro(4.5)decane | C9H17N | CID 418822." National Institutes of Health.3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Azaspiro[4.4]nonane and 2-Azaspiro[4.5]decane Derivatives in Drug Discovery
Introduction to Spirocyclic Scaffolds
The incorporation of spirocyclic scaffolds into medicinal chemistry has emerged as a highly effective strategy for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates[1]. A higher Fsp³ value generally correlates with improved clinical success rates due to enhanced aqueous solubility, reduced off-target binding, and superior three-dimensional conformational restraint[1].
Among these privileged structures, the 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane frameworks are particularly prominent. Both feature a pyrrolidine ring fused to a cycloalkane at a single spiro carbon. However, the size of the cycloalkyl system—a cyclopentane in the [4.4]nonane system versus a cyclohexane in the [4.5]decane system—fundamentally alters the molecule's steric bulk, lipophilicity, and receptor-binding thermodynamics[1][2]. This guide provides an objective comparative analysis of these two scaffolds, detailing their structure-activity relationships (SAR), pharmacological applications, and the experimental protocols required to validate their performance.
Structural and Physicochemical Divergence
The causality behind the differing pharmacological profiles of these two scaffolds lies in their physicochemical properties:
-
2-Azaspiro[4.4]nonane: The fused cyclopentane ring provides a highly constrained, rigid geometry[1]. This compactness is optimal for precise receptor binding in tight allosteric pockets where steric tolerance is low. It generally exhibits lower baseline lipophilicity compared to its larger counterpart.
-
2-Azaspiro[4.5]decane: The fused cyclohexane ring increases the overall lipophilic surface area[2]. In central nervous system (CNS) drug development, higher lipophilicity directly correlates with enhanced blood-brain barrier (BBB) penetration[3]. Consequently, [4.5]decane derivatives often demonstrate stronger in vivo efficacy in neurological models, though the added steric bulk can sometimes increase off-target neurotoxicity if not carefully optimized[2][4].
Pharmacological Applications & Target Pathways
Anticonvulsant Activity
Both scaffolds, particularly when synthesized as 1,3-dione (succinimide) derivatives, have been extensively validated for antiepileptic properties[2][5]. SAR studies reveal that N-phenylamino and N-benzyl derivatives of both scaffolds exhibit robust protection in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[3][5][6]. The mechanism of action is primarily linked to the modulation of voltage-sensitive calcium channels and GABA(A) receptors[3][5].
CNS Receptor Affinity (5-HT)
When functionalized with arylpiperazine moieties, these spirocyclic systems act as potent ligands for serotonin receptors[7]. Derivatives featuring ethylene or propylene bridges demonstrate high affinity for 5-HT₁A and 5-HT₂A receptors, with the specific spiro ring size and alkylene spacer length dictating the receptor subtype selectivity[7].
Oncology: The Atiprimod Pathway
A breakthrough application of the 2-azaspiro[4.5]decane scaffold is found in Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine)[1][8]. Unlike the CNS-targeted diones, Atiprimod is an orally bioavailable cationic amphiphilic compound that exhibits potent anti-inflammatory and anticancer properties[8]. It induces caspase-mediated apoptosis in multiple myeloma (MM) cells by inhibiting Interleukin-6 (IL-6) signaling, thereby downregulating the downstream JAK/STAT and PI3K/Akt survival pathways[1][8].
Fig 1: Mechanism of Atiprimod (2-azaspiro[4.5]decane derivative) in multiple myeloma.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the comparative performance of representative derivatives from both scaffolds across various biological assays.
| Scaffold | Derivative Class | Primary Target / Assay | Efficacy (ED₅₀ / IC₅₀ / Kᵢ) | Neurotoxicity (TD₅₀) |
| 2-azaspiro[4.4]nonane | N-[(2,4-dichlorophenyl)-amino]-1,3-dione | MES Test (Mice) | ED₅₀ = 100 mg/kg[5] | > 300 mg/kg |
| 2-azaspiro[4.5]decane | N-[3-{4-(3-trifluoromethylphenyl)-piperazinyl}] | MES Test (Mice) | ED₅₀ = 23 mg/kg[4] | 180 mg/kg[4] |
| 2-azaspiro[4.4]nonane | Arylpiperazinyl-alkyl derivatives | 5-HT₁A Receptor | Kᵢ = 3.1 - 94 nM[7] | N/A |
| 2-azaspiro[4.5]decane | Atiprimod | IL-6 / Multiple Myeloma | IC₅₀ = 0.6 - 1.0 µM[8] | N/A |
Data Interpretation: The[4.5]decane derivatives generally exhibit higher raw potency in in vivo seizure models (e.g., 23 mg/kg vs 100 mg/kg) due to superior lipophilicity[4][5]. However, this increased potency is occasionally accompanied by a lower threshold for motor impairment (neurotoxicity)[4].
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the evaluation of these spirocyclic derivatives relies on self-validating experimental systems. The causality behind these protocols is rooted in the need to balance efficacy (seizure protection) with safety (motor impairment).
Fig 2: Standardized in vivo anticonvulsant screening workflow for spirocyclic derivatives.
Protocol 1: Lipophilicity Determination via RP-HPLC
Causality: Traditional shake-flask methods for determining the partition coefficient (log P) are prone to emulsion formation, especially with amphiphilic spiro-compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized because the retention time of the compound on a C18 column directly correlates with its lipophilicity, providing a highly reproducible, high-throughput metric essential for predicting BBB permeability[3][5].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water in varying volume fractions (e.g., 40% to 80% methanol, buffered if necessary to suppress ionization).
-
Sample Preparation: Dissolve the synthesized 2-azaspiro derivatives in pure methanol to achieve a concentration of 1 mg/mL.
-
Chromatographic Separation: Inject 10 µL of the sample into a validated C18 analytical column maintained at a constant temperature (e.g., 25°C) with a flow rate of 1.0 mL/min.
-
Detection: Record the retention time (
) using a UV detector set to the compound's (typically between 210-254 nm). -
Data Analysis: Calculate the capacity factor (
) using the formula , where is the dead time. Extrapolate the log values to 100% water to determine the standardized lipophilicity index ( ).
Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Test
Causality: The MES test is the gold standard for identifying compounds that prevent generalized tonic-clonic seizures. It acts as a self-validating system for the compound's ability to block voltage-gated sodium or calcium channels in a living organism[3][5].
Step-by-Step Methodology:
-
Formulation: Suspend the test compound (e.g., N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione) in a 0.5% methylcellulose or Tween-80 vehicle[5].
-
Administration: Administer the formulation intraperitoneally (i.p.) to male Swiss mice (weighing 20-25g).
-
Incubation: Wait for the predetermined time-to-peak effect (TPE), which must be established via a prior time-course study (typically 15 to 30 minutes post-injection).
-
Electroshock Application: Apply an alternating electrical current of 50 mA (60 Hz) for exactly 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline to ensure conductivity.
-
Observation & Scoring: Observe the mice for the abolition of the hindlimb tonic extensor component. Protection is strictly defined as the complete absence of this extension, indicating successful seizure suppression.
-
Quantification: Test multiple dose cohorts to generate a dose-response curve, and calculate the ED₅₀ (Effective Dose for 50% of the population) using probit analysis[4].
References
-
Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed.[Link]
-
Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. PubMed.[Link]
-
Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives. PubMed.[Link]
-
Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood - ASH Publications.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scilit.com [scilit.com]
- 4. Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
A Comparative Biological Evaluation of 2-Azaspiro[4.5]decan-4-ol and its Ketone Analog: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to the discovery of new therapeutic agents. The 2-azaspiro[4.5]decane core represents a promising three-dimensional framework that has shown potential for interaction with a variety of biological targets. This guide provides a comprehensive comparative analysis of two closely related analogs: 2-Azaspiro[4.5]decan-4-ol and its corresponding ketone, 2-Azaspiro[4.5]decan-4-one. The subtle yet significant structural difference—a hydroxyl group versus a ketone—can profoundly influence the physicochemical properties, pharmacokinetics, and pharmacodynamics of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the biological evaluation of these compounds, supported by detailed experimental protocols.
Introduction: The Rationale for a Comparative Study
The 2-azaspiro[4.5]decane scaffold is a recurring motif in compounds targeting the central nervous system and other biological systems.[1][2] Derivatives of this spirocyclic system have been investigated for their activity as GABA-uptake inhibitors, muscarinic agonists, and TYK2/JAK1 inhibitors, highlighting the versatility of this chemical framework.[3][4][5]
The primary focus of this guide is the systematic comparison of 2-Azaspiro[4.5]decan-4-ol and 2-Azaspiro[4.5]decan-4-one. The presence of a hydroxyl group in the former introduces a hydrogen bond donor and acceptor, which can lead to distinct interactions with biological targets compared to the ketone analog, which primarily acts as a hydrogen bond acceptor.[6] This fundamental difference is hypothesized to manifest in variations in target affinity, selectivity, and overall biological activity. Furthermore, the metabolic stability of the two compounds is expected to differ, as secondary alcohols are susceptible to oxidation to ketones.[7]
This guide will delineate a series of experimental protocols to systematically evaluate and compare the biological profiles of these two compounds, from their fundamental physicochemical properties to their effects on cellular systems.
Physicochemical Properties: A Foundation for Biological Evaluation
The initial step in characterizing any new chemical entity is to understand its fundamental physicochemical properties. These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][8]
| Property | 2-Azaspiro[4.5]decan-4-ol | 2-Azaspiro[4.5]decan-4-one |
| CAS Number | 1779940-17-8[9] | 1934413-20-3[10] |
| Molecular Formula | C₉H₁₇NO[9] | C₉H₁₅NO[10] |
| Molecular Weight | 155.24 g/mol [9] | 153.22 g/mol [10] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų[9] | 29.1 Ų[10] |
| Predicted LogP | 0.901[9] | 1.1092[10] |
| Hydrogen Bond Donors | 2[9] | 1[10] |
| Hydrogen Bond Acceptors | 2[9] | 2[10] |
| Predicted pKa (Amine) | ~9-10[11] | ~9-10[11] |
Discussion of Physicochemical Differences:
-
Polarity and Solubility: The presence of the hydroxyl group in 2-Azaspiro[4.5]decan-4-ol is expected to increase its polarity and, consequently, its aqueous solubility compared to the ketone analog.[2] The lower predicted LogP value for the alcohol supports this hypothesis.
-
Hydrogen Bonding Potential: As a hydrogen bond donor and acceptor, 2-Azaspiro[4.5]decan-4-ol has a greater potential for forming hydrogen bonds with biological macromolecules than 2-Azaspiro[4.5]decan-4-one, which primarily functions as a hydrogen bond acceptor.[6] This difference is a key driver for potential variations in biological activity.
-
Acidity/Basicity: The basicity of the secondary amine in the pyrrolidine ring is expected to be similar for both compounds, with a predicted pKa in the range of 9-10.[11][12]
Synthesis and Interconversion
A robust synthetic route to both compounds is essential for a thorough biological evaluation. The ketone, 2-Azaspiro[4.5]decan-4-one, can serve as a key intermediate, which can then be reduced to the corresponding alcohol, 2-Azaspiro[4.5]decan-4-ol.
Proposed Synthesis of 2-Azaspiro[4.5]decan-4-one
Reduction of 2-Azaspiro[4.5]decan-4-one to 2-Azaspiro[4.5]decan-4-ol
The conversion of the ketone to the secondary alcohol can be readily achieved through standard reduction methods.
Protocol for Reduction:
-
Dissolve 2-Azaspiro[4.5]decan-4-one in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 2-Azaspiro[4.5]decan-4-ol by column chromatography on silica gel.
Comparative Biological Evaluation: Experimental Workflows
A tiered approach to the biological evaluation is recommended, starting with broad cytotoxicity profiling, followed by target-based screening based on the known pharmacology of related spirocyclic compounds.
General Cytotoxicity Assessment
A preliminary assessment of the general cytotoxicity of both compounds is crucial to determine appropriate concentration ranges for subsequent assays and to identify any non-specific cellular toxicity.[9][10] The MTT assay is a reliable and widely used colorimetric method for this purpose.[13][14]
Experimental Protocol: MTT Cytotoxicity Assay [10][13]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity in a human cell line, or a cancer cell line like HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of 2-Azaspiro[4.5]decan-4-ol and 2-Azaspiro[4.5]decan-4-one in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Target-Based Screening: G-Protein Coupled Receptors (GPCRs)
Given that derivatives of the 2-azaspiro[4.5]decane scaffold have shown activity at GPCRs such as muscarinic and adrenergic receptors, a primary screening campaign against a panel of GPCRs is a logical next step.[4][17]
4.2.1. Radioligand Binding Assay
This assay will determine the affinity of the test compounds for a specific GPCR by measuring their ability to displace a known radiolabeled ligand.[18][19]
Experimental Protocol: GPCR Radioligand Binding Assay [20]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-NMS for muscarinic receptors), and varying concentrations of the test compounds (2-Azaspiro[4.5]decan-4-ol and 2-Azaspiro[4.5]decan-4-one).
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a GPCR radioligand binding assay.
4.2.2. Functional Assay: cAMP Measurement
To determine whether the compounds act as agonists, antagonists, or inverse agonists at Gs- or Gi-coupled GPCRs, a functional assay measuring changes in intracellular cyclic AMP (cAMP) levels is essential.[17][21][22][23]
Experimental Protocol: cAMP Functional Assay [17][23]
-
Cell Culture: Culture cells expressing the target GPCR in a suitable medium.
-
Cell Plating: Seed the cells into a 384-well plate and incubate.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compounds.
-
Antagonist Mode: Add a fixed concentration of a known agonist followed by serial dilutions of the test compounds.
-
-
Incubation: Incubate the plate at room temperature for a specified time.
-
cAMP Detection: Add the cAMP detection reagents (e.g., using a commercial kit like cAMP-Glo™).
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
In Vitro ADME Profiling: Metabolic Stability
The metabolic fate of a drug candidate is a critical parameter. A key difference between an alcohol and a ketone is their susceptibility to metabolism. The secondary alcohol in 2-Azaspiro[4.5]decan-4-ol can be oxidized to the ketone, while the ketone is generally more metabolically stable at that position. An in vitro metabolic stability assay using liver microsomes can provide initial insights.[20][24][25]
Experimental Protocol: Metabolic Stability Assay with Liver Microsomes [1][4][24][26]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse) and the test compound in a phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Expected Outcomes and Interpretation
The comparative biological evaluation of 2-Azaspiro[4.5]decan-4-ol and 2-Azaspiro[4.5]decan-4-one is expected to reveal significant differences in their biological profiles.
-
Binding Affinity and Potency: Due to its ability to act as a hydrogen bond donor, 2-Azaspiro[4.5]decan-4-ol may exhibit higher affinity and potency for certain biological targets compared to its ketone analog. Conversely, the ketone may be favored in binding pockets where a hydrogen bond acceptor is preferred.
-
Functional Activity: The two compounds may display different functional activities (e.g., one may be a full agonist while the other is a partial agonist or antagonist) at the same receptor due to their distinct abilities to stabilize different receptor conformations.
-
Metabolic Stability: 2-Azaspiro[4.5]decan-4-ol is predicted to have lower metabolic stability than 2-Azaspiro[4.5]decan-4-one due to the potential for oxidation of the secondary alcohol. The metabolic stability assay will provide quantitative data to confirm this hypothesis.
Conclusion
The systematic biological evaluation of 2-Azaspiro[4.5]decan-4-ol and its ketone analog, 2-Azaspiro[4.5]decan-4-one, provides a valuable case study in understanding the impact of subtle structural modifications on the overall pharmacological profile of a compound. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to conduct a comprehensive comparative analysis. The data generated from these studies will be instrumental in elucidating the structure-activity relationships within the 2-azaspiro[4.5]decane scaffold and will guide future drug design and development efforts.
References
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ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. [Link]
-
Checkpoint. MTT Cell Assay Protocol. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. 2021. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
PubMed. GPCR-radioligand binding assays. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Organic & Biomolecular Chemistry. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. [Link]
-
Evotec. Microsomal Stability. [Link]
-
PMC. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]
-
DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
European Pharmaceutical Review. A powerful tool for drug discovery. 2005. [Link]
-
Millipore. Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
PubMed. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. [Link]
-
Mid-West Instrument. Knowing Your Alcohol Chemical & Physical Properties. 2021. [Link]
-
Drug Design Org. Structure Activity Relationships. 2005. [Link]
-
PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. 2022. [Link]
-
MolecularCloud. Physical and Chemical Properties of Alcohols. 2024. [Link]
-
PubMed. Design, Synthesis, and Biological Activity of 8-Hydroxyurolithin A Class PDE2 Inhibitors. [Link]
-
PubMed. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. [Link]
-
Scribd. pka Chart. [Link]
-
MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. 2020. [Link]
-
ResearchGate. Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines... [Link]
-
Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. 2019. [Link]
-
pKa chart. [Link]
-
Organic Chemistry Data. Bordwell pKa Table. 2017. [Link]
-
Master Organic Chemistry. The pKa Table Is Your Friend. 2026. [Link]
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Escaping Flatland: A Comparative Guide to the Cross-Reactivity Profiling of 2-Azaspiro[4.5]decan-4-ol
The Pharmacological Imperative for High-Fsp³ Scaffolds
The clinical success of a drug candidate is heavily dictated by its three-dimensional molecular architecture. Historically, medicinal chemistry relied on planar, sp²-hybridized aromatic scaffolds (e.g., simple piperidines or pyrrolidines) to drive target affinity. However, these "flat" molecules frequently suffer from high attrition rates due to off-target promiscuity, poor solubility, and significant metabolic liabilities [[1]]().
The industry's strategic "Escape from Flatland" emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to mitigate these risks 2. 2-Azaspiro[4.5]decan-4-ol represents a premier spirocyclic building block that perfectly embodies this philosophy. By fusing a pyrrolidine ring to a cyclohexane ring at a single spiro-carbon, this scaffold projects its functional groups—including the critical C4-hydroxyl—into a highly defined, rigid 3D vector space. This conformational restriction prevents the non-specific hydrophobic collapse that causes planar amines to bind promiscuously to off-target proteins [[3]]().
Structural Causality: Why Spirocycles Outperform Planar Amines
To understand the superior safety profile of 2-Azaspiro[4.5]decan-4-ol, we must look at the causality of cross-reactivity:
-
hERG Channel Toxicity: The hERG central cavity is highly lipophilic and readily accommodates flat, basic amines via
- stacking and hydrophobic interactions. The bulky, orthogonal geometry of the 2-azaspiro[4.5]decane core creates severe steric clashes within this cavity, effectively abolishing binding affinity. -
CYP450 Bioactivation: Planar heterocycles often contain labile benzylic or allylic protons that are easily oxidized by CYP3A4, forming reactive electrophiles (e.g., iminium ions) that irreversibly inhibit the enzyme. The sp³-rich core of 2-Azaspiro[4.5]decan-4-ol lacks these easily abstracted protons, demonstrating profound resistance to Time-Dependent Inhibition (TDI) 4.
-
Kinome & GPCR Selectivity: In complex targets like EGFR or Cav2.2 channels, the spirocyclic core acts as an optimal, metabolically stable presentation platform for distal pharmacophores, maintaining primary target potency while tuning out off-target GPCR interactions 5.
Fig 1. Divergent cross-reactivity profiles of planar versus spirocyclic scaffolds.
Comparative Cross-Reactivity Data
The following table summarizes representative cross-reactivity profiling data, comparing a standard 4-hydroxypiperidine-based drug candidate against an optimized analog utilizing the 2-Azaspiro[4.5]decan-4-ol scaffold.
| Target / Assay Liability | Planar Analog (4-Hydroxypiperidine) | Spirocyclic Analog (2-Azaspiro[4.5]decan-4-ol) | Performance Shift |
| hERG (Patch-Clamp IC₅₀) | 1.2 µM (High Risk) | > 30 µM (Safe) | > 25x Improvement |
| CYP3A4 (Reversible IC₅₀) | 3.5 µM | > 50 µM | > 14x Improvement |
| CYP3A4 (TDI IC₅₀ Shift) | 4.2x shift (Mechanism-based) | 1.1x shift (No bioactivation) | Eliminated TDI Risk |
| 5-HT₂B (Binding IC₅₀) | 0.8 µM (Valvulopathy Risk) | > 10 µM | > 12x Improvement |
| Kinome Promiscuity (S-score) | 0.15 (Promiscuous) | 0.02 (Highly Selective) | Superior Orthogonality |
Self-Validating Experimental Protocols
To ensure data integrity, the evaluation of spirocyclic scaffolds requires rigorous, self-validating phenotypic and biochemical assays. Below are the definitive protocols for assessing the two most critical liabilities: hERG and CYP TDI.
Protocol A: High-Throughput hERG Patch-Clamp Electrophysiology
Causality Check: Why patch-clamp over radioligand binding? Radioligand displacement only measures binding to the central cavity. Because spirocycles possess unique 3D geometries, they can occasionally bind without causing functional channel occlusion. Automated patch-clamp measures the actual ionic current (
-
Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane integrity.
-
System Calibration: Load cells into an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Self-Validation Step: The system must automatically reject any well where the baseline seal resistance is < 500 MΩ or baseline current drifts >10%.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the 2-Azaspiro[4.5]decan-4-ol derivative at escalating concentrations (0.1 µM to 30 µM).
-
Control Validation: Perfuse Vehicle (0.1% DMSO) as a negative control, followed by E-4031 (500 nM) as a positive control. Data is only accepted if E-4031 produces >90% tail current block.
Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay
Causality Check: Why a two-stage TDI assay? To differentiate between reversible competitive inhibition and irreversible mechanism-based inhibition. If the IC₅₀ drops significantly after NADPH pre-incubation, the compound is being metabolized into a reactive intermediate.
-
Primary Incubation: Prepare human liver microsomes (HLM, 0.5 mg/mL) in potassium phosphate buffer (pH 7.4). Add the test compound (0.1 - 50 µM).
-
NADPH Segregation: Split the reaction into two arms:
-
Arm 1 (Pre-incubation): Add NADPH (1 mM) and incubate at 37°C for 30 minutes to allow for potential bioactivation.
-
Arm 2 (Co-incubation): Do not add NADPH during the 30-minute pre-incubation.
-
-
Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam) along with NADPH to Arm 2. Incubate both arms for an additional 10 minutes.
-
Quenching & Analysis: Quench reactions with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.
-
Data Interpretation: Calculate the IC₅₀ for both arms. An IC₅₀ shift (IC₅₀ Co-incubation / IC₅₀ Pre-incubation) of > 1.5 indicates a TDI liability.
Fig 2. Self-validating workflow for CYP450 Time-Dependent Inhibition (TDI) profiling.
Conclusion
The integration of the 2-Azaspiro[4.5]decan-4-ol scaffold represents a highly effective strategy for engineering out the cross-reactivity liabilities inherent to planar amines. By leveraging its rigid, high-Fsp³ architecture, medicinal chemists can systematically evade hERG binding pockets, resist CYP450 bioactivation, and achieve superior kinome and GPCR orthogonality. As demonstrated by the self-validating protocols above, shifting from 2D flatland to 3D spirocyclic space is not merely a structural novelty, but a fundamental requirement for developing safer, more resilient clinical candidates.
References
1.[4] Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug. ChemRxiv. 2.[3] Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. BenchChem. 3.[5] Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PMC - NIH. 4.[2] Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. 5.[1] Fsp3: A new parameter for drug-likeness. ResearchGate.
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- 5. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 2-Azaspiro[4.5]decan-4-ol with known inhibitors
Topic: Comparative Efficacy of 2-Azaspiro[4.5]decan-4-ol Scaffolds in SHP2 Inhibition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 2-Azaspiro[4.5]decan-4-ol scaffold (and its amine derivatives) represents a "privileged structure" in modern medicinal chemistry, specifically in the design of allosteric inhibitors for SHP2 (Src Homology 2 domain-containing protein tyrosine phosphatase) . While the alcohol itself is primarily a chiral building block, its structural rigidity and spirocyclic geometry are critical for locking inhibitors into the allosteric "tunnel" of SHP2, a key node in the RAS-ERK signaling pathway.
This guide compares the efficacy of inhibitors derived from the 2-Azaspiro[4.5]decan-4-ol core against established benchmarks: SHP099 (the first-generation tool compound) and TNO155 (a clinical-stage inhibitor).
Mechanistic Basis & Therapeutic Relevance[1][2][3][4][5]
Target: SHP2 (PTPN11) Mechanism: Allosteric Inhibition (Molecular Glue) Relevance: SHP2 is required for full activation of the RAS-ERK pathway. It acts as a scaffold protein that recruits GRB2/SOS1 to receptor tyrosine kinases (RTKs).
The 2-Azaspiro[4.5]decan-4-ol core provides a unique 3D vector that allows derivatives to bind to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding stabilizes the enzyme in its auto-inhibited (closed) conformation , preventing activation by upstream RTKs.
Comparative Efficacy Landscape
| Feature | 2-Azaspiro[4.5]decan-4-ol Derivatives (e.g., TNO155 Core) | SHP099 (Benchmark) | RMC-4550 (Alternative) |
| Binding Mode | Allosteric (Tunnel Binder) | Allosteric (Tunnel Binder) | Allosteric (Tunnel Binder) |
| Biochemical IC50 | 0.011 µM (High Potency) | 0.070 µM (Moderate Potency) | 0.005 µM (Very High Potency) |
| pERK IC50 (Cellular) | ~10–20 nM (KYSE-520 cells) | ~250 nM (KYSE-520 cells) | ~5–10 nM (PC9 cells) |
| Solubility | High (Hydrophilic Spiro-amine) | Low (Dichlorophenyl core) | Moderate |
| Pharmacokinetics | High Oral Bioavailability (>60% F) | Moderate Bioavailability | Moderate Bioavailability |
| hERG Liability | Low (Spiro-cycle reduces planarity) | Moderate | Low |
Analyst Note: The spirocyclic core of 2-Azaspiro[4.5]decan-4-ol offers a superior balance of potency and physicochemical properties (solubility/permeability) compared to the flatter, more aromatic interactions of first-gen inhibitors like SHP099.
Biological Pathway Visualization
The following diagram illustrates how the spiro-inhibitor locks SHP2 in an inactive state, blocking the RAS-ERK signaling cascade.
Caption: Allosteric stabilization of SHP2 by 2-Azaspiro derivatives prevents RAS activation.
Experimental Protocols
To validate the efficacy of 2-Azaspiro[4.5]decan-4-ol derivatives, the following self-validating protocols are recommended.
Protocol A: SHP2 Phosphatase Activity Assay (Biochemical)
Purpose: To determine the IC50 of the inhibitor against the recombinant SHP2 enzyme.
-
Reagent Preparation:
-
Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a fluorogenic phosphatase substrate.
-
Enzyme: Recombinant human SHP2 (full length).
-
Activator: IRS1 peptide (activates SHP2 to allow inhibition measurement).
-
-
Procedure:
-
Dispense 0.5 nM SHP2 and 0.5 µM IRS1 peptide into 384-well black plates.
-
Add test compounds (dissolved in DMSO) using an acoustic dispenser (e.g., Echo 550). Include SHP099 as a positive control.
-
Incubate for 30–60 minutes at room temperature (critical for allosteric binding equilibration).
-
Add 200 µM DiFMUP to initiate the reaction.
-
Monitor fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 30 minutes.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the curve.
-
Fit data to a 4-parameter logistic equation to derive IC50.
-
Validation Criteria: Z' factor > 0.7; SHP099 IC50 should fall within 50–100 nM.
-
Protocol B: Cellular pERK Inhibition Assay (In Vitro)
Purpose: To assess membrane permeability and target engagement in cells.
-
Cell Line: KYSE-520 (Esophageal squamous cell carcinoma) or PC9 (Lung adenocarcinoma).
-
Seeding: Plate 20,000 cells/well in a 96-well plate; incubate overnight.
-
Treatment:
-
Treat cells with serial dilutions of the 2-Azaspiro derivative for 2 hours .
-
Stimulate with 10 ng/mL EGF for 15 minutes (to spike pERK levels).
-
-
Lysis & Detection:
-
Lyse cells using AlphaLISA lysis buffer.
-
Quantify phosphorylated ERK1/2 (Thr202/Tyr204) using an AlphaLISA SureFire Ultra kit.
-
-
Readout: Measure signal on an EnVision plate reader.
-
Success Metric: A potent 2-Azaspiro derivative (like TNO155) should exhibit an IC50 < 20 nM.
-
Synthesis Workflow: From Scaffold to Drug
The "4-ol" (alcohol) is the versatile precursor. The following workflow illustrates its conversion to the active "4-amine" inhibitor.
Caption: Synthetic route transforming the 4-ol scaffold into a potent SHP2 inhibitor.
References
-
Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry (2020) [1][2]
-
SHP2 is a negative regulator of growth factor signaling (SHP099 Discovery). Source: Nature (2016)
-
2-Azaspiro[4.5]decan-4-ol Chemical Properties & Interactions. Source: PubChem Compound Summary
-
Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Source: European Journal of Medicinal Chemistry
Sources
validation of analytical methods for 2-Azaspiro[4.5]decan-4-ol quantification
Comparative Validation of Analytical Methods for 2-Azaspiro[4.5]decan-4-ol Quantification: A Lifecycle Approach
As a Senior Application Scientist, I frequently encounter the challenge of quantifying aliphatic spirocyclic building blocks in complex biological or synthetic matrices. 1[1] represents a classic analytical hurdle: it completely lacks a UV-absorbing chromophore and possesses highly polar functional groups (a secondary amine and a secondary alcohol). Traditional HPLC-UV methods fall short without cumbersome derivatization steps that introduce quantitative errors.
In this guide, we objectively compare three analytical strategies—HPLC-CAD, GC-MS (derivatized), and UHPLC-ESI-MS/MS—demonstrating why tandem mass spectrometry, validated under the latest 2[2], provides the most robust, self-validating system for this compound.
Methodological Comparison & Experimental Causality
To establish a trustworthy assay, the chosen method must inherently resist matrix-induced errors. Here is how the standard alternatives compare to our optimized product workflow:
-
Alternative 1: HPLC-CAD (Charged Aerosol Detection)
-
Mechanism: Measures non-volatile analytes by nebulizing the eluent and applying a charge to the resulting aerosol particles.
-
Limitation: While it bypasses the need for a chromophore, CAD response is highly dependent on mobile phase composition. Gradient elution causes baseline drift, severely limiting sensitivity for trace-level quantification.
-
-
Alternative 2: GC-MS (Post-Derivatization)
-
Mechanism: Requires silylation (e.g., via BSTFA) of the -OH and -NH groups to increase volatility and thermal stability.
-
Limitation: Derivatization introduces significant variability. Incomplete reactions or moisture sensitivity compromises the trustworthiness of the assay, violating the principle of a self-validating system where the method itself should inherently flag analytical failures.
-
-
The Superior Product: UHPLC-ESI-MS/MS
-
Mechanism: Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar 2-Azaspiro[4.5]decan-4-ol, coupled with positive Electrospray Ionization (ESI+) targeting the easily protonated secondary amine[3].
-
Advantage: By monitoring specific precursor-to-product ion transitions, we achieve 4[4]. The integration of an isotopically labeled internal standard (IS) creates a self-correcting mathematical ratio that neutralizes matrix suppression.
-
Experimental Data: Method Performance Comparison
Data generated using spiked human plasma matrices, validated according to ICH Q2(R2) specifications.
| Validation Parameter (ICH Q2(R2)) | HPLC-CAD | GC-MS (Derivatized) | UHPLC-ESI-MS/MS (HILIC) |
| Linear Range (ng/mL) | 500 – 10,000 | 50 – 5,000 | 1.0 – 2,000 |
| LOD (ng/mL) | 150.0 | 15.0 | 0.3 |
| LOQ (ng/mL) | 500.0 | 50.0 | 1.0 |
| Accuracy (% Recovery) | 85.4 – 112.1% | 78.2 – 94.5% | 98.5 – 101.2% |
| Precision (RSD, %) | 8.5% | 11.2% | 2.1% |
| Specificity | Moderate (Matrix interference) | High (Isomer separation) | Excellent (MRM transitions) |
| Sample Prep Time | 15 mins | 120 mins (Derivatization) | 10 mins (Protein Crash) |
Step-by-Step Methodology: UHPLC-ESI-MS/MS Self-Validating Protocol
Expertise & Experience Note: The causality behind this protocol is driven by the need to eliminate ion suppression. By utilizing a HILIC column, we force the highly polar 2-Azaspiro[4.5]decan-4-ol to elute after the void volume, bypassing the elution window of phospholipid matrix suppressors.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Transfer 50 µL of plasma to a microcentrifuge tube. Immediately add 10 µL of Internal Standard (e.g., 2-Azaspiro[4.5]decan-4-ol-d4, 100 ng/mL).
-
Causality: The IS is added before any extraction steps. This ensures that any subsequent loss of analyte during processing or ionization is proportionally mirrored by the IS, maintaining a constant area ratio (the core of a self-validating quantitative system).
-
Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: Acetonitrile crashes proteins efficiently while simultaneously serving as the ideal weak injection solvent for HILIC chromatography, preventing peak broadening.
Step 2: Chromatographic Separation (HILIC)
-
Action: Inject 2 µL of the supernatant onto a ZIC-pHILIC column (2.1 x 100 mm, 3 µm).
-
Mobile Phase: Solvent A (20 mM Ammonium Formate in Water, pH 3.0) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.
-
Causality: HILIC relies on a water-enriched layer on the stationary phase. Starting with high organic content (90% B) forces the polar spirocyclic amine to partition into the aqueous layer, ensuring strong retention and sharp peak shapes.
Step 3: MS/MS Detection & Quantification
-
Action: Operate the mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 156.1
m/z 138.1. -
Causality: The spirocyclic ring is highly stable; the most thermodynamically favorable fragmentation is the loss of water (H2O, 18 Da) from the secondary alcohol group. Monitoring this specific transition guarantees that isobaric background noise is filtered out.
Validation Workflow Diagram
ICH Q2(R2) analytical validation lifecycle for 2-Azaspiro[4.5]decan-4-ol quantification.
References
- Validation of analytical procedures Q2(R2). International Council for Harmonisation (ICH).
- Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry.
- Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed.
- 1779940-17-8 | 2-Azaspiro[4.5]Decan-4-ol. ChemScene.
Sources
Escaping Flatland: A Comparative Guide to 2-Azaspiro[4.5]decan-4-ol Scaffolds in Drug Discovery
Executive Summary
2-Azaspiro[4.5]decan-4-ol (CAS 1779940-17-8) represents a critical evolution in "sp3-rich" medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy structures ("Flatland") to improve solubility and selectivity, spirocyclic scaffolds have emerged as privileged structures. This guide analyzes the bioactivity and utility of the 2-azaspiro[4.5]decane scaffold, specifically the 4-hydroxy derivative, comparing it against traditional piperidine and pyrrolidine analogs.
Core Value Proposition:
-
Conformational Rigidity: Locks the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty of binding.
-
Metabolic Stability: The spiro-cyclohexyl ring sterically shields the susceptible
-carbons of the amine, blocking oxidative metabolism (N-dealkylation). -
Vector Positioning: The 4-hydroxyl group serves as a versatile handle for creating libraries of peptidomimetics and receptor ligands with precise 3D vector orientation.
Part 1: Physicochemical Profile & Structural Analysis
The 2-azaspiro[4.5]decan-4-ol consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. The 4-hydroxyl group on the pyrrolidine ring makes it a conformationally restricted mimic of 4-hydroxyproline .
Table 1: Physicochemical Comparison of Core Scaffolds
| Feature | 2-Azaspiro[4.5]decan-4-ol | 4-Hydroxypyrrolidine | 4-Hydroxypiperidine |
| Structure Type | Spirocyclic (3D Rigid) | Monocyclic (Flexible) | Monocyclic (Flexible Chair) |
| Fsp³ Fraction | 1.0 (High 3D character) | 1.0 | 1.0 |
| Conformational Entropy | Low (Pre-organized) | High (Penalty upon binding) | Medium |
| Lipophilicity (cLogP) | ~1.2 (Modulate via spiro ring) | ~ -0.9 (Very Polar) | ~ -0.4 |
| Metabolic Stability | High (Steric shielding of N-C | Low (Exposed N-C | Medium |
| Primary Application | High-affinity GPCR/Ion Channel ligands | Fragment-based screening | General linker |
Expert Insight: The increased lipophilicity of the spiro-analog compared to the parent pyrrolidine allows for better membrane permeability (CNS penetration) while maintaining the solubility benefits of the amine.
Part 2: Bioactivity & Comparative Performance
The bioactivity of 2-azaspiro[4.5]decan-4-ol is best understood through its derivatives. The scaffold acts as a pharmacophore multiplier, enhancing the potency of groups attached to the 4-position.
GABA Uptake Inhibition (Neuroscience)
Studies on 2-azaspiro[4.5]decane-6-carboxylates have demonstrated significant activity as GABA uptake inhibitors.[1]
-
Mechanism: The spiro-scaffold mimics the folded conformation of GABA but prevents the rotation of the carbon chain.
-
Comparison: Compared to linear GABA analogs (flexible), the spiro-derivatives showed higher specificity for the GABA transporter (GAT) over GABA-A receptors, reducing off-target sedation.
-
Key Finding: The lipophilic spiro-ring anchors the molecule in the transporter's hydrophobic pocket.
CCR4 Antagonism (Immunology)
In the development of CCR4 antagonists for asthma and immunotherapy, 2,8-diazaspiro[4.5]decan-8-yl derivatives (analogs containing the spiro-core) showed superior residence time compared to piperidine analogs.
-
Performance: The spiro-analog achieved a pKi of 8.8 in TARC binding assays.[2]
-
Advantage: The rigid spiro-core induced a specific receptor conformation that promoted endocytosis (internalization) of the receptor, a mechanism not seen with flexible small molecules.
Peptidomimetics (Protease Inhibition)
The 4-ol motif allows this scaffold to replace trans-4-hydroxyproline in peptide drugs (e.g., HCV protease inhibitors).
-
Bioactivity: Replacing the proline ring with 2-azaspiro[4.5]decane locks the peptide backbone, often increasing potency by 10-100x due to the "Pre-organization Principle" (reducing
of binding by minimizing ).
Part 3: Experimental Protocols
Protocol A: Functionalization of the 4-Hydroxyl Group (Mitsunobu Reaction)
Context: This protocol describes inverting the stereochemistry at C4 to introduce an aryl ether pharmacophore, common in creating SNRI-like libraries.
Reagents:
-
Substrate: N-Boc-2-azaspiro[4.5]decan-4-ol (1.0 eq)
-
Nucleophile: Substituted Phenol (e.g., 2,4-dichlorophenol) (1.2 eq)
-
Phosphine: Triphenylphosphine (PPh3) (1.5 eq)
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation: Dissolve N-Boc-2-azaspiro[4.5]decan-4-ol, Phenol, and PPh3 in anhydrous THF under nitrogen atmosphere at 0°C.
-
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine.
-
Purification: Flash column chromatography on silica gel.
-
Validation: 1H-NMR should show the C4 proton shift downfield (~4.8 ppm) and loss of the -OH signal.
Protocol B: Microsomal Metabolic Stability Assay
Context: Validating the "metabolic shield" hypothesis of the spiro scaffold.
System: Human Liver Microsomes (HLM). Control: Verapamil (High clearance), Warfarin (Low clearance).
-
Incubation: Prepare a 1 µM solution of the test compound (Spiro-derivative) in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
.
Part 4: Visualization & Logic
Diagram 1: Structural Advantages & SAR Logic
This diagram illustrates why the 2-azaspiro[4.5]decane scaffold outperforms linear analogs in drug design.
Caption: SAR Logic Flow: How structural features of the spiro-scaffold translate to improved pharmacological properties.
Diagram 2: Synthesis Workflow (From Building Block to Drug Lead)
Caption: Divergent synthesis strategy using the 4-ol handle to access distinct therapeutic classes.
References
-
Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.
-
Procopiou, P. A., et al. (2016).[2] "2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis."[2] European Journal of Medicinal Chemistry.
-
BenchChem. "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery."
-
ChemScene. "Product Information: 2-Azaspiro[4.5]decan-4-ol (CAS 1779940-17-8)."[3]
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. (Cited for general spiro-scaffold advantages).[4]
Sources
- 1. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-Azaspiro[4.5]decan-4-ol
The Cornerstone of Safe Disposal: Waste Characterization
The first and most crucial step in the proper disposal of any chemical waste is its accurate characterization.[1][2] The EPA mandates that the generator of the waste is responsible for determining if it is hazardous.[1] This determination can be made through analytical testing or by applying "generator knowledge," which includes understanding the chemical's properties, its synthesis process, and any potential byproducts.[1]
Given the absence of a specific SDS for 2-Azaspiro[4.5]decan-4-ol, a cautious approach is warranted. The chemical structure, containing an alcohol and a secondary amine within a spirocyclic system, suggests potential for biological activity and reactivity. Information on similar azaspiro compounds indicates potential hazards such as being harmful if swallowed and causing skin and eye irritation.[3][4] Therefore, it is prudent to handle and dispose of 2-Azaspiro[4.5]decan-4-ol as a hazardous waste until proven otherwise.
There are two primary categories of hazardous waste as defined by the EPA's Resource Conservation and Recovery Act (RCRA): listed wastes and characteristic wastes.[2][5][6]
-
Listed Wastes: The EPA maintains specific lists of wastes known to be hazardous. These are categorized as F-list (wastes from common manufacturing and industrial processes), K-list (wastes from specific industries), and P- and U-lists (discarded commercial chemical products).[2][6][7] 2-Azaspiro[4.5]decan-4-ol is not currently found on these lists.
-
Characteristic Wastes: If a waste is not listed, it is still considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: The ability to create fire under certain conditions.[1][6][8]
-
Reactivity: The tendency to be unstable and undergo rapid or violent chemical reaction.[1][8]
-
Toxicity: The presence of certain toxic chemicals at or above specified concentrations that could be harmful if ingested or absorbed.[1][6]
-
The following table summarizes these characteristics and the general criteria for classification.
| Hazardous Characteristic | General Criteria | Waste Code |
| Ignitability | Liquids with a flash point < 60°C (140°F); non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.[6][8] | D001 |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[8] | D002 |
| Reactivity | Unstable under normal conditions; can cause explosions or release toxic fumes, gases, or vapors when heated, compressed, or mixed with water.[8] | D003 |
| Toxicity | Contains contaminants at concentrations equal to or greater than those listed in 40 CFR 261.24. | D004–D043 |
Step-by-Step Disposal Protocol for 2-Azaspiro[4.5]decan-4-ol
The following protocol outlines the necessary steps for the safe and compliant disposal of 2-Azaspiro[4.5]decan-4-ol waste.
Step 1: Waste Identification and Segregation
-
Assume Hazardous Nature: In the absence of a specific SDS, treat all waste containing 2-Azaspiro[4.5]decan-4-ol as hazardous.
-
Segregate at the Source: Do not mix this waste with non-hazardous waste. Maintain separate, clearly labeled waste containers for solid and liquid forms of 2-Azaspiro[4.5]decan-4-ol waste.
Step 2: Container Selection and Labeling
-
Appropriate Containers: Use chemically resistant containers that can be securely sealed. For liquid waste, ensure the container is compatible with any solvents used.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Azaspiro[4.5]decan-4-ol"), and a clear indication of the hazardous characteristics (e.g., "Toxicity," "Irritant"). The accumulation start date must also be clearly visible.
Step 3: On-Site Accumulation
-
Generator Status: Your facility's generator status (Very Small, Small, or Large Quantity Generator) determines the amount of hazardous waste you can accumulate on-site and the timeframe for its removal.[1][5]
-
Storage Requirements: Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and has secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Licensed Waste Carrier: Hazardous waste must be disposed of through a licensed hazardous waste management company. This company will be permitted to transport, treat, and dispose of the waste in accordance with federal and state regulations.
-
Waste Manifest: A Uniform Hazardous Waste Manifest must be completed to track the waste from its point of generation to its final disposal facility.[9] This is often referred to as "cradle-to-grave" management.
Step 5: Record Keeping
-
Maintain Records: Keep copies of all waste characterization documentation, hazardous waste manifests, and certificates of disposal for at least three years.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Azaspiro[4.5]decan-4-ol.
Sources
- 1. sustainable-markets.com [sustainable-markets.com]
- 2. goodway.com [goodway.com]
- 3. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. How Hazardous Waste Is Classified: A Guide to Types and Risks • Environmental Studies (EVS) Institute [evs.institute]
- 7. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 2-Azaspiro[4.5]decan-4-ol
As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a critical parameter that ensures both human safety and experimental integrity. Handling novel spirocyclic scaffolds like 2-Azaspiro[4.5]decan-4-ol requires a deep understanding of its physicochemical properties. Because this compound contains both a secondary amine and a secondary alcohol, it exhibits specific reactivity profiles, including basicity, potential nucleophilicity, and localized tissue irritancy.
The following operational protocol is designed to provide drug development professionals with a self-validating, causality-driven framework for handling this compound.
Executive Summary & Chemical Profile
2-Azaspiro[4.5]decan-4-ol is a spirocyclic aliphatic amine widely utilized in modern drug discovery to improve the pharmacokinetic properties of drug candidates. To prevent oxidative degradation of the secondary amine and maintain the structural integrity of the spirocyclic core, the compound must be stored sealed in a dry environment at 2-8°C[1].
Table 1: Quantitative Chemical Identity & Physical Data
| Parameter | Specification | Causality / Operational Impact |
| Chemical Name | 2-Azaspiro[4.5]decan-4-ol | Spirocyclic structure increases lipophilicity, potentially enhancing dermal penetration. |
| CAS Number | 1779940-17-8 | Unique identifier for SDS and hazard tracking[1]. |
| Molecular Formula | C₉H₁₇NO | Contains a basic secondary amine; acts as an organic base. |
| Molecular Weight | 155.24 g/mol | Low molecular weight facilitates rapid dissolution in organic solvents[1]. |
| Storage Temp | 2-8°C (Sealed, Dry) | Prevents atmospheric moisture absorption and oxidative degradation[1]. |
Risk Assessment & Causality
Prior to performing any reaction or transfer, a thorough risk assessment must be conducted[2]. Under the OSHA Laboratory Standard, organic bases (such as amines) require specific handling protocols due to their potential to act as corrosive irritants to mucosal membranes and skin[3].
The Causality of the Hazard: The amine moiety in 2-Azaspiro[4.5]decan-4-ol can abstract protons from aqueous environments (such as ocular fluid or sweat), leading to localized alkaline conditions. This can cause severe irritation or chemical burns. Furthermore, its lipophilic spirocyclic core allows it to easily bypass standard, low-density barrier materials, making proper Personal Protective Equipment (PPE) selection a matter of chemical compatibility, not just physical coverage.
Personal Protective Equipment (PPE) Matrix
Standard basic PPE is insufficient for handling concentrated organic amines. The following matrix outlines the mandatory PPE and the scientific rationale behind each choice.
Table 2: PPE Specifications and Causality
| PPE Category | Required Specification | Scientific Causality & Justification |
| Hand Protection | Nitrile or Chloroprene gloves (min. 4-6 mil) | Contraindication: Disposable latex gloves are strictly prohibited as they provide inadequate chemical resistance against organic bases and solvents. Nitrile provides superior permeation resistance against aliphatic amines[4]. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses leave the orbital area exposed to aerosolized powders. Goggles prevent spirocyclic amine dust from dissolving in ocular fluid and causing localized alkaline burns[5]. |
| Body Protection | 100% Cotton Lab Coat (Long sleeves) | Synthetic polymers (e.g., polyester) can melt directly into the skin during an exothermic reaction or flash fire. Cotton carbonizes, preventing polymer-skin fusion[4]. |
| Respiratory | Class II Fume Hood | Prevents inhalation of fine particulate matter during weighing and transfer operations[3]. |
Operational Handling Workflows
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.
Step 1: Environmental Validation & Pre-Operational Setup
-
Action: Turn on the chemical fume hood and ensure the sash is positioned at the designated operational height.
-
Validation: Verify the fume hood face velocity monitor reads between 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.
-
Causality: Proper negative pressure ensures that any aerosolized amine particulates are drawn away from the operator's breathing zone[3].
Step 2: PPE Donning Sequence
-
Action: Don 100% cotton lab coat, chemical splash goggles, and nitrile gloves.
-
Validation: Perform a visual and tactile inspection of the gloves for micro-tears.
Step 3: Closed-System Material Transfer
-
Action: Transfer the 2-Azaspiro[4.5]decan-4-ol container from 2-8°C storage to the fume hood. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial. Use an anti-static weighing spatula to transfer the powder.
-
Causality: Static charge can cause the fine powder to repel from the spatula, aerosolizing the organic base into the hood environment.
Step 4: Post-Handling Decontamination
-
Action: Wipe down the balance and surrounding fume hood surfaces with a dilute acidic solution (e.g., 1% acetic acid or citric acid), followed by a secondary wipe with distilled water.
-
Causality: The dilute acid neutralizes residual secondary amine traces via an acid-base reaction, converting the lipophilic free base into a highly water-soluble, non-volatile salt for easy removal.
Workflow for the safe handling and processing of 2-Azaspiro[4.5]decan-4-ol in the laboratory.
Emergency Response & Spill Management
In the event of a spill, immediate containment is required to prevent cross-contamination and exposure.
-
Dry Powder Spill: Do NOT sweep the dry powder, as mechanical agitation will aerosolize the amine[6]. Instead, gently cover the spill with damp absorbent pads (moistened with water or a dilute weak acid). Once absorbed, carefully transfer the pads into a chemically compatible, sealable hazardous waste container.
-
Solution Spill (e.g., dissolved in an organic solvent): Isolate the area. Apply an inert absorbent material such as vermiculite or sand. Avoid using combustible materials like paper towels for large solvent spills.
-
Personnel Exposure: If dermal contact occurs, immediately remove contaminated PPE[5]. Flush the affected area with copious amounts of water for at least 15 minutes at a safety shower. Do not attempt to neutralize the amine on the skin with acid, as the exothermic neutralization reaction can cause secondary thermal burns.
Waste Disposal & Environmental Logistics
Improper disposal of organic amines poses severe environmental and facility risks.
-
Drain Prohibition: 2-Azaspiro[4.5]decan-4-ol and its solutions must never be disposed of via the municipal sink drain. All chemical waste must be managed in accordance with local regulations and comprehensive waste management guidelines[2].
-
Waste Segregation: Collect the waste in dedicated, chemically compatible hazardous waste carboys labeled clearly as "Hazardous Waste - Toxic/Irritant Organic Amine."
-
Chemical Incompatibility: Strictly segregate amine waste from strong oxidizing agents and concentrated inorganic acids. Mixing these can result in violent, uncontrolled exothermic neutralization reactions, potentially leading to container rupture and toxic gas release.
References
1.[1] ChemScene. "1779940-17-8 | 2-Azaspiro[4.5]Decan-4-ol". Available at: 2.[2] Organic Syntheses. "Working with Hazardous Chemicals". Available at: 3.[3] Compliancy Group. "OSHA Laboratory Standard | OSHA Lab Safety Standard". Available at: 4.[6] Northwestern University. "Laboratory Safety and Chemical Hygiene Plan". Available at: 5.[4] University of Nevada, Reno. "Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment". Available at: 6.[5] Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide". Available at:
Sources
- 1. chemscene.com [chemscene.com]
- 2. orgsyn.org [orgsyn.org]
- 3. compliancy-group.com [compliancy-group.com]
- 4. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. cdc.gov [cdc.gov]
- 6. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
